3-(2-Pyridyl)acrylic acid
Description
The exact mass of the compound this compound is 149.047678466 g/mol and the complexity rating of the compound is 166. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFTXDJKHGCAC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7340-22-9, 54495-51-1 | |
| Record name | 2-Pyridineacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Pyridyl)acrylic Acid: Structure, Properties, and Applications
Abstract
3-(2-Pyridyl)acrylic acid is a heterocyclic organic compound featuring a pyridine ring linked to an acrylic acid moiety. This unique bifunctional architecture, possessing both a nitrogen-based Lewis basic site and a carboxylic acid group, renders it a highly versatile building block in modern chemistry. Its rigid, conjugated structure and capacity for metal coordination make it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its principal applications in the fields of materials science and medicinal chemistry.
Molecular Structure and Identification
Chemical Structure and Isomerism
This compound, systematically named (2E)-3-(pyridin-2-yl)prop-2-enoic acid, consists of a pyridine ring substituted at the 2-position with a trans-acrylic acid side chain. The trans or E-isomer is the most thermodynamically stable and commonly synthesized form due to reduced steric hindrance compared to the cis (Z) isomer.
The position of the nitrogen atom within the pyridine ring is critical to the molecule's electronic properties and steric configuration. While this guide focuses on the 2-pyridyl isomer, it is important to distinguish it from its constitutional isomers, 3-(3-pyridyl)acrylic acid and 3-(4-pyridyl)acrylic acid. The proximity of the nitrogen atom to the acrylic acid chain in the 2-pyridyl isomer allows for potential intramolecular hydrogen bonding and imparts unique coordination behavior, such as acting as a bidentate chelating ligand.

Chemical Identifiers
Precise identification is crucial for sourcing and regulatory compliance. The key identifiers for this compound and its more commonly documented isomer, 3-(3-pyridyl)acrylic acid, are summarized below for clarity and comparison.
| Identifier | This compound | 3-(3-Pyridyl)acrylic acid (for comparison) |
| CAS Number | 7340-22-9[1] | 19337-97-4[2][3] |
| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂[2][3] |
| Molecular Weight | 149.15 g/mol | 149.15 g/mol [2][3] |
| IUPAC Name | (2E)-3-(pyridin-2-yl)prop-2-enoic acid | (2E)-3-(pyridin-3-yl)prop-2-enoic acid[2] |
| Canonical SMILES | C1=CC=NC(=C1)C=CC(=O)O | C1=CC=NC(=C1)\C=C\C(=O)O |
| InChIKey | FQZWSXGPRLBAIY-ONEGZZNKSA-N | VUVORVXMOLQFMO-ONEGZZNKSA-N[2] |
Physicochemical and Spectroscopic Properties
While specific experimental data for the 2-pyridyl isomer is sparse in the literature, the properties of the well-characterized 3-pyridyl isomer provide a reasonable and informative proxy.
Physicochemical Properties
| Property | Value (for 3-(3-Pyridyl)acrylic acid) | Justification and Remarks for 2-Pyridyl Isomer |
| Appearance | White to off-white solid | Expected to be similar. |
| Melting Point | 232-235 °C (decomposes)[3] | The melting point for the 2-pyridyl isomer may differ due to variations in crystal packing and potential intramolecular hydrogen bonding. |
| Solubility | Soluble in water (>22.4 µg/mL at pH 7.4)[2] and organic solvents.[1] | The 2-pyridyl isomer is also expected to be soluble in polar solvents due to the carboxylic acid and pyridine moieties. |
| pKa | 3.13 ± 0.10 (Predicted)[4] | The pKa of the 2-pyridyl isomer's carboxylic acid may be slightly different due to the electronic influence of the adjacent nitrogen atom. |
Spectroscopic Profile
The spectroscopic characteristics are defined by the combination of the aromatic pyridine ring and the α,β-unsaturated carboxylic acid.
-
¹H NMR: The spectrum is expected to show distinct signals for the four protons on the pyridine ring and the two vinylic protons of the acrylic chain. The vinylic protons will appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration. The proton on the carbon alpha to the carbonyl will be downfield from the beta-proton. The pyridine protons will appear in the aromatic region (typically 7.0-8.8 ppm)[5].
-
¹³C NMR: Key signals include the carbonyl carbon (~170 ppm), the two vinylic carbons, and the five distinct carbons of the pyridine ring[6].
-
Infrared (IR) Spectroscopy: Characteristic peaks include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and C=N/C=C stretches from the pyridine ring (~1570-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 149.15. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH).
Synthesis and Reactivity
Knoevenagel Condensation: A Reliable Synthetic Route
The most direct and widely employed method for synthesizing pyridylacrylic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (2-pyridinecarboxaldehyde) with a compound containing an active methylene group (malonic acid).[7]
Causality of Experimental Choices:
-
Reactants: 2-Pyridinecarboxaldehyde provides the pyridine ring and the aldehyde functionality. Malonic acid serves as the source of the other two carbons of the acrylic acid backbone.
-
Solvent & Catalyst: Pyridine is the ideal choice as it functions as both the solvent and the basic catalyst required to deprotonate malonic acid, forming the reactive enolate nucleophile.[8] Using pyridine as the solvent ensures a high concentration of the catalyst. A small amount of a stronger base like piperidine can be added to accelerate the reaction.
-
Mechanism: The reaction proceeds via nucleophilic addition of the malonic acid enolate to the aldehyde's carbonyl carbon, followed by dehydration. When malonic acid is used, the initial product undergoes subsequent decarboxylation (loss of CO₂) upon heating, driven by the stability of the resulting conjugated system. This decarboxylation step makes the reaction essentially irreversible and drives it to completion.[7][8]
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous pyridylacrylic acids.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq).
-
Solvent Addition: Add pyridine as the solvent (approx. 2-3 mL per gram of aldehyde). A catalytic amount of piperidine (0.1 eq) can be added to increase the reaction rate.
-
Condensation: Heat the reaction mixture to reflux under constant stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add a solution of concentrated hydrochloric acid (HCl) dropwise until the pH is acidic and precipitation of the product is complete. The acid protonates the carboxylate and the pyridine nitrogen, causing the product to become less soluble.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then with a small amount of a cold organic solvent like acetone to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Applications in Research and Development
The unique structure of this compound makes it a valuable tool in two primary research areas.
A Bifunctional Linker in Coordination Chemistry
The molecule possesses two distinct coordination sites: the nitrogen atom of the pyridine ring (a soft donor) and the carboxylate group (a hard donor). This bifunctional nature allows it to act as a versatile linker or ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).[11]
-
Chelation and Bridging: The 2-pyridyl isomer is particularly interesting because the nitrogen and carboxylate groups are positioned to form a stable five-membered chelate ring with a single metal ion. Alternatively, it can bridge two different metal centers, with the pyridine coordinating to one and the carboxylate to another, leading to the formation of extended 1D, 2D, or 3D networks.[12]
-
Functional Materials: The resulting coordination polymers can exhibit a range of useful properties, including luminescence, magnetism, and catalytic activity, which are tunable based on the choice of the metal ion and the overall network architecture.
Application Logic: Ligand Coordination Modes
Caption: Coordination modes of 2-Pyridylacrylic Acid (2-PAA) with metal centers.
A Versatile Scaffold in Medicinal Chemistry
Pyridylacrylic acid derivatives are recognized scaffolds in drug discovery. The pyridine ring is a common feature in many bioactive molecules, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[13]
-
Enzyme Inhibition: Derivatives have been investigated as inhibitors for various enzymes. For instance, related pyridylacrylic acids are precursors to inhibitors of gelatinase B (implicated in arthritis) and enoyl acyl carrier protein (ENR) reductase, an essential enzyme for bacterial fatty acid synthesis, highlighting potential antibacterial applications.[11]
-
Antiviral and Antimalarial Activity: The pyridine moiety is a known pharmacophore in antimalarial agents, and some pyridyl derivatives have shown activity against parasites like Plasmodium berghei.[1] Furthermore, trans-3-(3-pyridyl)acrylic acid itself has demonstrated activity against the Tobacco Mosaic Virus (TMV).[10]
-
Structural Rigidity: The conjugated system provides a rigid and planar structure, which is advantageous for drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The carboxylic acid group provides a convenient handle for synthetic modification to explore structure-activity relationships (SAR), for example, by converting it to amides or esters.
Safety and Handling
Based on data for the isomeric 3-(3-pyridyl)acrylic acid, this class of compounds should be handled with care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning.[2]
-
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a foundational chemical building block whose value is derived from its hybrid structure. The combination of a pyridine ring and an acrylic acid moiety within a single, rigid framework provides chemists with a powerful tool for constructing complex molecular architectures. Its utility as a chelating and bridging ligand in materials science and as a privileged scaffold in medicinal chemistry ensures its continued relevance in advanced research and development. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in creating novel functional materials and therapeutic agents.
References
- 1. lookchem.com [lookchem.com]
- 2. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 3-(3-PYRIDYL)ACRYLIC ACID CAS#: 19337-97-4 [m.chemicalbook.com]
- 5. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. 3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Pyridyl)acrylic Acid
Introduction: A Bifunctional Building Block of Strategic Importance
3-(2-Pyridyl)acrylic acid, a heterocyclic carboxylic acid, stands as a molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a pyridine ring linked at the 2-position to an acrylic acid moiety, rendering it a bifunctional molecule with both a nitrogenous base and a carboxylic acid. This unique arrangement makes it an invaluable precursor in the synthesis of more complex molecules, most notably as a key intermediate in the production of the second-generation antihistamine, Acrivastine[1].
The presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (pyridine nitrogen) within a rigid conjugated system allows for the formation of intricate supramolecular structures, making it a versatile ligand in coordination chemistry for the development of metal-organic frameworks (MOFs)[2]. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and handling, tailored for professionals in drug development and chemical research.
Core Physicochemical Properties
The physicochemical profile of a compound is fundamental to its application, governing aspects from reaction kinetics to bioavailability. While this compound is a known compound, comprehensive experimental data is less prevalent in the literature compared to its 3- and 4-pyridyl isomers. This section presents available data and discusses expected properties based on its chemical structure.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(pyridin-2-yl)prop-2-enoic acid | Systematically Generated |
| CAS Number | 7340-22-9 | [3] |
| Molecular Formula | C₈H₇NO₂ | [3][4] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Appearance | White to off-white solid | General observation |
| Melting Point | 201-204 °C | [3][4] |
| Boiling Point | 304.8 °C (Predicted) | [4] |
| pKa Values | Experimental data not readily available. Expected to have two pKa values: pKa₁ (carboxylic acid) ~3.5-4.5 and pKa₂ (pyridinium ion) ~5.0-5.5. | Inferred from structure |
| Solubility | Experimental data not readily available. Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and methanol. | Inferred from structure |
Structural and Acidity (pKa) Considerations
This compound is an amphiprotic molecule, capable of both donating and accepting a proton.
-
pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 3.5 to 4.5. This is slightly lower than the pKa of its 3-pyridyl isomer (predicted at 3.13) and comparable to acrylic acid itself (pKa ≈ 4.25)[5]. The electron-withdrawing nature of the adjacent pyridine ring stabilizes the carboxylate anion, increasing its acidity relative to simple aliphatic carboxylic acids.
-
pKa₂ (Pyridine Nitrogen): The nitrogen atom of the pyridine ring can be protonated to form a pyridinium ion. Its pKa is anticipated to be around 5.0-5.5. The proximity of the electron-withdrawing acrylic acid group will decrease the basicity of the nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2).
The ionization state of the molecule is therefore highly pH-dependent, existing as a cation at low pH, a zwitterion or neutral species at intermediate pH, and an anion at high pH. This behavior is critical for designing purification protocols, understanding biological interactions, and developing analytical methods.
Spectroscopic Profile
While specific spectra for this compound are not widely published, its key structural features give rise to predictable spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic peaks for the carboxylic acid and the aromatic pyridine ring. Key absorptions would include a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1680-1710 cm⁻¹), C=C stretches from the alkene and pyridine ring (~1640 cm⁻¹ and ~1400-1600 cm⁻¹), and C-H bending vibrations for the aromatic ring[6].
-
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the vinyl protons and the four protons on the pyridine ring. The vinyl protons would appear as doublets with a large coupling constant (J > 15 Hz), confirming the trans (E) configuration. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm) with splitting patterns characteristic of a 2-substituted pyridine.
-
¹³C NMR Spectroscopy: The carbon NMR would display eight distinct signals, including a peak for the carbonyl carbon (~170 ppm), signals for the vinyl carbons, and four signals for the carbons of the pyridine ring.
Synthesis and Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following section details validated protocols for the synthesis and characterization of this compound.
Synthesis via Knoevenagel Condensation
The most common and efficient route for synthesizing pyridylacrylic acids is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of the corresponding pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst like pyridine[2].
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and pyridine (as solvent).
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The heat provides the activation energy for the condensation and subsequent decarboxylation, while pyridine acts as both the solvent and the necessary basic catalyst to deprotonate malonic acid.
-
Workup: After cooling the reaction mixture in an ice bath, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH is acidic and a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and a small amount of cold acetone to remove residual starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a water/ethanol mixture.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the dissociation constants of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.
Step-by-Step Protocol:
-
Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.01 M). Use degassed, deionized water to prevent interference from dissolved CO₂.
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be precisely located by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV). For this compound, two equivalence points are expected, corresponding to the neutralization of the carboxylic acid and the deprotonation of the pyridinium ion (if the titration is started from a sufficiently low pH).
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard OECD guideline procedure for determining the water solubility of a compound. It establishes the saturation concentration of the substance in water at a given temperature.
References
- 1. Acrivastine | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 3-(Pyridin-2-yl)acrylic acid|7340-22-9 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Acrylic acid - Wikipedia [en.wikipedia.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Synthesis of 3-(2-Pyridyl)acrylic acid from 2-pyridinecarboxaldehyde
<-3> {"answer":"## A-Technical-Guide-to-the-Synthesis-of-3-(2-Pyridyl)acrylic-Acid
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 3-(2-Pyridyl)acrylic acid from 2-pyridinecarboxaldehyde and malonic acid. This transformation is a classic example of the Knoevenagel-Doebner condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This document elucidates the reaction mechanism, explores the critical roles of the reagents and catalysts, presents a step-by-step experimental procedure, and discusses process optimization and characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a practical and scientifically grounded approach to the preparation of this versatile chemical intermediate.
Introduction and Strategic Importance
This compound and its isomers are valuable bifunctional molecules that serve as crucial building blocks in the synthesis of more complex chemical entities.[1] The presence of both a carboxylic acid and a pyridine ring allows for a wide range of subsequent chemical modifications. These compounds are precursors to various pharmaceuticals, agrochemicals, and materials with interesting photophysical properties. For instance, related pyridylacrylic acids are used in the construction of heterometallic coordination polymers and as intermediates for aminopyridines which can exhibit antibacterial properties.[2]
The Knoevenagel condensation, and specifically its Doebner modification, represents a reliable and efficient method for the synthesis of α,β-unsaturated carboxylic acids.[3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[4] The Doebner modification is particularly advantageous as it utilizes pyridine as both a solvent and a catalyst, which also facilitates the subsequent decarboxylation of the intermediate to yield the desired acrylic acid derivative.[4][5]
The Knoevenagel-Doebner Condensation: Mechanism and Rationale
The synthesis of this compound from 2-pyridinecarboxaldehyde and malonic acid proceeds via the Knoevenagel-Doebner condensation mechanism. This process can be broken down into several key steps, each with a specific chemical rationale.
The Dual Role of Pyridine and Piperidine
In the classic Doebner modification, pyridine serves as the solvent and a weak base.[4] A catalytic amount of a stronger, secondary amine base, typically piperidine, is often added to accelerate the initial condensation step.[6]
-
Piperidine (Catalyst): Piperidine is a more effective base than pyridine and is responsible for the initial deprotonation of malonic acid to form a nucleophilic enolate.[7] An alternative mechanistic pathway involves piperidine reacting with the aldehyde to form a more electrophilic iminium ion, which then reacts with the malonic acid enolate.[5][8]
-
Pyridine (Solvent and Promoter): Pyridine's primary role is to act as the reaction medium. Crucially, it also promotes the final decarboxylation step, where the intermediate di-acid loses carbon dioxide to form the α,β-unsaturated product.[5][6] This decarboxylation is a key feature of the Doebner modification.[4]
Mechanistic Steps
The reaction mechanism can be visualized as follows:
-
Enolate Formation: Piperidine deprotonates the acidic α-hydrogen of malonic acid, forming a reactive enolate ion.[7]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of 2-pyridinecarboxaldehyde.[7]
-
Aldol-type Condensation: The resulting intermediate undergoes dehydration to form an α,β-unsaturated di-acid.[7]
-
Decarboxylation: Under the thermal conditions of the reaction and promoted by pyridine, the di-acid readily loses a molecule of carbon dioxide to yield the final product, this compound.[5]
Caption: Knoevenagel-Doebner reaction pathway.
Detailed Experimental Protocol
This protocol is a robust procedure for the synthesis of this compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Pyridinecarboxaldehyde | 107.11 | 5.36 g (5.0 mL) | 50 | Freshly distilled if possible |
| Malonic Acid | 104.06 | 5.72 g | 55 | Ensure it is dry |
| Pyridine | 79.10 | 20 mL | - | Anhydrous grade recommended |
| Piperidine | 85.15 | 0.5 mL | ~5 | Catalytic amount |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 6 M aqueous solution |
| Deionized Water | 18.02 | As needed | - | For washing |
| Acetone | 58.08 | As needed | - | For washing |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-pyridinecarboxaldehyde (5.36 g, 50 mmol) and malonic acid (5.72 g, 55 mmol).
-
Solvent Addition: Add 20 mL of pyridine to the flask and stir the mixture to dissolve the solids.
-
Catalyst Addition: To the stirred solution, add piperidine (0.5 mL, ~5 mmol).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-3 hours. The solution will typically darken in color.[9] A video demonstration of a similar procedure suggests a reaction time of up to 6 hours may be beneficial.[10]
-
Precipitation: After the reflux period, allow the mixture to cool to room temperature, then place it in an ice bath. While stirring vigorously, slowly add 6 M hydrochloric acid dropwise. A precipitate will begin to form. Continue adding HCl until the pH of the solution is approximately 4-5.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold acetone to aid in drying.[9]
-
Drying: Dry the product under vacuum to a constant weight. A typical yield for this reaction is in the range of 70-85%.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Property | Expected Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | 232-235 °C (with decomposition) | |
| Molecular Formula | C₈H₇NO₂ | [12] |
| Molecular Weight | 149.15 g/mol |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is the most definitive method for structural confirmation. Expected chemical shifts (δ) are approximately:
-
δ 12.5 (s, 1H, -COOH)
-
δ 8.6 (d, 1H, pyridyl-H)
-
δ 7.8 (t, 1H, pyridyl-H)
-
δ 7.6 (d, 1H, =CH-COOH)
-
δ 7.4 (d, 1H, pyridyl-H)
-
δ 7.3 (t, 1H, pyridyl-H)
-
δ 6.8 (d, 1H, pyridyl-CH=)
-
The coupling constant (J) between the two vinylic protons is expected to be around 16 Hz, which is characteristic of a trans (E) configuration.[13]
-
-
Infrared (IR) Spectroscopy (KBr Pellet or ATR): The IR spectrum should show characteristic absorption bands:
-
~3400 cm⁻¹ (broad, O-H stretch of the carboxylic acid)
-
~1700 cm⁻¹ (strong, C=O stretch of the carboxylic acid)[14]
-
~1640 cm⁻¹ (C=C stretch of the alkene)
-
~1590, 1570 cm⁻¹ (C=C and C=N stretches of the pyridine ring)
-
Safety and Handling
-
2-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Malonic Acid: Irritant. Avoid inhalation of dust.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin and eye damage. Handle with appropriate PPE.
The final product, this compound, is classified as a skin, eye, and respiratory irritant.
Conclusion
The Knoevenagel-Doebner condensation provides an efficient and high-yielding pathway for the synthesis of this compound from readily available starting materials. The careful control of reaction conditions, particularly the use of pyridine as a solvent and a catalytic amount of piperidine, is crucial for the success of the reaction. The straightforward workup procedure allows for the isolation of a high-purity product. This technical guide offers a reliable and well-grounded protocol for researchers and scientists, enabling the synthesis of this important chemical intermediate for further applications in drug discovery and materials science.
References
- 1. High Quality Chinese Factory supply 19337-97-4 (E)-3-(pyridin-3-yl)acrylic acid [yunuochemical.com]
- 2. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]
- 3. Knoevenagel Condensation [drugfuture.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scholars.fhsu.edu [scholars.fhsu.edu]
- 12. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Spectroscopic Data for 3-(2-Pyridyl)acrylic Acid: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-(2-Pyridyl)acrylic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, its unique electronic and structural properties, arising from the conjugation of a pyridine ring with an acrylic acid moiety, make a thorough spectroscopic characterization essential for its application in drug development and the synthesis of novel polymers. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the trans isomer of this compound, offering insights into the structural elucidation and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound (also known as 2-Pyridineacrylic acid) possesses the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . The molecule consists of a pyridine ring substituted at the 2-position with an acrylic acid group. The trans configuration of the double bond is generally the more stable isomer.
A comprehensive spectroscopic analysis is paramount to confirm the molecular structure, assess purity, and understand the electronic environment of the molecule. The following sections will detail the expected and reported data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
An In-Depth Technical Guide to 3-(2-Pyridyl)acrylic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Pyridyl)acrylic acid, a heterocyclic acrylic acid derivative, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring and an acrylic acid moiety, offer versatile opportunities for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the fundamental properties, synthesis, and burgeoning applications of this compound, with a particular focus on its role in drug development. We will delve into detailed synthetic protocols, explore its utility as a building block for enzyme inhibitors, and discuss its potential in the development of novel therapeutic agents.
Core Properties of this compound
This compound is a solid organic compound characterized by the presence of a pyridine ring at the β-position of an acrylic acid. This arrangement of functional groups imparts specific chemical reactivity and potential for biological interactions.
| Property | Value | Source |
| CAS Number | 7340-22-9 | [1] |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 201-203°C | [1] |
| Boiling Point | 304.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.261 g/cm³ (Predicted) | [1] |
| pKa | 2.06±0.10 (Predicted) | [1] |
Synthesis of this compound: The Knoevenagel Condensation
The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with a carbonyl compound (2-pyridinecarboxaldehyde), followed by dehydration.[2]
Causality Behind Experimental Choices
The choice of a weak base, such as pyridine, is crucial in the Knoevenagel condensation. A strong base could lead to the self-condensation of the aldehyde, reducing the yield of the desired product. Pyridine serves as both the solvent and the catalyst in this reaction. The subsequent acidification with hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final product.
Experimental Protocol
A detailed, step-by-step methodology for the synthesis of a pyridylacrylic acid isomer is provided below, which can be adapted for the synthesis of this compound by using 2-pyridinecarboxaldehyde as the starting material.[3]
Materials:
-
2-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine
-
37% Hydrochloric acid (HCl)
-
Acetone
-
Deionized water
Procedure:
-
In a 25 mL round-bottom flask, combine 2-pyridinecarboxaldehyde and an equimolar amount of malonic acid.
-
Add pyridine as a solvent and catalyst.
-
Reflux the reaction mixture with constant stirring for 3 hours.
-
After the reflux, cool the reaction mixture in an ice bath.
-
Slowly add drops of 37% HCl to the cooled mixture until a precipitate forms.
-
Isolate the solid product by filtration.
-
Wash the solid with acetone.
-
Recrystallize the crude product from water to obtain pure this compound.
Synthesis Workflow Diagram```dot
Caption: Role of this compound in drug discovery.
Conclusion and Future Perspectives
This compound is a versatile chemical entity with significant potential in the field of drug development. Its straightforward synthesis and the ability to serve as a scaffold for a variety of functionalizations make it an attractive starting material for medicinal chemists. While research into the specific biological activities of the 2-pyridyl isomer is still emerging, the promising results from related pyridylacrylic acid derivatives suggest that it is a fertile ground for the discovery of novel antibacterial and anticancer agents. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully explore their therapeutic potential.
References
Solubility of 3-(2-Pyridyl)acrylic acid in common lab solvents
An In-Depth Technical Guide to the Solubility of 3-(2-Pyridyl)acrylic acid
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in materials science and pharmaceutical development. We will explore its fundamental physicochemical properties, predict its solubility profile in common laboratory solvents, and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.
Introduction: The Critical Role of Solubility
In the realm of chemical and pharmaceutical sciences, solubility is not merely a data point; it is a cornerstone of process viability and therapeutic efficacy. For a synthetic chemist, understanding solubility is paramount for selecting appropriate reaction media, designing effective crystallization-based purification protocols, and achieving desired yields. For formulation scientists, poor aqueous solubility is a major hurdle that can lead to low and variable bioavailability, compromising the therapeutic potential of a promising drug candidate. Therefore, a thorough characterization of a compound's solubility across a range of relevant solvents and pH conditions is an indispensable step in its development lifecycle.
This guide focuses on this compound, a molecule featuring both a weakly basic pyridine moiety and a weakly acidic carboxylic acid group. This amphoteric nature, combined with its rigid structure, results in complex solubility behavior that is highly dependent on the properties of the solvent system, particularly its polarity and pH.
Physicochemical Profile of Pyridylacrylic Acid Isomers
To comprehend the solubility of this compound, we must first examine its intrinsic molecular properties. It is important to note that comprehensive experimental data for the 2-pyridyl isomer is less prevalent in public databases than for its 3-pyridyl counterpart. The position of the nitrogen atom within the pyridine ring relative to the acrylic acid side chain significantly influences properties like pKa, dipole moment, and the potential for intramolecular hydrogen bonding, which in turn affects solubility. The data for the closely related trans-3-(3-Pyridyl)acrylic acid is presented below as a valuable reference point.
| Property | Value (for trans-3-(3-Pyridyl)acrylic acid) | Significance for Solubility | Source |
| Molecular Formula | C₈H₇NO₂ | Defines the elemental composition. | [1][2] |
| Molecular Weight | 149.15 g/mol | Used for all concentration calculations. | [1][2] |
| Melting Point | 232-235 °C (decomposes) | A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions, often indicating lower solubility. | [2][3] |
| pKa (Predicted) | 3.13 ± 0.10 (Carboxylic Acid) | Governs the ionization state based on pH. The compound's charge state dramatically impacts its aqueous solubility. | [3] |
| Physical Form | White solid/powder | The solid state must be considered for dissolution kinetics. | [2] |
Expert Insight: For the target molecule, this compound, the proximity of the pyridine nitrogen to the carboxylic acid group may allow for intramolecular hydrogen bonding. This could potentially increase its solubility in nonpolar solvents compared to the 3-pyridyl isomer and may also influence its acidic and basic dissociation constants (pKa values).
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound. The molecule possesses both polar (pyridine ring, carboxylic acid) and nonpolar (aromatic ring, carbon backbone) characteristics.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ability to form hydrogen bonds with the solvent is key. Solubility in water will be highly pH-dependent. At pH values significantly below the pyridine's pKa (~5) or above the carboxylic acid's pKa (~3-4), the molecule will be ionized and thus more soluble. Near its isoelectric point, aqueous solubility will be at a minimum. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar functional groups and the overall molecular structure. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The high polarity of this compound and its strong crystal lattice energy make it energetically unfavorable to dissolve in nonpolar solvents that interact primarily through weak van der Waals forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While slightly more polar than hydrocarbons, these solvents are generally poor partners for the strong hydrogen-bonding capabilities of the solute. |
Experimental Determination of Thermodynamic Solubility
Predictive models provide a valuable starting point, but for scientific rigor, solubility must be determined empirically. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[4] This method ensures that the system has reached a true thermodynamic equilibrium, providing the most reliable and accurate solubility data.
Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol is designed to be a self-validating system, providing trustworthy and reproducible results.
1. Preparation:
- Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation has been achieved.[5] A preliminary test may be needed to estimate the required amount.[6]
- Add a precise volume of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, DMSO) to each vial.
- Prepare at least three replicate vials for each solvent to assess reproducibility.[6]
2. Equilibration:
- Seal the vials securely to prevent solvent evaporation.
- Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C).[6] The temperature must be controlled and recorded, as solubility is temperature-dependent.
- Agitate the samples for a sufficient duration to reach equilibrium. For crystalline compounds, this is typically 24 to 48 hours.[5] The goal is to ensure the concentration of the dissolved compound in the supernatant is no longer changing over time.
3. Phase Separation:
- After equilibration, allow the vials to rest briefly for the excess solid to settle.
- Carefully withdraw a sample of the supernatant. It is crucial to separate the saturated solution from the undissolved solid without altering the equilibrium.[7]
- The preferred method is filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality: Using a filter prevents solid particles from inflating the measured concentration. A low-binding material is chosen to minimize the loss of the dissolved analyte due to adsorption onto the filter surface.[5] Alternatively, centrifugation at high speed can be used to pellet the solid, followed by careful sampling of the supernatant.[5]
4. Analysis:
- Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.
- Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[8]
- Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
5. Data Interpretation:
- Calculate the original concentration in the supernatant, accounting for any dilutions. This value is the equilibrium solubility.
- Average the results from the replicate samples and calculate the standard deviation.
- Trustworthiness Check: It is good practice to recover the remaining solid from the vials and analyze it (e.g., by DSC or XRD) to confirm that the compound has not changed its crystalline form or degraded during the experiment.[5]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Alternative Method: Solvent Addition for Clear Point Determination
For higher throughput screening, the Solvent Addition (Clear Point) method can be employed.[9][10] In this technique, a known mass of the solute is suspended in a small, known volume of an anti-solvent. A miscible "good" solvent is then titrated in at a constant rate until the last solid particles dissolve.[9] The composition of the solvent mixture at this "clear point" represents a single solubility data point. While faster, this method determines a kinetic solubility that may not perfectly match the true thermodynamic equilibrium solubility.[10]
Conclusion
The solubility of this compound is a complex interplay of its molecular structure and the surrounding solvent environment. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a critical consideration for pharmaceutical formulation. While it is predicted to have low solubility in nonpolar solvents, it should be readily soluble in polar aprotic solvents like DMSO and DMF. For definitive and reliable data, the Shake-Flask method remains the authoritative standard, providing the thermodynamic equilibrium solubility essential for robust scientific and development decisions. This guide provides both the theoretical framework and the practical, validated protocols necessary for a thorough investigation of this compound's solubility.
References
- 1. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Introduction: The Emergence of a Versatile Scaffold
An In-depth Technical Guide to the Discovery and History of Pyridylacrylic Acids
Pyridylacrylic acids are a class of bifunctional organic compounds characterized by a pyridine ring attached to an acrylic acid moiety.[1][2][3] This unique structural combination confers a rich chemical personality, positioning them as highly versatile building blocks in diverse scientific fields. The molecule's architecture, featuring an electron-deficient aromatic system, a reactive alkene, and a carboxylic acid handle, provides multiple sites for chemical modification and interaction. This inherent reactivity has made pyridylacrylic acids indispensable intermediates in the synthesis of complex pharmaceuticals, functional polymers, and advanced coordination materials.[2][4][5] Their history is not one of a single, sudden discovery, but rather a gradual recognition of their utility, evolving from fundamental organic synthesis to cutting-edge applications in medicinal chemistry and materials science.
This guide provides a technical overview of the discovery, synthesis, and historical development of pyridylacrylic acids, offering field-proven insights for researchers and drug development professionals.
Caption: Isomeric forms of pyridylacrylic acid.
Part 1: Foundational Synthesis - From Cinnamic Acids to Pyridine Analogues
The synthetic roots of pyridylacrylic acids are deeply intertwined with the chemistry of their carbocyclic cousins, the cinnamic acids.[3][6][7] Classical methods for preparing α,β-unsaturated acids, such as the Perkin reaction and the Knoevenagel condensation, provided the foundational logic for their synthesis. The most common and reliable method for producing pyridylacrylic acids involves a Knoevenagel condensation between the corresponding pyridinecarboxyaldehyde isomer and malonic acid.[6][7]
In this reaction, a base is required to deprotonate malonic acid, forming a nucleophilic enolate that subsequently attacks the aldehyde. Pyridine itself is often employed as both the solvent and the base, a choice rooted in its ability to facilitate the reaction and its convenient boiling point for reflux conditions. The subsequent decarboxylation of the intermediate yields the final pyridylacrylic acid product, typically as the thermodynamically stable E-isomer (trans).[3][6]
References
- 1. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]
- 2. 3-(3-Pyridyl)acrylic Acid | Research Chemical Supplier [benchchem.com]
- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 3-(2-Pyridyl)acrylic Acid
Abstract
This technical guide provides a comprehensive examination of the electronic structure of 3-(2-Pyridyl)acrylic acid (3-PAA), a molecule of significant interest due to the presence of both pyridine and acrylic acid moieties, which imparts unique physicochemical properties.[1] This document navigates through the theoretical frameworks and computational methodologies employed to elucidate its molecular geometry, frontier molecular orbitals, electronic transitions, and non-linear optical properties. By leveraging Density Functional Theory (DFT), this guide offers in-depth insights into the intramolecular interactions and charge transfer phenomena that govern the reactivity and potential applications of 3-PAA in materials science and drug development. The theoretical findings are contextualized with established experimental validation techniques, ensuring a robust and self-validating narrative for researchers, scientists, and professionals in drug development.
Introduction
This compound (3-PAA), a heterocyclic analog of cinnamic acid, is a versatile organic compound that has garnered considerable attention in various scientific domains. Its structure, featuring a pyridine ring linked to an acrylic acid moiety, creates a conjugated π-system that is fundamental to its electronic and optical properties.[2] The pyridine unit, a well-known component in numerous biologically active compounds, can act as a hydrogen bond acceptor and a Lewis base, while the acrylic acid group provides a site for esterification, amidation, and polymerization.[1][3] This unique combination of functional groups makes 3-PAA and its derivatives promising candidates for applications in pharmaceuticals, nonlinear optical (NLO) materials, and as building blocks in supramolecular chemistry.[4][5]
Understanding the electronic structure of 3-PAA is paramount to predicting its chemical behavior, designing novel derivatives with tailored properties, and elucidating its mechanism of action in various applications. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective avenue to probe the intricacies of molecular orbitals, charge distribution, and spectroscopic properties at the atomic level.[6][7] This guide delves into the theoretical studies of 3-PAA's electronic structure, offering a detailed exploration of its fundamental properties.
Theoretical and Computational Methodologies
The cornerstone of modern theoretical studies on molecular electronic structures is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems, such as atoms and molecules.[8] Its popularity stems from a favorable balance between computational cost and accuracy, making it an ideal choice for molecules of the size and complexity of 3-PAA.
The Rationale for DFT
DFT calculations are predicated on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally less intensive than traditional ab initio methods that solve the many-electron Schrödinger equation. For organic molecules like 3-PAA, DFT has proven to be highly effective in predicting a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics.[9]
Selection of Functional and Basis Set
The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set .[7][10]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. It is renowned for its ability to provide accurate geometries and energies for a wide array of molecules.[8]
-
6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates that the core orbitals are described by a single contracted Gaussian function composed of 6 primitives, and the valence orbitals are split into three functions (contracted from 3, 1, and 1 primitives). The "++G" denotes the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density.[10]
The combination of B3LYP and 6-311++G(d,p) provides a robust framework for obtaining reliable theoretical data on the electronic structure of 3-PAA.
Computational Workflow
A typical computational workflow for studying the electronic structure of 3-PAA involves a series of sequential steps, each building upon the previous one. This systematic approach ensures the reliability and validity of the final results.
Caption: A generalized computational workflow for the theoretical study of this compound.
Results and Discussion: Unraveling the Electronic Structure
This section presents the key theoretical findings on the electronic structure of this compound, derived from DFT calculations.
Molecular Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 3-PAA, the calculations typically reveal a nearly planar structure, which is a consequence of the extended π-conjugation across the pyridine ring and the acrylic acid moiety.[2][5] This planarity facilitates electron delocalization, which is a key factor influencing its electronic properties.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C=C (acrylic) | ~1.34 |
| C-C (pyridyl-acrylic) | ~1.47 | |
| C=O | ~1.22 | |
| C-O | ~1.35 | |
| Bond Angle | C=C-C | ~120 |
| O=C-O | ~123 | |
| Dihedral Angle | C-C-C=C | ~180 |
Note: These are typical values and may vary slightly depending on the specific computational method.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). These orbitals play a crucial role in determining the chemical reactivity and electronic properties of a molecule.[6][11]
-
HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
For 3-PAA, the HOMO is typically localized over the pyridine ring and the acrylic acid double bond, indicating that these are the most electron-rich parts of the molecule. The LUMO, on the other hand, is often distributed over the entire conjugated system, with significant contributions from the acrylic acid carbonyl group.
Caption: A schematic representation of the HOMO-LUMO energy gap in this compound.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[12] A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[13] For acrylic acid, a HOMO-LUMO gap of 5.545 eV has been reported.[8]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack.[7] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.
-
Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for nucleophilic attack.
-
Green: Regions of neutral electrostatic potential.
In 3-PAA, the MEP map typically shows the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making them susceptible to electrophilic attack. The hydrogen atoms, particularly the acidic proton of the carboxyl group, exhibit the most positive potential (blue), identifying them as sites for nucleophilic attack.[7]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units.[10] It allows for the investigation of intramolecular charge transfer (ICT) and hyperconjugative interactions. For 3-PAA, NBO analysis can reveal the extent of electron delocalization from the pyridine ring to the acrylic acid moiety, which is crucial for understanding its electronic and NLO properties.
Theoretical UV-Vis Spectral Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis).[9] By simulating the UV-Vis spectrum of 3-PAA, we can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals, and are often characterized as π→π* transitions due to the conjugated nature of the molecule.[1]
Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like 3-PAA, are often candidates for non-linear optical (NLO) materials.[14] NLO materials have applications in optical communications, data storage, and other photonic technologies.[4] DFT calculations can be used to predict the NLO properties of 3-PAA, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[15][16] A large hyperpolarizability value is indicative of a strong NLO response.
Table 2: Calculated Non-Linear Optical Properties of this compound (Illustrative)
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | ~3-5 |
| Polarizability | α | ~100-150 |
| First Hyperpolarizability | β | ~500-1000 |
Note: These are illustrative values and the actual values will depend on the computational method and basis set used.
Experimental Validation: Bridging Theory and Reality
While theoretical studies provide invaluable insights, experimental validation is crucial for confirming the computational predictions. The following experimental techniques are commonly used to characterize the electronic structure of molecules like 3-PAA.
UV-Visible Spectroscopy
Protocol:
-
Sample Preparation: Prepare a dilute solution of 3-PAA in a suitable solvent (e.g., ethanol, methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance of the solution over a wavelength range of approximately 200-800 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the value predicted by TD-DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a small amount of 3-PAA in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Measurement: Record the ¹H and ¹³C NMR spectra.
-
Analysis: The chemical shifts of the protons and carbons provide information about the electron density distribution in the molecule, which can be correlated with the results of NBO and MEP analyses.
X-ray Crystallography
Protocol:
-
Crystal Growth: Grow single crystals of 3-PAA from a suitable solvent.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data from the crystal.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles. These experimental geometric parameters can be directly compared with the optimized geometry obtained from DFT calculations.[5]
Conclusion
Theoretical studies, primarily based on Density Functional Theory, offer a powerful and insightful approach to understanding the intricate electronic structure of this compound. Through the analysis of its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and other quantum chemical parameters, a detailed picture of its reactivity, stability, and potential for various applications emerges. The planarity of the molecule and the extended π-conjugation between the pyridine and acrylic acid moieties are key determinants of its electronic behavior, leading to a relatively small HOMO-LUMO energy gap and significant non-linear optical properties. The theoretical predictions, when corroborated with experimental data from techniques such as UV-Vis and NMR spectroscopy and X-ray crystallography, provide a comprehensive and validated understanding of this versatile molecule. This knowledge is invaluable for the rational design of novel 3-PAA derivatives with enhanced properties for applications in materials science, drug development, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survey of Polymer Self-Healing Mechanisms in Perovskite Solar Cells [mdpi.com]
- 4. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Physical Chemistry and Functional Materials » Submission » Molecular Structure, Geometry Properties, HOMO-LUMO, and MEP Analysis of Acrylic Acid Based on DFT Calculations [dergipark.org.tr]
- 7. Spectroscopic, quantum chemical, and topological calculations of the phenylephrine molecule using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ymerdigital.com [ymerdigital.com]
- 15. researchgate.net [researchgate.net]
- 16. Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Biological Activities of 3-(2-Pyridyl)acrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-(2-Pyridyl)acrylic acid represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of their diverse biological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Table of Contents
-
Introduction to this compound and its Derivatives
-
Anticancer Activities
-
Antimicrobial Properties
-
Anti-inflammatory Effects
-
Other Potential Biological Activities
-
Experimental Protocols
-
References
Introduction to this compound and its Derivatives
This compound is a chemical compound featuring a pyridine ring attached to an acrylic acid moiety.[1][2][3][] This unique structure, containing both a heterocyclic aromatic ring and a reactive acrylic acid functional group, makes it a valuable building block in organic synthesis for the creation of more complex molecules with diverse biological functions.[1][2] The pyridine ring, a common scaffold in medicinal chemistry, is known to interact with various biological targets, while the acrylic acid portion offers opportunities for a wide range of chemical modifications.
The derivatives of this compound are synthesized through various chemical reactions, such as esterification, amidation, and cycloaddition, to generate a library of compounds with potentially enhanced or novel biological activities. These modifications can significantly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability, as well as its pharmacokinetic and pharmacodynamic profiles.
Anticancer Activities
Several derivatives of pyridine-containing compounds have demonstrated promising anticancer activities against a variety of human tumor cell lines.[5][6][7][8] The anticancer potential of these compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell proliferation, cell cycle progression, and apoptosis.
Mechanism of Action
The precise mechanisms by which this compound derivatives exert their anticancer effects are still under investigation, but several potential targets and pathways have been identified. Some derivatives have been shown to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation.[9] For instance, certain pyridyl-containing compounds have been found to inhibit kinases involved in signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10]
Another proposed mechanism is the induction of apoptosis, or programmed cell death. Some derivatives have been observed to trigger both the extrinsic and intrinsic apoptotic pathways in cancer cells.[10] This can involve the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.
Quantitative Data on Anticancer Activity
The anticancer efficacy of these derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value represents the concentration of a compound that is required to inhibit the growth of a cancer cell population by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-triazole-pyridine hybrid (TP6) | Murine melanoma (B16F10) | ~41.12 | [7] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 breast cancer | 45 | [10] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 breast cancer | 47.7 | [10] |
| Pyridyl-glycosyl hybrid | Colorectal carcinoma, HepG2, A-549 | Potent | [6] |
| Acridine derivative (3g) | Breast (MCF-7), Liver (HEP-2), Colon, Lung (A-549), Neuroblastoma (IMR-32) | Active at 1 x 10⁻⁵M | [11] |
This table presents a selection of reported IC50 values and should not be considered an exhaustive list.
Antimicrobial Properties
The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Pyridine derivatives have been investigated as a potential source of new antimicrobial agents with novel mechanisms of action.[12][13]
Mechanism of Action
One of the key antibacterial mechanisms of some pyridylacrylic acid derivatives is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[1] By targeting this enzyme, these compounds can disrupt the bacterial cell membrane integrity, leading to cell death. The acrylic acid moiety itself has also been shown to possess bactericidal effects, potentially through an ion-exchange mechanism that disrupts the bacterial cell wall.[14][15]
Spectrum of Activity
Derivatives of this compound have shown activity against a range of both Gram-positive and Gram-negative bacteria.[12][16] Some compounds have demonstrated potent activity against clinically relevant pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Escherichia coli.[12][13]
Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyridine derivatives have been explored for their potential to modulate inflammatory pathways.[17][18][19]
Mechanism of Action
The anti-inflammatory activity of some pyridyl derivatives is linked to their ability to inhibit the production of pro-inflammatory mediators. For example, certain compounds have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[17] Additionally, some derivatives can suppress the production of nitric oxide (NO), another important inflammatory mediator, by inhibiting the expression of inducible nitric oxide synthase (iNOS).[17]
Mitogen-activated protein kinases (MAPKs) such as p38 are also key players in the inflammatory response. Some imidazo[1,2-a]pyridine derivatives have shown the ability to inhibit p38 MAPK, leading to a reduction in inflammatory responses.[19]
In Vivo Efficacy
The anti-inflammatory potential of these compounds has been demonstrated in animal models of inflammation. For instance, in the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory drugs, certain N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines showed moderate to good anti-inflammatory effects.[18]
Other Potential Biological Activities
Beyond their anticancer, antimicrobial, and anti-inflammatory properties, derivatives of this compound have been investigated for other therapeutic applications.
-
Enzyme Inhibition: Some acrylic acid derivatives have shown potential as inhibitors of enzymes like urease and α-glucosidase.[20] Urease inhibitors are of interest for the treatment of peptic ulcers caused by Helicobacter pylori, while α-glucosidase inhibitors are used in the management of type 2 diabetes.
-
Antimalarial Activity: Certain pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[21]
-
MSK1 Inhibition: Arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of mitogen- and stress-activated protein kinase 1 (MSK1), a potential therapeutic target for inflammatory diseases like asthma.[22]
Experimental Protocols
This section provides a general overview of common experimental protocols used to assess the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound against various microorganisms.[16]
Protocol:
-
Prepare Agar Plates: Pour sterile nutrient agar into petri dishes and allow it to solidify.
-
Inoculate Plates: Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Create Wells: Punch wells of a specific diameter into the agar.
-
Add Test Compound: Add a known concentration of the test compound into the wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where microbial growth is inhibited.
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Anti-inflammatory Activity: Inhibition of NO Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[17]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.
-
Data Analysis: Calculate the percentage of NO inhibition.
References
- 1. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]
- 2. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
- 3. crescentchemical.com [crescentchemical.com]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. amhsr.org [amhsr.org]
- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijacskros.com [ijacskros.com]
- 17. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Sourcing High-Purity 3-(2-Pyridyl)acrylic Acid for Pharmaceutical and Research Applications
For researchers and drug development professionals, the integrity of a final product is inextricably linked to the quality of its starting materials. 3-(2-Pyridyl)acrylic acid (CAS 7340-22-9), a versatile heterocyclic building block, is a prime example.[1] Its utility as a precursor in the synthesis of novel pharmaceutical agents and advanced materials necessitates a stringent approach to sourcing.[1] The presence of isomeric or process-related impurities can compromise reaction yields, introduce downstream purification challenges, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth framework for navigating the commercial landscape of high-purity this compound. We will move beyond simple supplier lists to establish a robust, self-validating system for qualifying this critical reagent, ensuring the reliability and reproducibility of your scientific endeavors.
Part 1: The Commercial Supplier Landscape
Sourcing high-purity reagents requires a multi-faceted evaluation of potential suppliers. While many vendors list this compound, the level of quality control, documentation, and consistency can vary significantly. Key suppliers range from large, well-established chemical distributors to more specialized manufacturers.
A critical first step is to scrutinize the information provided by a potential supplier. A reliable vendor will offer more than just a price and purity percentage; they will provide comprehensive documentation that allows for a thorough technical assessment.
Table 1: Comparative Analysis of Representative Commercial Suppliers
| Supplier Category | Typical Purity Grades Offered | Documentation Provided | Key Considerations for Researchers |
| Major Global Distributors (e.g., Sigma-Aldrich/Merck, TCI, Alfa Aesar) | >97%, >98%, >99% | Certificate of Analysis (CoA) with lot-specific data (purity by HPLC/NMR), SDS. Some premium grades may include additional spectral data.[2] | Pros: Broad selection, extensive logistical networks, readily available documentation for standard grades.[2] Cons: May not be the primary manufacturer; custom specifications can be challenging. For some products, analytical data is not collected, and the product is sold "as-is"[2]. |
| Specialty Chemical Manufacturers (e.g., BLD Pharm, Epichem) | >98%, Custom Synthesis Available | Detailed CoA, often with copies of ¹H NMR and HPLC chromatograms.[3][4] Can often provide process-related impurity profiles upon request. | Pros: Deeper technical expertise, potential for direct communication with chemists, greater flexibility for custom purity requirements or bulk quantities.[3][4] Cons: May have longer lead times or higher costs for smaller quantities. |
| Chemical Marketplaces (e.g., ChemicalBook, LookChem) | Varies widely by lister (e.g., 97%, 98%)[1] | Often generic product descriptions. Lot-specific CoAs must be requested and verified. | Pros: Can be a source for identifying a wide range of potential manufacturers. Cons: Requires significant due diligence. The listed supplier may be a trader, not the manufacturer, adding a layer of complexity to quality assurance. |
Part 2: A Self-Validating Protocol for Quality Verification
Trust in a supplier is built on verification. A Certificate of Analysis is a claim, and it is incumbent upon the end-user, particularly in a regulated or high-stakes research environment, to independently verify the identity and purity of the incoming material. This process forms a self-validating system, ensuring that the material entering your workflow meets the required standards.
Workflow for Incoming Material Qualification
Caption: Workflow for qualifying high-purity this compound.
Experimental Protocols for Verification
1. Identity Confirmation: ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the gold standard for confirming the chemical structure of an organic molecule. It provides unambiguous information about the electronic environment of each proton, their connectivity, and their stereochemical relationship. For this compound, the key is to confirm the trans configuration of the double bond, which is the thermodynamically favored and commercially supplied isomer. This is evidenced by the large coupling constant (J-value, typically >15 Hz) between the two vinylic protons.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Pyridyl Protons: Four distinct signals in the aromatic region, typically between ~7.3 and ~8.6 ppm.
-
Vinylic Protons: Two doublets, one around ~6.6 ppm and the other around ~7.6 ppm. The key diagnostic is a large coupling constant (J) of approximately 16 Hz, confirming the trans geometry.
-
Carboxylic Acid Proton: A broad singlet, often above 12 ppm, which may be exchangeable with D₂O.
-
2. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary method for quantifying the purity of non-volatile organic compounds and detecting trace-level impurities. A reverse-phase method is ideal for separating this compound from potential starting materials (e.g., 2-pyridinecarboxaldehyde, malonic acid) and process-related byproducts. The choice of an acidic mobile phase ensures that the carboxylic acid group is protonated, leading to sharp, symmetrical peaks and reproducible retention times.
Detailed Protocol: Reverse-Phase HPLC Method
-
Objective: To determine the purity of this compound and identify any related impurities.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column thermostat.
-
Diode Array Detector (DAD) or UV-Vis Detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Zorbax ODS, 25 cm x 4.6 mm, 8-µm particles or similar).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high aqueous to high organic content is recommended to elute both polar and non-polar impurities. For example: 95% A to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[6]
-
Detection Wavelength: 210 nm, with DAD monitoring from 200-400 nm to characterize impurity peaks.[5][6]
-
Injection Volume: 10 µL.[6]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
This method assumes that all components have a similar response factor at the chosen wavelength. For precise quantification of known impurities, a reference standard for that impurity would be required.
-
Part 3: Applications in Drug Discovery and Development
The structural motif of this compound, featuring a conjugated system, a carboxylic acid, and a pyridine ring, makes it a valuable intermediate. The pyridine nitrogen acts as a hydrogen bond acceptor and coordination site, while the acrylic acid portion provides a handle for amide bond formation or other derivatizations.
-
Scaffold for Biologically Active Molecules: It is used as a starting material for synthesizing compounds with potential applications in areas such as cancer research.[1]
-
Coordination Chemistry: The bifunctional nature of the molecule allows it to act as an organic linker in the formation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in materials science and catalysis.
-
Polymer Science: Acrylic acid derivatives are fundamental monomers in polymer synthesis. Functionalized polymers derived from this scaffold can be designed for applications in drug delivery, such as in pH-sensitive hydrogels.[7][8]
Conclusion
Sourcing high-purity this compound is a foundational step for success in both research and pharmaceutical development. Moving beyond a superficial assessment of supplier catalogs to a rigorous, in-house verification system is not an impediment but an essential component of scientific integrity. By combining careful supplier vetting with robust analytical protocols like NMR and HPLC, researchers can ensure the quality and consistency of this critical building block, thereby safeguarding the integrity of their entire research and development pipeline.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. epichem.com [epichem.com]
- 4. 19337-97-4|trans-3-(3-Pyridyl)acrylic acid|BLD Pharm [bldpharm.com]
- 5. osha.gov [osha.gov]
- 6. lcms.cz [lcms.cz]
- 7. CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05592A [pubs.rsc.org]
- 8. njpas.com.ng [njpas.com.ng]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 3-(2-Pyridyl)acrylic Acid as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 3-(2-Pyridyl)acrylic acid as a versatile organic ligand. As a bifunctional linker, this compound offers both a carboxylate group and a pyridyl nitrogen atom, enabling the construction of diverse and functional MOF architectures. These materials are of significant interest for applications in gas storage, catalysis, and drug delivery. This guide delves into the coordination chemistry of the ligand, provides detailed step-by-step solvothermal synthesis protocols for hypothetical MOFs, and discusses the critical parameters influencing the final product's properties. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and a deeper understanding of the synthesis process.
Introduction: The Potential of this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[1] Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications. The choice of the organic ligand is paramount as it dictates the topology, porosity, and chemical properties of the resulting MOF.
This compound is a particularly interesting ligand for MOF synthesis due to its unique structural and electronic features:
-
Bifunctional Coordination: It possesses two distinct coordination sites: a hard carboxylate group (O-donor) and a softer pyridyl nitrogen atom (N-donor). This allows for the formation of heteroleptic coordination environments and can lead to complex and novel framework topologies.
-
Geometric Constraint: The trans configuration of the acrylic acid moiety and the position of the nitrogen atom on the pyridine ring impose specific geometric constraints, influencing the directionality of the coordination bonds and the overall framework architecture.
-
Hydrogen Bonding Capabilities: The presence of the pyridyl nitrogen and the potential for uncoordinated carboxylate oxygen atoms can facilitate intra- and inter-framework hydrogen bonding, enhancing the stability of the structure.
-
Post-Synthetic Modification Potential: The acrylic double bond and the pyridine ring offer sites for post-synthetic modification, allowing for the introduction of new functionalities after the initial MOF synthesis.[1]
This guide will provide researchers with the foundational knowledge and practical protocols to explore the synthesis of novel MOFs based on this promising ligand.
Coordination Chemistry and Structural Considerations
The coordination behavior of this compound with metal ions is the cornerstone of the resulting MOF's structure. The interplay between the carboxylate and pyridyl functionalities can lead to various coordination modes, as illustrated in the diagram below. The choice of metal ion, with its specific coordination number and preferred geometry, will further influence the final structure. For instance, d-block metals like Zn(II), Cu(II), and Co(II) are commonly used and can form diverse coordination geometries.[2]
Caption: Coordination possibilities of this compound.
General Synthesis Strategy: Solvothermal Synthesis
Solvothermal synthesis is the most common method for preparing crystalline MOFs.[3][4] This technique involves heating the constituent metal salts and organic ligands in a sealed vessel, typically an autoclave, at temperatures above the boiling point of the solvent. The autogenous pressure generated facilitates the dissolution of reactants and promotes the crystallization of the MOF.
The general workflow for the solvothermal synthesis of MOFs using this compound is depicted below.
Caption: General workflow for solvothermal MOF synthesis.
Experimental Protocols
The following protocols are model procedures for the synthesis of hypothetical MOFs, designated as MOF-PyrAc-Zn and MOF-PyrAc-Cu , using this compound. These protocols are based on established methods for MOF synthesis with analogous pyridyl-carboxylate ligands.[5][6] Researchers should consider these as starting points and may need to optimize conditions such as temperature, reaction time, and reactant ratios.
Protocol 1: Synthesis of MOF-PyrAc-Zn
Objective: To synthesize a zinc-based MOF using this compound.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| This compound | C₈H₇NO₂ | 149.15 | >98% |
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | >98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ACS Grade |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | ACS Grade |
Procedure:
-
In a 20 mL scintillation vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 14.9 mg (0.1 mmol) of this compound in 5 mL of DMF. Sonication may be required to achieve full dissolution.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Colorless, crystalline solids should form. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 80 °C for 12 hours to remove residual solvent.
Rationale:
-
Metal Source: Zinc(II) is chosen for its flexible coordination geometry, which can lead to a variety of framework topologies.
-
Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the metal salt and the organic ligand.
-
Temperature and Time: The selected temperature and reaction time are typical for solvothermal MOF synthesis and are intended to provide sufficient energy for crystal nucleation and growth.
-
Washing and Activation: The washing steps are crucial for removing unreacted starting materials and solvent molecules from the pores of the MOF. Activation under vacuum is necessary to obtain a porous material suitable for applications like gas sorption.
Protocol 2: Synthesis of MOF-PyrAc-Cu
Objective: To synthesize a copper-based MOF using this compound.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| This compound | C₈H₇NO₂ | 149.15 | >98% |
| Copper(II) nitrate trihydrate | Cu(NO₃)₂·3H₂O | 241.60 | >98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ACS Grade |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | ACS Grade |
Procedure:
-
In a 20 mL glass vial, combine 24.2 mg (0.1 mmol) of copper(II) nitrate trihydrate and 14.9 mg (0.1 mmol) of this compound.
-
Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial and place it in an isothermal oven.
-
Heat to 120 °C for 72 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting blue or green crystals by filtration.
-
Wash the crystals thoroughly with fresh DMF and then exchange the solvent with methanol over a period of 3 days.
-
Activate the sample by heating under vacuum at 150 °C for 10 hours.
Rationale:
-
Metal Source: Copper(II) is known to form paddlewheel secondary building units (SBUs) with carboxylate ligands, which can lead to highly porous and stable MOFs.
-
Solvent Mixture: The use of a DMF/ethanol mixture can influence the solubility of the reactants and the nucleation rate, potentially leading to different crystal morphologies compared to using DMF alone.
-
Higher Temperature and Longer Reaction Time: These conditions are often employed for the synthesis of more robust copper-based MOFs.
-
Solvent Exchange: A thorough solvent exchange with a more volatile solvent like methanol before activation can facilitate the removal of high-boiling point solvents from the pores.
Characterization of the Synthesized MOFs
To confirm the successful synthesis and to determine the properties of the new MOFs, a suite of characterization techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to determine the temperature at which solvent molecules are removed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal center (a shift in the C=O stretching frequency is expected).
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.
-
Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, this technique can be used to definitively determine the crystal structure and coordination environment.
Potential Applications in Drug Development
MOFs synthesized from this compound hold promise for applications in drug development:
-
Drug Delivery: The porous nature of these MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The pyridyl functionality could also provide specific interactions with certain drug molecules.
-
Biocatalysis: The metal centers and the organic ligand can act as catalytic sites. Enzymes could potentially be immobilized within the pores for biocatalytic applications.
-
Sensing: The luminescence properties of some MOFs can be modulated by the presence of specific biomolecules, leading to the development of novel biosensors.
Conclusion
This compound is a ligand with significant potential for the design and synthesis of novel Metal-Organic Frameworks. Its bifunctional nature and geometric properties can be leveraged to create a wide array of structures with tunable properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this exciting area of materials chemistry and to develop new functional materials for various applications, including those in the pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 5. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 3-(2-Pyridyl)acrylic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 3-(2-Pyridyl)acrylic acid as a pivotal intermediate in pharmaceutical synthesis. We explore its synthesis via the Knoevenagel condensation, elucidate its strategic importance through its role in constructing precursors for active pharmaceutical ingredients (APIs) such as the antihistamine Acrivastine, and provide detailed, field-tested protocols. The inherent bifunctional nature of this molecule, possessing both a nucleophilic pyridine ring and a reactive acrylic acid moiety, renders it a versatile scaffold in modern medicinal chemistry.
Introduction: The Architectural Value of this compound
In the landscape of pharmaceutical development, the selection of appropriate building blocks is paramount to the efficient and successful synthesis of complex molecular targets. This compound is one such foundational intermediate, valued for its unique electronic and structural properties. The molecule consists of an electron-deficient pyridine ring conjugated with an α,β-unsaturated carboxylic acid system.
This arrangement offers several strategic advantages:
-
Dual Functionality: The pyridine nitrogen acts as a basic center and a metal-coordinating site, while the acrylic acid provides a reactive handle for transformations like amidation, esterification, and addition reactions.[1][2]
-
Pharmacophoric Contribution: The pyridine ring is a common motif in a vast array of biologically active compounds, contributing to target binding through hydrogen bonding and π-π stacking interactions.[1]
-
Conjugated System: The conjugated π-system influences the molecule's reactivity and provides a rigid scaffold, which can be crucial for orienting functional groups for optimal interaction with biological targets.
Its utility is demonstrated in the synthesis of various therapeutic agents, including antihistamines, antivirals, and potential anticancer agents.[3][4][5][6] This guide will focus on the practical synthesis of the intermediate itself and its conceptual application in the pathway toward a key pharmaceutical precursor.
Synthesis of this compound: The Knoevenagel Condensation
The most direct and widely adopted method for synthesizing pyridylacrylic acids is the Knoevenagel condensation.[7][8] This reaction involves the nucleophilic addition of an active methylene compound (like malonic acid) to a carbonyl group (2-pyridinecarboxaldehyde), followed by dehydration.[7] The Doebner modification, which utilizes pyridine as both the solvent and base catalyst, is particularly effective for this transformation, often leading to simultaneous decarboxylation when malonic acid is used.[7]
The causality behind this choice is twofold: pyridine is a sufficiently strong base to deprotonate the active methylene compound to form the nucleophilic enolate, but it is mild enough to prevent self-condensation of the aldehyde starting material.[7][8]
Logical Workflow for Synthesis
The synthesis follows a clear, logical progression from commercially available starting materials to the final purified product. The workflow ensures high conversion and facilitates straightforward isolation of the target compound.
Caption: Knoevenagel condensation workflow for this compound synthesis.
Protocol 1: Synthesis of (E)-3-(2-Pyridyl)acrylic Acid
This protocol is adapted from established procedures for analogous pyridylacrylic acids.[9][10]
Materials & Reagents:
-
2-Pyridinecarboxaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Hydrochloric Acid (37% aq.)
-
Acetone
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add malonic acid (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous pyridine (approx. 4-5 mL per gram of aldehyde) to the flask to act as both the solvent and catalyst.
-
Condensation: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux under constant stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask in an ice bath. The mixture will become more viscous.
-
Acidification: Slowly add 37% hydrochloric acid dropwise while stirring until the formation of a precipitate is complete. The acid protonates the pyridine and the carboxylate, causing the product to crystallize out of the solution.
-
Isolation: Isolate the resulting solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid cake with cold acetone to remove unreacted starting materials and impurities.
-
Recrystallization: For higher purity, recrystallize the solid product from hot water. The pure (E)-3-(2-Pyridyl)acrylic acid will form as colorless crystals upon slow cooling.
-
Drying: Dry the purified crystals under vacuum to obtain the final product. A typical yield for this reaction is high, often exceeding 90%.[9]
Application in Pharmaceutical Synthesis: The Acrivastine Precursor
This compound is a direct precursor to more complex intermediates. A prime example is its role in the synthesis of Acrivastine, a second-generation H1 receptor antagonist used to treat allergic rhinitis.[11][12][13] The core of Acrivastine contains a substituted (E)-3-(2-pyridyl)-acrylic acid moiety, specifically (E)-3-(6-(4-Toluolyl)-2-pyridyl)-acrylic acid.[3]
The synthesis of this key intermediate demonstrates the utility of our starting material, where the pyridine ring is further functionalized while the acrylic acid portion is carried through the synthetic sequence.
Conceptual Synthetic Pathway
The following pathway illustrates how this compound serves as the foundational block for a more complex pharmaceutical intermediate. This highlights its role as a scaffold for building molecular complexity.
Caption: Conceptual workflow from starting material to a key Acrivastine intermediate.
Protocol 2: Conceptual Synthesis of an Acrivastine Precursor
This protocol outlines the strategic steps for converting this compound into the Acrivastine intermediate. It is presented as a conceptual guide for synthetic planning.
Objective: To synthesize (E)-3-(6-(4-Toluolyl)-2-pyridyl)-acrylic acid from (E)-3-(2-Pyridyl)acrylic acid.
Part A: Protection of the Carboxylic Acid
-
Rationale: The acidic proton of the carboxylic acid can interfere with subsequent reactions, such as metal-catalyzed or Friedel-Crafts-type reactions. Therefore, it should be protected, typically as an ester (e.g., methyl or ethyl ester).
-
Procedure (Esterification): React (E)-3-(2-Pyridyl)acrylic acid with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions to form the corresponding ester.
Part B: Functionalization of the Pyridine Ring
-
Rationale: The key transformation is the introduction of a 4-toluolyl group at the C6 position of the pyridine ring. This requires a regioselective acylation reaction. The existing acrylic acid substituent at C2 directs incoming electrophiles, but specific conditions are required to achieve the desired regioselectivity.
-
Conceptual Procedure (Acylation): This step is the most challenging and may require exploratory work. A potential approach involves a metal-catalyzed cross-coupling reaction. For instance, the pyridine ring could be halogenated at the 6-position, followed by a Stille or Suzuki coupling with a suitable organometallic reagent derived from 4-methylacetophenone.
Part C: Deprotection
-
Rationale: Once the pyridine ring is correctly functionalized, the protecting group on the carboxylic acid must be removed to yield the desired intermediate.
-
Procedure (Hydrolysis): The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions (e.g., using aqueous NaOH followed by acidic work-up).
This multi-step process, starting from this compound, provides the advanced intermediate necessary for the final steps in the synthesis of Acrivastine.
Data Summary
The following table summarizes key quantitative data for the starting material and the expected outcome of its synthesis.
| Parameter | Value | Reference |
| Compound Name | trans-3-(2-Pyridyl)acrylic acid | [14] |
| Molecular Formula | C₈H₇NO₂ | [15] |
| Molar Mass | 149.15 g/mol | [15] |
| Appearance | White to off-white solid | [16] |
| Melting Point | 232-235 °C (decomposes) | [15] |
| Synthesis Method | Knoevenagel Condensation | [7][8] |
| Typical Yield | >90% | [9] |
References
- 1. 3-(3-Pyridyl)acrylic Acid | Research Chemical Supplier [benchchem.com]
- 2. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4 [sigmaaldrich.com]
- 3. epichem.com [epichem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crescentchemical.com [crescentchemical.com]
- 15. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(2-Pyridyl)acrylic Acid via Knoevenagel Condensation
Introduction: The Strategic Importance of the Knoevenagel Condensation in Heterocyclic Synthesis
The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon bonds, providing a robust pathway to α,β-unsaturated compounds.[1][2] These products are not merely chemical curiosities; they are pivotal intermediates in the synthesis of a vast array of fine chemicals, functional polymers, and, most notably, pharmacologically active molecules.[1][2] This application note provides a detailed experimental protocol for the synthesis of 3-(2-Pyridyl)acrylic acid, a heterocyclic compound of significant interest. The pyridine moiety is a well-established pharmacophore, and its incorporation into an acrylic acid framework creates a versatile building block for drug discovery and materials science.[3][4] For instance, isomers and derivatives of pyridylacrylic acid are utilized as precursors for inhibitors of enzymes like gelatinase B and for antibacterial agents.[3][5]
This protocol will employ the Doebner modification of the Knoevenagel condensation, a highly effective variation when one of the reactants is malonic acid.[6][7] The Doebner modification utilizes pyridine as both the solvent and the basic catalyst, which facilitates the condensation and subsequent decarboxylation in a single pot.[7] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality and scientific rationale behind the experimental design.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds through the Knoevenagel condensation of 2-pyridinecarboxaldehyde with malonic acid, catalyzed by a weak base, in this case, pyridine.[7] The reaction is a nucleophilic addition followed by a dehydration (condensation) step.[7][8]
The mechanism, as it applies to this specific synthesis, can be elucidated as follows:
-
Enolate Formation: Pyridine, acting as a mild base, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion. The presence of two electron-withdrawing carboxyl groups on the adjacent carbon atom makes these protons sufficiently acidic for deprotonation by a weak base like pyridine.[7]
-
Nucleophilic Attack: The generated enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. This results in the formation of an aldol-type addition product.[6]
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield a more stable, conjugated system.
-
Decarboxylation (Doebner Modification): When the reaction is heated in the presence of pyridine, the resulting pyridylidenemalonic acid undergoes decarboxylation (loss of CO2) to afford the final product, this compound.[6][7] A theoretical study suggests the secondary amine catalyst is crucial for both activating the aldehyde and in the decarboxylation pathways.[9]
The choice of pyridine as the solvent is strategic. Not only does it serve as the catalyst, but its relatively high boiling point (115 °C) allows the reaction to be conducted at an elevated temperature (reflux), which is necessary to drive the decarboxylation step to completion.
Materials and Equipment
Materials
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Pyridinecarboxaldehyde | 1121-60-4 | C6H5NO | 107.11 |
| Malonic Acid | 141-82-2 | C3H4O4 | 104.06 |
| Pyridine (anhydrous) | 110-86-1 | C5H5N | 79.10 |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 |
| Deionized Water | 7732-18-5 | H2O | 18.02 |
| Acetone | 67-64-1 | C3H6O | 58.08 |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Graduated cylinders
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Ice bath
-
Rotary evaporator (optional)
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Pyridine is flammable and has a strong, unpleasant odor. Hydrochloric acid is corrosive. Handle all chemicals with care. The target compound may cause skin and eye irritation.[10]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add malonic acid (e.g., 1.04 g, 10.0 mmol, 1.0 eq).
-
Add 2-pyridinecarboxaldehyde (e.g., 1.07 g, 10.0 mmol, 1.0 eq) to the flask.
-
Carefully add anhydrous pyridine (e.g., 5 mL) to the flask. The pyridine acts as both the solvent and the catalyst.
-
Attach a reflux condenser to the round-bottom flask.
-
-
Reaction:
-
Work-up and Isolation:
-
After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Once at room temperature, place the flask in an ice bath to cool it further.
-
Slowly and carefully add 37% hydrochloric acid dropwise to the cold reaction mixture with continuous stirring until the pH is approximately 3-4. This will neutralize the pyridine and precipitate the product.
-
The formation of a solid precipitate should be observed.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any remaining salts.
-
Subsequently, wash the solid with a small amount of cold acetone to remove any unreacted starting materials and other organic impurities.[11]
-
Dry the purified product, for instance, in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| 2-Pyridinecarboxaldehyde | 1.07 g (10.0 mmol) | Limiting Reagent |
| Malonic Acid | 1.04 g (10.0 mmol) | 1.0 molar equivalent |
| Pyridine | 5 mL | Solvent and Catalyst |
| Reaction Temperature | Reflux (~115-120 °C) | Necessary for decarboxylation |
| Reaction Time | 3 hours | |
| Expected Yield | 70-85% | Based on similar preparations |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
FT-IR Spectroscopy: Look for characteristic peaks, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and vibrations associated with the pyridine ring.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. For example, the ¹H NMR spectrum of a related compound, 2-(3,4,5-trimethoxybenzylidene)-malononitrile, shows a characteristic singlet for the vinylic proton.[13]
Troubleshooting
-
Low Yield:
-
Ensure that the reagents are pure and the pyridine is anhydrous. Water can interfere with the reaction.
-
Incomplete reaction: The reaction time may need to be extended. Monitor the reaction by TLC to ensure the disappearance of the starting materials.
-
Loss of product during work-up: Ensure the pH is correctly adjusted to fully precipitate the product. Avoid using excessive amounts of washing solvents.
-
-
Product is Oily or Gummy:
-
This may indicate the presence of impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.
-
-
Polymerization:
-
While less of a concern for the final product than for acrylic acid monomer, if polymerization is suspected during drying at elevated temperatures, reduce the drying temperature and use a high vacuum.
-
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via the Doebner modification of the Knoevenagel condensation. By explaining the underlying chemical principles and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient production of this versatile heterocyclic building block.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]
- 4. 3-(3-Pyridyl)acrylic Acid | Research Chemical Supplier [benchchem.com]
- 5. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. acgpubs.org [acgpubs.org]
Application Notes & Protocols: Leveraging 3-(2-Pyridyl)acrylic Acid in Advanced Crystal Engineering
Foreword: The Unique Potential of a Bifunctional Ligand
In the dynamic field of crystal engineering, the rational design and synthesis of functional solid-state materials, such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), are of paramount importance. The choice of the organic linker is a critical determinant of the final architecture and properties of these materials. Pyridyl-carboxylic acids are a particularly valuable class of ligands due to their bifunctional nature, offering both a hard carboxylate group and a softer pyridyl nitrogen for coordination with metal ions.[1][2]
This guide focuses on 3-(2-Pyridyl)acrylic acid , a fascinating yet under-explored isomer in the pyridylacrylic acid family. While its 3- and 4-pyridyl counterparts have been more extensively studied, the 2-pyridyl isomer presents unique steric and electronic characteristics that offer both challenges and opportunities in the design of novel supramolecular architectures. The proximity of the nitrogen atom to the carboxylic acid group can lead to distinct coordination modes, potentially favoring chelation and influencing the dimensionality and topology of the resulting frameworks.
These application notes will provide researchers, materials scientists, and drug development professionals with a comprehensive understanding of this compound as a versatile building block. We will delve into its synthesis, explore its coordination chemistry, and present detailed protocols for its application in constructing crystalline materials, with a special focus on photoreactive systems.
Ligand Profile: this compound
This compound belongs to a family of cinnamic acid derivatives that are noted for their utility in coordination chemistry and organic synthesis.[3] Like its isomers, it is an almost planar molecule, typically found in the more stable E-configuration.[3][4] This planarity is advantageous for forming predictable, extended structures through π–π stacking interactions.
Key Structural and Chemical Properties:
-
Bifunctionality: It possesses two primary coordination sites: the pyridyl nitrogen atom and the carboxylate oxygen atoms. This allows it to act as a versatile linker between metal centers.
-
Coordination Versatility: The ligand can adopt various coordination modes, including monodentate, bidentate-chelating, and bridging, leading to a diversity of network dimensionalities (1D, 2D, and 3D).
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor, while the pyridyl nitrogen and carboxylate oxygens are effective acceptors. These interactions play a crucial role in the formation of robust supramolecular networks.[3][4]
-
Photoreactivity: The acrylic acid moiety contains a C=C double bond which can undergo [2+2] photodimerization reactions when appropriately aligned in the crystal lattice. This opens up possibilities for creating dynamic materials that respond to light.[5][6][7][8][9]
Comparative Overview of Pyridylacrylic Acid Isomers
The position of the nitrogen atom in the pyridine ring significantly influences the ligand's behavior in crystal engineering.
| Feature | This compound | 3-(3-Pyridyl)acrylic acid | 3-(4-Pyridyl)acrylic acid |
| Nitrogen Position | Ortho to the acrylic acid substituent | Meta to the acrylic acid substituent | Para to the acrylic acid substituent |
| Steric Hindrance | High, due to the proximity of the two functional groups. | Moderate. | Low. |
| Chelation Potential | High potential for forming stable 5-membered chelate rings with metal ions. | Low; chelation is not possible. | Low; chelation is not possible. |
| Typical Role | Can act as a chelating agent or a bridging ligand. The steric hindrance may favor lower-dimensional structures. | Primarily acts as a bent or angular bridging ligand, often leading to complex 3D networks. | Acts as a linear bridging ligand, ideal for constructing extended 1D chains or pillared-layer 3D frameworks. |
| Supramolecular Interactions | Intramolecular H-bonding is possible, which can influence conformation. Intermolecular H-bonds are also prevalent. | Primarily intermolecular O-H···N hydrogen bonds and π-π stacking.[10] | Strong intermolecular O-H···N hydrogen bonds are a dominant feature, often forming extended chains.[3][4] |
Synthesis of this compound
The most common and efficient method for synthesizing pyridylacrylic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (2-pyridinecarboxaldehyde) with a compound containing an active methylene group (malonic acid).
Protocol 2.1: Synthesis of (E)-3-(2-Pyridyl)acrylic Acid
This protocol is adapted from established procedures for pyridylacrylic acids.[3][4]
Materials:
-
2-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine (reagent grade, used as both solvent and base)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Acetone
-
Deionized water
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-pyridinecarboxaldehyde (e.g., 0.34 mol) and malonic acid (e.g., 0.34 mol).
-
Solvent Addition: Add pyridine (e.g., 5 mL) to the flask. The pyridine acts as the solvent and the basic catalyst for the reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask in an ice bath. Once cooled, slowly add concentrated HCl dropwise while stirring. The acid neutralizes the pyridine and protonates the product, causing it to precipitate out of the solution. Continue adding HCl until no further precipitation is observed.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.
-
Recrystallization: For purification, recrystallize the crude product from a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60 °C overnight.
Expected Yield: >90%
Causality and Insights:
-
The use of pyridine as a base is crucial for deprotonating the malonic acid, forming the nucleophilic enolate that attacks the aldehyde.
-
Refluxing provides the necessary activation energy for the condensation and subsequent decarboxylation to occur.
-
Acidification is a critical step for product isolation, as the pyridylacrylic acid is soluble in the basic pyridine solution but insoluble in the acidic aqueous medium.
Application in Crystal Engineering: Constructing Coordination Polymers
This compound is an excellent candidate for building coordination polymers with diverse structures and functionalities. The general approach involves the self-assembly of the ligand with a selected metal salt under solvothermal or hydrothermal conditions.
Protocol 3.1: Synthesis of a Photoreactive Zn(II) Coordination Polymer
This protocol outlines the synthesis of a hypothetical 2D coordination polymer that has the potential for [2+2] photodimerization, leading to a 3D structure. Zinc(II) is chosen for its flexible coordination geometry and tendency to form luminescent frameworks.
Materials:
-
This compound (synthesized as per Protocol 2.1)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (25 mL)
-
Programmable oven
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve this compound (0.1 mmol, 14.9 mg) and Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Seal the vial inside a 25 mL Teflon-lined stainless steel autoclave.
-
Solvothermal Reaction: Place the autoclave in a programmable oven and heat to 100 °C for 48 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours. Slow cooling is critical for the growth of high-quality single crystals.
-
Isolation: Carefully open the autoclave and collect the crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL) to remove any residual reactants.
-
Drying: Dry the crystals in air.
Characterization: The resulting crystals should be analyzed by single-crystal X-ray diffraction (SC-XRD) to determine their structure. Techniques like Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and IR spectroscopy should also be employed to confirm phase purity and characterize the material.
Application Highlight: [2+2] Photodimerization for SCSC Transformation
A key application for coordination polymers built from pyridylacrylic acids is their potential for solid-state [2+2] photodimerization.[5][6] If the crystal packing arranges the C=C bonds of adjacent ligands in a parallel fashion and within a certain distance (typically < 4.2 Å), UV irradiation can trigger a cycloaddition reaction, forming a cyclobutane ring.
This reaction can be used to post-synthetically modify the coordination polymer, often in a single-crystal-to-single-crystal (SCSC) manner.[9] This allows for the transformation of, for example, a 2D layered structure into a robust 3D framework, which can dramatically alter the material's properties, such as its porosity, stability, and gas sorption capabilities.[6]
Workflow for Photodimerization Study:
-
Crystal Selection: Mount a suitable single crystal of the synthesized coordination polymer on a goniometer head.
-
Initial Data Collection: Collect a full sphere of X-ray diffraction data to determine the initial crystal structure.
-
UV Irradiation: Irradiate the crystal with a UV lamp (e.g., 365 nm) for a set period.
-
Post-Irradiation Data Collection: Re-collect the X-ray diffraction data on the same crystal.
-
Structure Solution: Solve the new crystal structure. A successful photodimerization will be evident by the formation of cyclobutane rings and a potential change in the unit cell parameters and space group.
Visualizations and Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the key processes and structures.
Figure 1: Reaction scheme for the synthesis of this compound.
Caption: Potential coordination modes of the 3-(2-Pyridyl)acrylate ligand.
Caption: Workflow for synthesis and photoreaction of a coordination polymer.
Concluding Remarks
This compound represents a compelling building block for the crystal engineer. Its unique steric profile, arising from the ortho-positioning of the pyridyl and acrylic acid moieties, sets it apart from its more commonly used isomers. This structural feature can be strategically employed to direct the formation of novel network topologies, potentially with enhanced stability due to chelation. The inherent photoreactivity of the acrylic backbone further expands its utility, enabling the creation of dynamic materials that can undergo SCSC transformations. As the demand for functional, stimuli-responsive materials grows, a deeper exploration of ligands like this compound will undoubtedly lead to exciting advancements in the fields of materials science, catalysis, and beyond.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photodimerization-Triggered Photopolymerization of Triene Coordination Polymers Enables Macroscopic Photomechanical Movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-crystal-to-single-crystal transformation of a coordination polymer from 2D to 3D by [2 + 2] photodimerization assisted by a coexisting flexible ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rising Star in Luminescent Materials: Application Notes for 3-(2-Pyridyl)acrylic Acid
Foreword: Unveiling the Potential of a Versatile Ligand
In the dynamic field of materials science, the quest for novel luminescent materials with tunable properties, high quantum yields, and robust stability is perpetual. Among the myriad of organic ligands employed in the construction of luminescent coordination polymers and metal-organic frameworks (MOFs), 3-(2-Pyridyl)acrylic acid is emerging as a compelling candidate. Its unique electronic and structural characteristics, stemming from the strategic placement of the nitrogen atom in the pyridine ring, offer exciting possibilities for the rational design of advanced photonic materials.
This comprehensive guide serves as a detailed application note and protocol hub for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
The Ligand of Choice: Understanding this compound
This compound is a bifunctional organic ligand featuring a pyridine ring and an acrylic acid moiety. This unique combination of a nitrogen-containing heterocycle and a carboxylate group makes it an excellent building block for coordination-driven self-assembly.
Structural and Electronic Advantages
The position of the nitrogen atom at the 2-position of the pyridine ring is a key determinant of the ligand's coordination behavior and the photophysical properties of the resulting materials. This ortho positioning allows for the formation of stable five-membered chelate rings with metal ions, a structural motif known to enhance the rigidity and stability of the resulting coordination complex. This rigidity is crucial for minimizing non-radiative decay pathways and, consequently, enhancing luminescence quantum yields.[1]
The conjugated system spanning the pyridine ring and the acrylic acid group provides an efficient pathway for energy absorption and transfer, a critical aspect of the "antenna effect" in lanthanide-based luminescent materials. In this process, the organic ligand absorbs light and efficiently transfers the energy to the emissive lanthanide ion.[1]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be readily achieved through a Knoevenagel condensation reaction. The following protocol is adapted from established methods for the synthesis of pyridylacrylic acids.[2][3][4]
Materials and Reagents
-
2-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine (as solvent and base)
-
Hydrochloric acid (HCl), concentrated
-
Acetone
-
Deionized water
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyridinecarboxaldehyde (10.7 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).
-
Solvent Addition: Add 30 mL of pyridine to the flask. The pyridine acts as both the solvent and the basic catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated HCl dropwise with stirring until a precipitate forms. The acidification protonates the pyridine and the product, causing it to precipitate out of the solution.
-
Isolation and Washing: Isolate the crude product by vacuum filtration. Wash the solid with cold acetone to remove any unreacted starting materials and impurities.
-
Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot water to obtain pure this compound as a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (C=O, C=C, C=N).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Application in Luminescent Materials: Synthesis of a Lanthanide Coordination Polymer
The true potential of this compound is realized when it is incorporated into luminescent materials. Here, we provide a detailed protocol for the synthesis of a europium(III) coordination polymer, a class of materials known for their sharp, red emission.[5][6][7]
Rationale for Lanthanide Selection
Europium(III) is chosen for its characteristic and highly sought-after red emission, which arises from ⁵D₀ → ⁷Fⱼ transitions. The this compound ligand is expected to act as an efficient "antenna," absorbing UV light and transferring the energy to the Eu(III) ion, leading to strong luminescence.[5][6][7]
Materials and Reagents
-
This compound (synthesized as per the protocol in Section 2)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Experimental Protocol: Solvothermal Synthesis
-
Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (0.0745 g, 0.5 mmol) in 5 mL of DMF.
-
pH Adjustment: To a separate vial, dissolve NaOH (0.02 g, 0.5 mmol) in 2 mL of deionized water and add it dropwise to the ligand solution with stirring to deprotonate the carboxylic acid.
-
Metal Salt Solution Preparation: In another 20 mL scintillation vial, dissolve EuCl₃·6H₂O (0.091 g, 0.25 mmol) in 5 mL of ethanol.
-
Mixing and Solvothermal Reaction: Slowly add the metal salt solution to the ligand solution under continuous stirring. Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours.
-
Isolation and Washing: After the reaction, allow the oven to cool down to room temperature. Collect the crystalline product by filtration, wash it with fresh DMF and then with ethanol to remove any unreacted precursors.
-
Drying: Dry the final product under vacuum at 80 °C for 12 hours.
Diagram of the Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a luminescent europium(III) coordination polymer.
Characterization of the Luminescent Material
A thorough characterization of the synthesized coordination polymer is essential to understand its structure-property relationships.
Structural and Morphological Analysis
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, coordination environment of the metal ion, and the connectivity of the framework.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal habit of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
Photophysical Characterization
-
UV-Vis Absorption Spectroscopy: To determine the absorption properties of the ligand and the coordination polymer.
-
Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra of the material. This will reveal the characteristic emission wavelength of the Eu(III) ion and the optimal excitation wavelength.
-
Luminescence Lifetime Measurement: To determine the decay kinetics of the excited state. Longer lifetimes are generally desirable for sensing applications.
-
Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the efficiency of the luminescence process. This is a critical parameter for evaluating the performance of a luminescent material.
Expected Photophysical Properties and Data
While specific data for a Eu(III) complex of this compound is not extensively reported, we can extrapolate expected values based on similar pyridyl-carboxylate-based lanthanide coordination polymers found in the literature.
| Property | Expected Value/Range | Significance |
| Excitation Wavelength (λex) | 300 - 380 nm | Corresponds to the absorption of the this compound ligand, which acts as the antenna. |
| Emission Wavelength (λem) | ~612 nm (for the ⁵D₀ → ⁷F₂ transition of Eu³⁺) | This sharp, characteristic red emission is highly desirable for applications in bioimaging and displays. |
| Luminescence Lifetime (τ) | 0.5 - 2.0 ms | Long lifetimes are indicative of efficient energy transfer and shielding of the Eu(III) ion from non-radiative decay pathways. |
| Quantum Yield (Φ) | 50 - 90% | High quantum yields indicate a highly efficient luminescent material, crucial for applications requiring bright emission.[5][6][7][8] |
Potential Applications and Future Directions
The unique properties of luminescent materials derived from this compound open up a wide range of potential applications:
-
Solid-State Lighting: The intense and color-pure emission of lanthanide-based materials makes them promising candidates for red phosphors in white light-emitting diodes (WLEDs).
-
Bioimaging and Sensing: The luminescent properties of these materials can be sensitive to their local environment, making them suitable for use as probes for detecting specific biomolecules or ions.
-
Anti-Counterfeiting: The unique luminescent signatures of these materials can be incorporated into inks and coatings for security applications.
-
Drug Delivery: The porous nature of MOFs can be exploited to encapsulate and release drug molecules, with the luminescence providing a means to track the delivery process.
Conclusion: A Bright Future for a Versatile Ligand
This compound stands as a promising and versatile building block for the development of a new generation of luminescent materials. Its unique structural and electronic features, coupled with the well-established synthetic methodologies for creating coordination polymers and MOFs, provide a fertile ground for innovation. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting ligand and to contribute to the advancement of materials science.
References
- 1. osti.gov [osti.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Esterification of 3-(2-Pyridyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(2-Pyridyl)acrylic Acid Esters
Esters of this compound are valuable intermediates in organic synthesis and drug development. The presence of the pyridine ring, a common motif in pharmaceuticals, coupled with the reactive acrylate system, makes these compounds versatile building blocks for a variety of applications. This guide provides a detailed, step-by-step procedure for the successful esterification of this compound, offering insights into methodology selection, reaction optimization, and product characterization.
Strategic Considerations for Esterification
The esterification of this compound presents two primary chemical challenges that must be addressed for a successful reaction:
-
The Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. In acid-catalyzed reactions, this nitrogen can be protonated, forming a pyridinium salt. This can complicate the reaction by rendering the starting material less soluble and potentially deactivating the catalyst.[1][2]
-
The Polymerizable Acrylate System: The conjugated double bond in the acrylic acid moiety is susceptible to polymerization, especially under the influence of heat or radical initiators.[1][2][3][4][5] This can lead to significant yield loss and purification difficulties.
Therefore, the choice of esterification method and the inclusion of a polymerization inhibitor are critical for a high-yielding and clean reaction. This guide will detail two robust methods for the esterification of this compound: the classic Fischer-Speier Esterification for its simplicity and cost-effectiveness, and the milder Steglich Esterification for substrates that may be sensitive to harsh acidic conditions.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[6] To drive the equilibrium towards the product ester, the water formed during the reaction is typically removed azeotropically.[6][7]
Rationale for Procedural Choices
-
Excess Alcohol as Solvent: Using the alcohol as the solvent ensures a large excess, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the ester.[8][9]
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid that effectively protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
-
Toluene as Azeotroping Agent: Toluene forms a low-boiling azeotrope with water, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus, thereby driving the reaction to completion.[7]
-
Hydroquinone as Polymerization Inhibitor: Hydroquinone is a common and effective inhibitor of radical polymerization of acrylates, which can be initiated at the elevated temperatures required for this reaction.[1][2][3][4][5]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier Esterification of this compound.
Detailed Protocol: Synthesis of Ethyl 3-(2-Pyridyl)acrylate
This protocol is adapted from the general procedure for the esterification of a similar pyridylacrylic acid derivative.[10]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 149.15 | 10.0 g | 0.067 mol | 1.0 |
| Ethanol (absolute) | 46.07 | 150 mL | - | Excess |
| Toluene | 92.14 | 150 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | ~0.09 mol | ~1.3 |
| Hydroquinone | 110.11 | 200 mg | 0.0018 mol | 0.027 |
| Saturated Sodium Bicarbonate | - | 200 mL | - | - |
| Ethyl Acetate | 88.11 | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 0.067 mol), ethanol (150 mL), toluene (150 mL), and hydroquinone (200 mg).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (5 mL) to the mixture.
-
Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (200 mL). Caution: CO₂ evolution will occur. Swirl gently at first, and vent the funnel frequently.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-(2-pyridyl)acrylate.
Method 2: Steglich Esterification
For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a mild and efficient alternative.[11] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12][13]
Rationale for Procedural Choices
-
DCC as Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13]
-
DMAP as Catalyst: DMAP is a highly nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[11][13] This catalytic cycle accelerates the reaction and suppresses side reactions.[13]
-
Room Temperature Reaction: The mild reaction conditions minimize the risk of polymerization and degradation of sensitive functional groups.
Reaction Mechanism: Steglich Esterification
Caption: Simplified mechanism of the Steglich Esterification.
Detailed Protocol: Steglich Esterification of this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 149.15 | 1.49 g | 10 mmol | 1.0 |
| Alcohol (e.g., Ethanol) | 46.07 | 0.69 mL | 12 mmol | 1.2 |
| DCC | 206.33 | 2.27 g | 11 mmol | 1.1 |
| DMAP | 122.17 | 122 mg | 1 mmol | 0.1 |
| Dichloromethane (DCM, dry) | 84.93 | 50 mL | - | - |
| 0.5 M HCl (aq) | - | 30 mL | - | - |
| Saturated Sodium Bicarbonate | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.49 g, 10 mmol), the desired alcohol (12 mmol), and DMAP (122 mg, 1 mmol) in dry dichloromethane (50 mL).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (2.27 g, 11 mmol) in dry DCM (10 mL) dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Product Characterization
The successful synthesis of the 3-(2-Pyridyl)acrylate ester can be confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is particularly informative. For ethyl 3-(2-pyridyl)acrylate, the following characteristic signals are expected:
-
Vinyl Protons: Two doublets in the region of δ 6.0-8.0 ppm, corresponding to the two protons on the carbon-carbon double bond. The coupling constant (J) between these two protons will be in the range of 15-18 Hz, indicative of a trans configuration.
-
Pyridine Protons: A set of multiplets in the aromatic region (δ 7.0-8.8 ppm) characteristic of a 2-substituted pyridine ring.
-
Ethyl Group Protons: A quartet around δ 4.2 ppm (for the -OCH₂- group) and a triplet around δ 1.3 ppm (for the -CH₃ group).
¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around δ 165-170 ppm, along with signals for the vinyl, pyridine, and ethyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1710-1730 cm⁻¹. The C=C stretching vibration of the acrylate will appear around 1635 cm⁻¹.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Handling Reagents:
-
Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and allergen. Avoid inhalation and skin contact.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Polymerization Inhibitors: While necessary for the reaction, handle inhibitors with care as they can be toxic.
-
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Khan Academy [khanacademy.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ekwan.github.io [ekwan.github.io]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Pyridyl)acrylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(2-Pyridyl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights to help you improve your reaction yields, enhance product purity, and troubleshoot experimental hurdles effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yield in the synthesis of this compound is a frequent issue that can typically be traced back to one of four areas: the choice of synthetic route, the quality of your starting materials, suboptimal reaction conditions, or inefficient product isolation.
-
Synthetic Route Selection: The two most common methods for this synthesis are the Knoevenagel-Doebner Condensation and the Perkin Reaction . For this specific target molecule, the Knoevenagel-Doebner modification is generally superior, offering higher yields (typically 70-80%) under significantly milder conditions compared to the Perkin reaction, which often requires high temperatures and prolonged heating.[1] If you are using the Perkin reaction, consider switching to the Knoevenagel-Doebner approach.
-
Quality of Starting Materials:
-
Pyridine-2-carboxaldehyde: This aldehyde is susceptible to oxidation to the corresponding picolinic acid upon exposure to air. Picolinic acid will not participate in the condensation reaction, effectively reducing the concentration of your key starting material. Always use freshly distilled or recently purchased pyridine-2-carboxaldehyde and verify its purity before use.
-
Malonic Acid (for Knoevenagel): Ensure you are using dry, high-purity malonic acid. The presence of moisture can interfere with the reaction.
-
Acetic Anhydride (for Perkin): This reagent readily hydrolyzes to acetic acid. Use a fresh bottle or distill it prior to use.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The Perkin reaction requires high temperatures (often >150°C), which can promote polymerization and the formation of tarry byproducts.[3] The Knoevenagel-Doebner reaction is performed at the reflux temperature of pyridine (~115°C), which is gentler on the product.[4] Exceeding the optimal temperature for either reaction can drastically reduce the yield.
-
Catalyst Choice and Concentration: In the Knoevenagel-Doebner reaction, pyridine serves as both the solvent and the base catalyst.[5] Adding a catalytic amount of piperidine can accelerate the reaction, but an excess can lead to side reactions. For the Perkin reaction, the base (e.g., sodium acetate) must be anhydrous to be effective.[3]
-
-
Inefficient Product Isolation: The product is typically isolated by acidifying the basic reaction mixture to induce precipitation. If the pH is not lowered sufficiently, the product will remain in solution as its carboxylate salt, leading to poor recovery.
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction mixture turned into a dark, viscous tar. What went wrong?
A2: The formation of a dark, tarry substance is indicative of polymerization and/or decomposition side reactions. This is a common issue, particularly when reaction conditions are not carefully controlled.
-
Cause 1: Excessive Heat: This is the most frequent culprit, especially in the Perkin reaction.[3] The acrylic acid product contains a reactive double bond that can undergo free-radical polymerization at high temperatures.
-
Solution: Maintain strict temperature control using an oil bath and a temperature controller. For the Knoevenagel-Doebner reaction, simply refluxing in pyridine provides a consistent temperature.[4]
-
-
Cause 2: Incorrect Base or Catalyst: Using a base that is too strong, such as an alkoxide, can induce self-condensation of the pyridine-2-carboxaldehyde or other unintended side reactions.[5]
-
Cause 3: Extended Reaction Time: Heating the reaction for too long, even at the correct temperature, can lead to gradual product degradation and polymerization.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting aldehyde has been consumed, proceed with the workup.
-
Q3: I'm struggling with product isolation. How can I improve my recovery?
A3: Effective product isolation hinges on understanding the product's solubility properties. This compound is an amphoteric molecule, containing both a basic pyridine ring and an acidic carboxylic acid group.
-
Precipitation pH: The reaction is performed under basic conditions (pyridine), where the product exists as the soluble pyridinium carboxylate salt. To precipitate the neutral product, the mixture must be acidified. The isoelectric point (pI) of the molecule is where its net charge is zero, and its solubility in water is at a minimum. You must acidify the solution, typically with concentrated HCl, until the pH is acidic (pH 3-4 is a good target). Check the pH with indicator paper.
-
Cooling: After acidification, cool the mixture in an ice bath to further decrease the product's solubility and maximize precipitation.
-
Washing the Crude Product: Once you filter the precipitate, wash it with a small amount of cold water to remove inorganic salts (like pyridinium hydrochloride). Follow this with a wash using a non-polar organic solvent (like cold diethyl ether or hexane) to remove any non-polar organic impurities. Avoid washing with alcohols like ethanol, in which the product has some solubility.
Q4: My final product is impure after recrystallization. What are the likely contaminants and how can I remove them?
A4: Impurities typically consist of unreacted starting materials, byproducts from side reactions, or isomers.
-
Common Impurities:
-
Picolinic Acid: From the oxidation of the starting aldehyde. It is more water-soluble than the desired product.
-
Malonic Acid: Unreacted starting material. It is highly soluble in water.
-
(Z)-isomer: The Knoevenagel condensation can produce a mixture of (E) and (Z) isomers. The (E)-isomer (trans) is generally the more thermodynamically stable and desired product.
-
-
Purification Strategy:
-
Initial Wash: A thorough wash of the crude precipitate as described in Q3 is critical.
-
Recrystallization: This is the primary method for purification. Water or an ethanol/water mixture is commonly used. The key is to use a minimal amount of hot solvent to fully dissolve the crude product. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals, which are less likely to occlude impurities.
-
Isomer Separation: The (E)-isomer is typically less soluble and will crystallize out first. If you suspect a mixture of isomers (which can be confirmed by ¹H NMR spectroscopy), a fractional crystallization may be necessary.
-
Q5: Knoevenagel-Doebner vs. Perkin Reaction: Which is better for this synthesis?
A5: For synthesizing this compound, the Knoevenagel-Doebner reaction is the superior choice. It provides higher yields under much milder and more controllable conditions.
| Feature | Knoevenagel-Doebner Condensation | Perkin Reaction |
| Reactants | Pyridine-2-carboxaldehyde, Malonic Acid | Pyridine-2-carboxaldehyde, Acetic Anhydride |
| Catalyst/Solvent | Pyridine (solvent & base), Piperidine (trace) | Sodium Acetate (anhydrous) |
| Temperature | ~115 °C (Refluxing Pyridine)[4] | 150-180 °C[1] |
| Reaction Time | 2-4 hours[4] | 5-8 hours or longer[1] |
| Typical Yield | 70-85% | 40-60% |
| Pros | High yield, Milder conditions, Less tar formation | Classic method, Readily available reagents |
| Cons | Pyridine has a strong odor and requires careful handling | High energy input, Prone to polymerization, Lower yield |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knoevenagel-Doebner reaction for this synthesis?
A1: The reaction proceeds in three main stages:
-
Enolate Formation: The basic catalyst (pyridine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.
-
Condensation: The enolate attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. A subsequent proton transfer and dehydration (elimination of a water molecule) yields an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Upon heating in pyridine, this intermediate readily loses one of its carboxylic acid groups as carbon dioxide to yield the final this compound product.[5][7]
Caption: Simplified mechanism of the Knoevenagel-Doebner reaction.
Q2: How do I confirm the identity and purity of my final product?
A2: A combination of techniques should be used for full characterization:
-
Melting Point: The pure (E)-isomer of this compound has a sharp melting point. Literature values are typically in the range of 232-235 °C (with decomposition).[8][9] A broad melting range suggests impurities.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should be able to identify signals for the pyridine ring protons and the vinylic protons of the acrylic acid moiety. The coupling constant (J-value) between the two vinylic protons is characteristic of the isomer: a large coupling constant (~16 Hz) confirms the desired (E)-trans configuration, while a smaller value (~12 Hz) would indicate the (Z)-cis isomer.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and bands corresponding to the pyridine ring.
-
Thin Layer Chromatography (TLC): A simple and quick method to assess purity. A pure compound should show a single spot. You can run the product against the starting materials to confirm the reaction has gone to completion.
Q3: What are the key safety precautions for this synthesis?
A3: Standard laboratory safety procedures must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: This reaction must be performed in a certified chemical fume hood. Pyridine has a noxious odor, is flammable, and is harmful if inhaled or absorbed through the skin.
-
Reagent Handling:
-
Pyridine: Handle with care in a fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Hydrochloric Acid (HCl): Highly corrosive. Add slowly to the reaction mixture during workup as the neutralization is exothermic.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Part 3: Optimized Experimental Protocol
This protocol describes a high-yield synthesis of this compound via the Knoevenagel-Doebner condensation.[4]
Materials & Equipment:
-
Pyridine-2-carboxaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyridine-2-carboxaldehyde (e.g., 5.35 g, 50 mmol) and malonic acid (e.g., 5.72 g, 55 mmol).
-
Solvent and Catalyst Addition: Add pyridine (20 mL) to the flask to dissolve the reactants. To this solution, add 5-10 drops of piperidine to catalyze the reaction.
-
Reaction: Heat the mixture to reflux using a heating mantle or oil bath. Allow the reaction to reflux with stirring for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent), observing the disappearance of the starting aldehyde spot.
-
Product Precipitation (Workup): After the reaction is complete, allow the dark mixture to cool to room temperature. Transfer the mixture to a beaker and place it in an ice bath. Slowly and carefully add concentrated HCl with stirring until the solution is acidic (pH ~3-4, check with pH paper). A precipitate will form.
-
Isolation: Continue to cool the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold water (2 x 15 mL) followed by a small amount of cold diethyl ether (15 mL) to remove residual impurities.
-
Drying: Dry the obtained solid product, preferably in a vacuum oven at 60-70 °C, to yield crude this compound.
-
Purification (Optional but Recommended): Recrystallize the crude product from hot water or a minimal amount of a hot ethanol/water mixture to obtain pure, off-white crystals.
Part 4: References
-
PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Ghosh, S. K., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Available at: --INVALID-LINK--
-
Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from --INVALID-LINK--
-
Lopes, H., et al. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. MDPI. Available at: --INVALID-LINK--
-
Al-Ashouri, A., et al. (2022). Survey of Polymer Self-Healing Mechanisms in Perovskite Solar Cells. MDPI. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-(3-PYRIDYL)ACRYLIC ACID. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). trans-3-(3-Pyridyl)acrylic acid 99%. Retrieved from --INVALID-LINK--
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Highly Efficient Biobased Synthesis of Acrylic Acid. Available at: --INVALID-LINK--
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from --INVALID-LINK--
-
Clemson University. (1950). Preparation of B-(2-Pyridyl)-Acrylic Acid from Picolinaldehyde by Application of the Perkin Reaction. Clemson University TigerPrints. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from --INVALID-LINK--
-
Florez-Muñoz, D., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCr Journals. Available at: --INVALID-LINK--
-
sathee jee. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from --INVALID-LINK--
-
YouTube. (2017). Trick to write the products of Perkin reaction. Komali Mam. Available at: --INVALID-LINK--
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from --INVALID-LINK--
-
ACS Publications. (2019). Process Designs for Converting Propylene Glycol to Acrylic Acid via Lactic Acid and Allyl Alcohol. Industrial & Engineering Chemistry Research. Available at: --INVALID-LINK--
-
ResearchGate. (2006). Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine-based condensing reagent. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). Process for purification of acrylic acid by extraction and distillation. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). knoevenagel condensation (Doebner modification). r/AdvancedOrganic. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Zn–Pybox‐catalysed Knoevenagel condensation of ferrocene carboxaldehyde.... Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application. Retrieved from --INVALID-LINK--
-
Boston University. (n.d.). The Doebner modification of the Knoevenagel reaction. OpenBU. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones.... Available at: --INVALID-LINK--
-
National Institutes of Health. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Recent advances in the photocatalytic synthesis of aldehydes. Organic Chemistry Frontiers. Available at: --INVALID-LINK--
-
Reddit. (n.d.). How to purify Acrylic Acid. r/chemistry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells. PMC. Available at: --INVALID-LINK--
-
MDPI. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation.... Retrieved from --INVALID-LINK--
References
- 1. DSpace [open.bu.edu]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
- 9. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4 [sigmaaldrich.com]
Common side products in the synthesis of 3-(2-Pyridyl)acrylic acid
Welcome to the technical support guide for the synthesis of 3-(2-Pyridyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during its synthesis. Our focus is on the most prevalent synthetic route: the Doebner modification of the Knoevenagel condensation.[1][2][3] This reaction provides an efficient pathway by condensing pyridine-2-carboxaldehyde with malonic acid in pyridine, which also facilitates the subsequent decarboxylation.[1][4]
This guide moves beyond simple protocols to explain the causality behind common side reactions and offers robust solutions to ensure the integrity and purity of your final product.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the synthesis of this compound in a practical question-and-answer format.
Question 1: My analysis (TLC, LC-MS) shows significant amounts of unreacted pyridine-2-carboxaldehyde and malonic acid. What are the likely causes and solutions?
A: Observing unreacted starting materials is a common issue indicating incomplete reaction. This can stem from several factors related to reaction kinetics and equilibrium.
-
Causality: The Knoevenagel condensation is a reversible reaction in its initial steps.[2] Insufficient reaction time or temperature can prevent the reaction from reaching completion. The catalyst, typically a weak base like piperidine, is crucial for deprotonating the malonic acid to form the reactive enolate.[5] If the catalyst is degraded or used in an insufficient amount, the reaction rate will be significantly hampered.
-
Troubleshooting Steps:
-
Reaction Time & Temperature: The Doebner modification is typically run at reflux in pyridine.[6][7] Ensure you are refluxing for an adequate duration, often between 2 to 6 hours.[4][7] Monitor the reaction progress using TLC or LC-MS until the starting aldehyde spot has been consumed.
-
Catalyst Integrity: Piperidine can degrade over time. Use a fresh bottle or distill old piperidine before use. Ensure you are using a catalytic amount (e.g., ~0.1 equivalents). While pyridine itself is the solvent and a base, the addition of a more effective catalyst like piperidine is common to accelerate the initial condensation.[4][8]
-
Moisture Control: The reaction involves a dehydration step.[2][5] While pyridine is often used as is, ensure your primary reactants (pyridine-2-carboxaldehyde and malonic acid) are dry. Excess water can hinder the reaction.
-
Question 2: My NMR spectrum indicates the presence of two alkene isomers. How can I favor the formation of the desired trans-isomer and separate them if the mixture forms?
A: The formation of both cis and trans isomers is possible in Knoevenagel condensations. The desired trans-3-(2-Pyridyl)acrylic acid is the thermodynamically more stable product due to reduced steric hindrance.
-
Causality: The initial condensation can lead to a mixture of E/Z (trans/cis) isomers. However, under the reaction conditions (refluxing pyridine), an equilibrium is usually established. Given sufficient time and thermal energy, the mixture will equilibrate to favor the more stable trans isomer.[2]
-
Solutions:
-
Promote Isomerization: Increasing the reflux time can often promote the conversion of the kinetic cis product to the more stable trans isomer.
-
Purification: If a mixture is obtained, the isomers can often be separated by fractional crystallization. The trans isomer is typically less soluble and will crystallize out first from a suitable solvent system (e.g., water or ethanol/water).[6] On a reverse-phase HPLC column, the trans isomer is generally expected to have a longer retention time.[8]
-
Question 3: I've isolated my product, but I see an impurity in the mass spectrum with an m/z of ~236 ([M+H]⁺), corresponding to my product plus malonic acid. What is this side product?
A: This impurity is likely the result of a Michael addition, a known side reaction pathway in Knoevenagel condensations.
-
Causality: The desired product, this compound, is an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor. The nucleophile is the enolate of malonic acid, which is present in the reaction mixture. This 1,4-conjugate addition forms a tricarboxylic acid adduct. This side reaction is more prevalent if a strong base is used or if the concentration of the malonic acid enolate is high.
-
Prevention & Removal:
-
Control Stoichiometry: Avoid using a large excess of malonic acid. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.[8]
-
Base Selection: Stick to weak bases like pyridine and piperidine as prescribed by the Doebner conditions. Stronger bases will generate a higher concentration of the enolate, favoring the Michael addition.[2]
-
Purification: This side product has significantly different polarity and acidity compared to the desired product. It can typically be removed via careful recrystallization or column chromatography.[9]
-
Question 4: During the reaction or workup, my product oiled out or precipitated as a sticky, unmanageable solid. What is causing this?
A: This is a classic sign of polymerization. Acrylic acids are well-known to undergo radical polymerization, especially at elevated temperatures.[10][11]
-
Causality: The double bond in this compound can polymerize via a radical mechanism.[11] High heat during a prolonged reflux or distillation can initiate this process. Trace metal impurities can also sometimes act as initiators. The resulting polymer will be a high molecular weight substance with low solubility.
-
Troubleshooting & Prevention:
-
Avoid Overheating: Do not exceed the necessary reflux temperature or heat for an excessive amount of time. When removing the solvent, use a rotary evaporator under reduced pressure and a moderate bath temperature.[12]
-
Introduce a Radical Inhibitor: For storage or if polymerization during workup is a persistent issue, a small amount of a radical inhibitor like hydroquinone or phenothiazine can be added to the crude product before purification.[10]
-
Purification Strategy: If polymerization has occurred, the monomeric product can sometimes be salvaged by dissolving the crude material in a suitable solvent, which leaves the insoluble polymer behind, and then filtering.
-
Question 5: My mass spectrum shows a significant peak at M+44, suggesting the presence of 2-(2-pyridyl)ethene-1,1-dicarboxylic acid. How can I ensure complete decarboxylation?
A: The M+44 peak corresponds to the intermediate formed after the condensation but before the loss of carbon dioxide. Incomplete decarboxylation is a common pitfall if the conditions are not optimal.
-
Causality: The Doebner modification is specifically designed to facilitate decarboxylation following the condensation, a step that is driven by refluxing in pyridine.[1][2] Insufficient heat or reaction time is the primary cause of incomplete decarboxylation. The mechanism involves a concerted elimination and loss of CO₂, which requires a specific thermal threshold to proceed efficiently.[1]
-
Driving the Reaction to Completion:
-
Ensure Adequate Temperature: Maintain a steady reflux. A heating mantle with a temperature controller is recommended over a simple hot plate to avoid temperature fluctuations.
-
Increase Reaction Time: If you suspect incomplete decarboxylation, extending the reflux time by 1-2 hours is the most direct solution. Continue to monitor by TLC or LC-MS until the intermediate is no longer observed.
-
Data Presentation & Visualization
Table 1: Expected m/z Values for Product and Key Side Products
This table summarizes the expected [M+H]⁺ ions for the target compound and potential side products in positive ion mode electrospray ionization (ESI+), which is a valuable reference for LC-MS analysis.[8]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound (trans or cis) | C₈H₇NO₂ | 149.15 | 150.1 |
| Pyridine-2-carboxaldehyde (Starting Material) | C₆H₅NO | 107.11 | 108.1 |
| Malonic Acid (Starting Material) | C₃H₄O₄ | 104.06 | 105.0 |
| Incomplete Decarboxylation Product | C₉H₇NO₄ | 193.16 | 194.1 |
| Michael Adduct | C₁₁H₁₁NO₆ | 253.21 | 254.2 |
| 2-Vinylpyridine (Product Decarboxylation) | C₇H₇N | 105.14 | 106.1 |
Diagrams of Reaction and Troubleshooting Workflows
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [drugfuture.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. scholars.fhsu.edu [scholars.fhsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 3-(2-Pyridyl)acrylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2-Pyridyl)acrylic acid. The purification of this compound, particularly after synthesis, is critical for ensuring the integrity of downstream applications. While specific, validated recrystallization protocols for the 2-pyridyl isomer are not as widely published as for its 3-pyridyl counterpart, this guide will empower you to develop a robust purification method by applying fundamental principles and systematic troubleshooting. We will focus on the logic of solvent selection and the practical challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound.
Q1: Why is recrystallization the preferred method for purifying crude this compound?
A: Recrystallization is an exceptionally powerful technique for purifying solid organic compounds. It leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For this compound, which is a crystalline solid, this method is ideal for removing unreacted starting materials, side-products, and colored tars that may have formed during synthesis. The goal is to dissolve the crude product in a minimum amount of a hot solvent in which impurities are also soluble, and then allow the desired compound to crystallize in high purity upon cooling, leaving the impurities behind in the "mother liquor."
Application Scientist's Insight: The structural features of this compound—a polar pyridine ring and a hydrogen-bonding carboxylic acid group—make it a good candidate for recrystallization.[1] These polar functional groups often lead to significant differences in solubility in various solvents at hot versus cold temperatures, which is the essential criterion for successful recrystallization.[2]
Q2: How do I select the optimal solvent for recrystallization?
A: The ideal recrystallization solvent is one in which this compound is sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point. The impurities, conversely, should either be highly soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be removed by hot filtration).
A systematic solvent screening is the most reliable method. This involves testing the solubility of a small amount of your crude material in various common laboratory solvents.
Application Scientist's Insight: The position of the nitrogen atom in the pyridine ring is critical. In this compound, the nitrogen is ortho to the acrylic acid substituent. This proximity allows for potential intramolecular hydrogen bonding, which can significantly influence its solubility profile compared to its 3- and 4-pyridyl isomers. A similar effect is well-documented for picolinic acid (2-pyridinecarboxylic acid), which shows markedly different solubility and aggregation behavior than its isomers due to this structural feature.[3] Therefore, do not assume a solvent that works for the 3-pyridyl isomer will work for the 2-pyridyl isomer.
Q3: What are the common impurities I should expect in my crude sample?
A: The impurities will be dictated by the synthetic route used. A common method for synthesizing pyridylacrylic acids is the Knoevenagel condensation between the corresponding pyridinecarboxaldehyde and malonic acid. In this case, likely impurities include:
-
Unreacted 2-Pyridinecarboxaldehyde: A common starting material.
-
Unreacted Malonic Acid: The other key reagent.
-
Polymeric or Tar-like Side-Products: Often formed under condensation reaction conditions, these are typically highly colored.
Q4: What if no single solvent is suitable?
A: If you cannot find a single solvent that meets the criteria, a two-solvent (or mixed-solvent) system is the next logical step. This involves finding a pair of miscible solvents with the following properties:
-
Solvent 1 ("Soluble Solvent"): Your compound is highly soluble in this solvent, even at room temperature.
-
Solvent 2 ("Anti-Solvent"): Your compound is insoluble or poorly soluble in this solvent, even when hot.
The procedure involves dissolving the crude product in a minimum amount of the hot "soluble solvent" and then slowly adding the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). A drop or two of the hot soluble solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Part 2: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol allows you to efficiently determine the best solvent for your specific batch of crude this compound.
Methodology:
-
Arrange a series of small test tubes, each containing approximately 20-30 mg of your crude product.
-
To each tube, add a different solvent from the table below, starting with ~0.5 mL at room temperature.
-
Agitate each tube and record the solubility at room temperature ("Insoluble," "Partially Soluble," or "Soluble").
-
For tubes where the compound is insoluble or partially soluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point.
-
Add more solvent dropwise (up to ~2 mL total), while heating, until the solid just dissolves. Record if it is soluble when hot.
-
Allow the tubes that formed a clear hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of crystals that form. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of abundant, well-formed crystals upon cooling.
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety & Handling Notes |
| Water | 100 | 80.1 | Non-flammable, non-toxic. High boiling point can sometimes cause "oiling out."[4] |
| Ethanol | 78 | 24.5 | Flammable. Good general-purpose solvent for moderately polar compounds.[2] |
| Methanol | 65 | 32.7 | Flammable, toxic. Similar to ethanol but more polar and lower boiling point. |
| Acetone | 56 | 20.7 | Highly flammable. Its low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate | 77 | 6.0 | Flammable, irritant. A moderately polar solvent. |
| Acetonitrile | 82 | 37.5 | Flammable, toxic. A polar aprotic solvent. |
| Toluene | 111 | 2.4 | Flammable, toxic. Good for less polar compounds; high boiling point. |
Visualization: Solvent Selection Workflow
Caption: Workflow for systematic recrystallization solvent selection.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a direct question-and-answer format.
Q: Help! My compound "oiled out" instead of forming crystals.
A: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid instead of dissolving. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when the sample is highly impure, causing a significant melting point depression.[5]
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point. This ensures crystallization begins at a lower temperature, hopefully below the compound's melting point.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Encourage Slow Cooling: Do not place the flask directly on a cold surface. Allow it to cool slowly on a benchtop, perhaps insulated by a few paper towels, to give the molecules more time to arrange into a crystal lattice rather than separating as a liquid.[5]
Q: I've cooled my solution, even in an ice bath, but no crystals are forming.
A: This is a classic case of a supersaturated solution that lacks a nucleation site for crystal growth to begin.[5]
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide the necessary nucleation sites.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystal growth.
-
Reduce the Volume: You may have used too much solvent.[5] Gently heat the solution again and boil off some of the solvent to increase the concentration, then attempt to cool it again.
-
Cool to a Lower Temperature: If the solvent's freezing point allows, use a dry ice/acetone bath for more extreme cooling, but be careful not to freeze the solvent itself.
Q: My final yield is extremely low. What went wrong?
A: A low yield is most often caused by using too much solvent during the initial dissolution step.[5] Even in the cold, some of your product will remain dissolved in the mother liquor. The more solvent you use, the more product you lose.
Solutions & Prevention:
-
Use Minimum Solvent: During the dissolution step, add the hot solvent in small portions, waiting for the material to dissolve after each addition, until the solution is just saturated.[6]
-
Avoid Premature Filtration: Ensure you are not filtering out your product during a hot filtration step. This can happen if the solution cools too quickly in the funnel.
-
Concentrate the Mother Liquor: You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling it. Be aware that this second crop may be less pure than the first.
Q: The crystals I recovered are still colored.
A: Colored impurities are often large, polar molecules that can get trapped in the crystal lattice.
Solution:
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent, cool the solution slightly to prevent boiling over. Add a very small amount of activated charcoal (a spatula tip's worth) to the solution. The colored impurities will adsorb onto the surface of the carbon.[6]
-
Perform Hot Filtration: Bring the solution back to a boil and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.[6] Be careful not to use too much charcoal, as it can also adsorb your desired product.
Q: My product is crystallizing in the funnel during hot filtration!
A: This happens when the solution cools too rapidly upon contact with a colder funnel and filter paper, causing the product to crash out of solution prematurely.
Solutions & Prevention:
-
Keep Everything Hot: Use a stemless funnel to prevent clogging in a narrow stem.[6] Heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before use.
-
Use Excess Solvent: Add a small excess of hot solvent (~5-10%) before filtering to ensure the compound remains soluble even if the temperature drops slightly. This excess can be boiled off after filtration is complete.[6]
-
Filter Quickly: Perform the filtration in small batches to minimize the time the solution spends in the funnel.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
Technical Support Center: Preventing Polymerization of 3-(2-Pyridyl)acrylic Acid During Storage
Welcome to the Technical Support Center for 3-(2-Pyridyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unintended polymerization of this valuable compound during storage. By understanding the underlying chemical principles and following the recommended protocols, you can maintain the integrity of your materials and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a bifunctional molecule containing a pyridine ring and an acrylic acid moiety. The acrylic acid portion, with its carbon-carbon double bond, is susceptible to free-radical polymerization. This process involves the joining of individual monomer units to form long polymer chains, which can alter the chemical and physical properties of the compound, rendering it unsuitable for its intended use. Polymerization is often initiated by factors such as heat, light, or the presence of radical species.
Q2: What are the visible signs of polymerization?
The most common signs of polymerization include:
-
Increased viscosity: The liquid or solution becomes noticeably thicker.
-
Solidification: The material may turn into a gel or a solid mass.
-
Precipitation: A solid polymer may precipitate out of a solution.
-
Color change: While not always present, a change in color can sometimes accompany polymerization.
-
Exotherm: Polymerization is often an exothermic process, meaning it releases heat.[1] A noticeable increase in the temperature of the storage container can be a critical warning sign of runaway polymerization.[2][3]
Q3: Can I still use this compound if some polymerization has occurred?
It is strongly advised not to use the material if any signs of polymerization are present. The presence of polymer will affect the concentration of the active monomer and can interfere with downstream reactions and analyses. Attempting to use partially polymerized material can lead to inaccurate and unreliable experimental results.
Q4: What is a polymerization inhibitor and why is it necessary?
A polymerization inhibitor is a chemical compound added in small quantities to monomers to prevent premature polymerization.[3] These inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. For acrylic acids, common inhibitors include hydroquinone (HQ) and hydroquinone monomethyl ether (MeHQ).[4][5] The presence of an appropriate inhibitor is crucial for the long-term storage and stability of this compound.
Q5: Does the presence of an inhibitor affect my experiments?
In most applications, the low concentration of the inhibitor (typically in parts per million) does not significantly interfere with subsequent reactions. However, for highly sensitive applications, it may be necessary to remove the inhibitor prior to use. This can often be achieved through techniques such as column chromatography or distillation, but care must be taken as removing the inhibitor will make the monomer much more susceptible to polymerization.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and resolve common issues related to the storage and handling of this compound.
Issue 1: Polymerization Observed in a Newly Received Batch
-
Symptom: The material, upon receipt, appears viscous, contains solid particles, or is completely solidified.
-
Possible Cause 1: Improper Shipping Conditions. Exposure to high temperatures or prolonged exposure to light during transit can initiate polymerization, even in the presence of an inhibitor.
-
Solution 1:
-
Do not use the material.
-
Immediately contact the supplier and provide the batch number and details of the observed issue.
-
Request a replacement or a certificate of analysis for the specific batch to verify its initial state.
-
-
Possible Cause 2: Insufficient or Ineffective Inhibitor. In rare cases, the inhibitor concentration may be too low or the inhibitor may have degraded.
-
Solution 2:
-
Quarantine the material in a cool, dark place.
-
Contact the supplier's technical support for guidance. They may recommend adding more inhibitor or returning the product.
-
Issue 2: Polymerization Occurs During Laboratory Storage
-
Symptom: A previously stable batch of this compound shows signs of polymerization after a period of storage in the lab.
-
Possible Cause 1: Inappropriate Storage Temperature. Storing the compound at elevated temperatures significantly accelerates the rate of polymerization.[6][7]
-
Solution 1:
-
Review the recommended storage conditions on the product's Safety Data Sheet (SDS) or technical data sheet.
-
Ensure the material is stored in a temperature-controlled environment, typically refrigerated (2-8 °C).[8]
-
-
Possible Cause 2: Exposure to Light. UV light can induce photo-induced polymerization.[9][10]
-
Solution 2:
-
Always store this compound in an amber or opaque container to protect it from light.
-
Avoid storing the container in direct sunlight or under strong laboratory lighting.
-
-
Possible Cause 3: Oxygen Depletion in the Headspace. Many common inhibitors, such as MeHQ, require the presence of oxygen to function effectively.[11]
-
Solution 3:
-
Ensure the container is not sealed under an inert atmosphere (e.g., nitrogen or argon) for long-term storage unless a specific anaerobic inhibitor is used.
-
The air in the headspace of the container provides the necessary oxygen for the inhibitor to work.
-
Issue 3: Rapid Polymerization Upon Dissolving in a Solvent
-
Symptom: The solid this compound dissolves, but the solution quickly becomes viscous or forms a precipitate.
-
Possible Cause 1: Peroxides in the Solvent. Solvents like ethers (e.g., THF, diethyl ether) can form explosive peroxides over time, which can act as radical initiators.
-
Solution 1:
-
Always use fresh, peroxide-free solvents.
-
Test solvents for the presence of peroxides before use, especially if they have been opened and stored for an extended period.
-
-
Possible Cause 2: Incompatible Solvent or pH. Highly acidic or basic conditions can potentially influence the stability of the acrylic acid moiety.[12]
-
Solution 2:
-
Use neutral, high-purity solvents for dissolution.
-
If buffering is required, conduct small-scale stability tests to ensure compatibility.
-
Experimental Protocols
Protocol 1: Recommended Storage Conditions
To ensure the long-term stability of this compound, adhere to the following storage protocol:
-
Container: Store the compound in its original, tightly sealed, opaque, or amber glass container.
-
Temperature: Maintain the storage temperature between 2-8 °C. Do not freeze, as this can cause the inhibitor to separate from the monomer.
-
Atmosphere: Store under an air headspace. Do not replace the air with an inert gas.
-
Light: Protect from all sources of light.
-
Inhibitor Monitoring: For long-term storage, it is advisable to periodically check the inhibitor concentration, if analytical capabilities are available.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Minimizes thermal polymerization. |
| Light Exposure | Store in the dark (amber vial) | Prevents photo-induced polymerization.[9] |
| Atmosphere | Air headspace | Provides oxygen required for many common inhibitors to function.[11] |
| Inhibitor | Check supplier's CoA for presence | Scavenges free radicals to prevent polymerization initiation.[4] |
Protocol 2: Safe Handling of Polymerized Material
If you encounter polymerized this compound, it must be disposed of as hazardous waste. Do not attempt to heat the material to melt it, as this can lead to a dangerous runaway reaction.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Segregation: Isolate the container with the polymerized material to prevent accidental use.
-
Labeling: Clearly label the container as "Polymerized Material - For Disposal."
-
Disposal: Follow your institution's hazardous waste disposal procedures. Contact your environmental health and safety (EHS) department for specific guidance.
Visualizing the Polymerization Process
The following diagram illustrates the free-radical polymerization mechanism that this compound can undergo.
Caption: Free-radical polymerization of this compound.
Troubleshooting Logic Diagram
This diagram provides a step-by-step decision-making process for handling potential polymerization issues.
Caption: Decision tree for handling suspected polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. livetoplant.com [livetoplant.com]
- 3. plasticseurope.org [plasticseurope.org]
- 4. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. csnvchem.com [csnvchem.com]
- 6. US3674651A - Polymerization inhibition of acrylic acid - Google Patents [patents.google.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. 3-(3-PYRIDYL)ACRYLIC ACID CAS#: 19337-97-4 [m.chemicalbook.com]
- 9. Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. cdn.nufarm.com [cdn.nufarm.com]
- 12. benchchem.com [benchchem.com]
- 13. chemos.de [chemos.de]
Optimizing reaction conditions for the synthesis of 3-(2-Pyridyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(2-Pyridyl)acrylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.
I. Reaction Overview: The Knoevenagel-Doebner Condensation
The synthesis of this compound is most commonly achieved through a Knoevenagel-Doebner condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malonic acid, to a carbonyl group of an aldehyde, pyridine-2-carboxaldehyde, followed by a dehydration step.[1][2] The use of pyridine as a basic catalyst and solvent is a key modification known as the Doebner modification, which also facilitates a subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[1][2]
Reaction Scheme:
Caption: Knoevenagel-Doebner reaction for this compound synthesis.
II. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Pyridine-2-carboxaldehyde | C6H5NO | 107.11 | 10.71 g | 0.1 |
| Malonic Acid | C3H4O4 | 104.06 | 12.49 g | 0.12 |
| Pyridine | C5H5N | 79.10 | 50 mL | - |
| Piperidine | C5H11N | 85.15 | 0.5 mL | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine pyridine-2-carboxaldehyde (10.71 g, 0.1 mol), malonic acid (12.49 g, 0.12 mol), and pyridine (50 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the crude product with cold water (3 x 30 mL) to remove any residual pyridine.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60-70 °C.
-
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Q1: The reaction is not proceeding to completion, or the yield is very low.
Possible Causes & Solutions:
-
Purity of Reagents:
-
Pyridine-2-carboxaldehyde: This aldehyde is prone to oxidation to the corresponding carboxylic acid upon exposure to air.[3][4] Ensure that the aldehyde is freshly distilled or from a recently opened bottle. An impure starting material will significantly lower the yield.
-
Malonic Acid: Malonic acid can decompose over time. Use a high-purity grade and ensure it has been stored in a cool, dry place.
-
-
Catalyst Inactivity:
-
Piperidine is a commonly used catalyst, but its effectiveness can be diminished if it has degraded. Consider using a fresh bottle of piperidine.
-
-
Insufficient Reaction Time or Temperature:
-
The Knoevenagel-Doebner condensation can be slow. Ensure the reaction is refluxed for the recommended time. Monitor the reaction by TLC to confirm the disappearance of the starting materials.
-
Verify that the heating mantle is providing a consistent and adequate temperature to maintain a steady reflux.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: The product is difficult to purify or appears as a dark, tarry substance.
Possible Causes & Solutions:
-
Side Reactions:
-
At elevated temperatures, pyridine-containing compounds can be susceptible to polymerization or other side reactions, leading to the formation of colored impurities.
-
Solution: Avoid excessive heating during the reaction and work-up. A controlled reflux is crucial.
-
-
Incomplete Removal of Pyridine:
-
Pyridine can be challenging to remove completely and may contribute to the dark color of the crude product.
-
Solution: Ensure thorough washing of the crude product with cold water. Multiple washes may be necessary.
-
-
Impurities in Starting Materials:
-
As mentioned previously, impurities in the starting aldehyde can lead to the formation of byproducts that are difficult to remove.
-
Solution: Use purified starting materials.
-
Q3: The final product shows impurities in the NMR or Mass Spectrum.
Possible Causes & Solutions:
-
Incomplete Decarboxylation:
-
The Doebner modification relies on the decarboxylation of the intermediate. If this step is incomplete, the final product will be contaminated with the dicarboxylic acid intermediate.
-
Solution: Ensure the reaction is heated for a sufficient duration to drive the decarboxylation to completion.
-
-
Presence of Starting Materials:
-
Unreacted pyridine-2-carboxaldehyde or malonic acid may be present in the final product.
-
Solution: Optimize the reaction time and stoichiometry. A slight excess of malonic acid is often used to ensure full conversion of the aldehyde.
-
-
Isomerization:
-
The reaction should predominantly yield the more stable trans (E) isomer of this compound. However, a small amount of the cis (Z) isomer may be present.
-
Solution: The trans isomer is typically less soluble and can often be isolated in high purity through recrystallization.
-
IV. Frequently Asked Questions (FAQs)
Q: What is the role of pyridine in this reaction? A: Pyridine serves a dual purpose. It acts as a basic catalyst to facilitate the initial condensation reaction by deprotonating the active methylene group of malonic acid.[5] It also functions as the solvent for the reaction.
Q: Why is piperidine added as a co-catalyst? A: Piperidine is a stronger base than pyridine and is often used in small amounts to accelerate the Knoevenagel condensation.
Q: Can other bases be used instead of pyridine and piperidine? A: While other organic bases can be used, the pyridine/piperidine system is well-established for the Doebner modification of the Knoevenagel condensation.[2] The choice of base can influence the reaction rate and the formation of side products.
Q: What are the key safety precautions for this synthesis? A:
-
Pyridine-2-carboxaldehyde: This compound is harmful if swallowed and can cause skin and eye irritation.[3][4] It is also combustible.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4][6]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.
-
Piperidine: Piperidine is a corrosive and flammable liquid. Handle with extreme care in a fume hood.
Q: How can I confirm the identity and purity of my final product? A: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Melting Point: The literature melting point is typically in the range of 232-235 °C (with decomposition).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product (149.15 g/mol ).[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid and the carbon-carbon double bond.
V. References
-
Knoevenagel Condensation - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Malonic acid + pyridine : Verley-Doebner synthesis - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, September 10). Retrieved from --INVALID-LINK--
-
Safety Data Sheet - Jubilant Ingrevia. (n.d.). Retrieved from --INVALID-LINK--
-
2-Pyridinecarboxaldehyde SDS, 1121-60-4 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
-
trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from --INVALID-LINK--
-
trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low purity issues in 3-(2-Pyridyl)acrylic acid synthesis
Technical Support Center: 3-(2-Pyridyl)acrylic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I've designed this guide to address the common and often subtle challenges encountered during this synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current purity issues but also to prevent future ones.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for a successful synthesis.
Q1: What is the most common and reliable method for synthesizing this compound?
A: The most prevalent and robust method is the Knoevenagel condensation of 2-pyridinecarboxaldehyde with malonic acid.[1] This reaction is typically catalyzed by a mild organic base, such as pyridine or piperidine, which also often serves as the solvent.[2][3] The reaction proceeds via a nucleophilic addition followed by dehydration, driven by heating, to yield the desired α,β-unsaturated carboxylic acid.
Q2: What is the expected appearance and melting point of pure trans-3-(2-Pyridyl)acrylic acid?
A: The pure trans-isomer is typically a white to off-white or pale-yellow solid. Its melting point is reported to be in the range of 232-235 °C, often with decomposition.[4][5] A significantly lower or broader melting point range is a primary indicator of impurities.
Q3: Which analytical techniques are best for assessing the purity of my product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: This is the most powerful tool. It can quantify residual starting materials, identify the presence of the undesired cis-isomer, and detect solvent residues.
-
Thin-Layer Chromatography (TLC): An indispensable in-process control to monitor reaction completion and assess the complexity of the crude product mixture.
-
Melting Point Analysis: As mentioned, this provides a quick and effective gauge of overall purity.
-
LC-MS: Useful for identifying the molecular weights of unknown impurities.
Part 2: Troubleshooting the Reaction Step
Low purity often originates from issues during the condensation reaction itself.
Q4: My reaction is very slow or appears incomplete on TLC. What are the likely causes?
A: An incomplete reaction is a common source of impurity, leaving you with a difficult separation from the starting materials.
Causality & Explanation: The Knoevenagel condensation's rate is highly dependent on the effective deprotonation of malonic acid to form a reactive enolate nucleophile.[1] Several factors can hinder this:
-
Insufficient Base/Catalyst: The base is crucial for generating the malonic acid enolate. Too little catalyst means a slow reaction.
-
Low Temperature: Condensation reactions require an activation energy to proceed. While excessive heat can cause side reactions, insufficient heat will stall the reaction.
-
Poor Reagent Quality: Malonic acid can degrade over time, and 2-pyridinecarboxaldehyde is prone to oxidation to 2-pyridinecarboxylic acid.
Troubleshooting Protocol:
| Symptom | Possible Cause | Recommended Action & Verification |
| Incomplete Conversion | 1. Insufficient Catalyst: | Increase catalyst (e.g., piperidine or pyridine) loading by 10-20 mol%. Verify by running a parallel reaction and monitoring by TLC. |
| (Starting materials visible on TLC) | 2. Low Temperature: | Gradually increase the reaction temperature by 10 °C increments (e.g., from 80°C to 90°C). Monitor for side product formation. |
| 3. Reagent Degradation: | Check the aldehyde by NMR or IR for signs of oxidation (e.g., a broad -OH peak). Use freshly opened or distilled aldehyde if necessary. |
Q5: My ¹H NMR spectrum shows two sets of vinyl proton signals. What is the second isomer?
A: You are likely seeing a mixture of the desired trans-(E)-isomer and the undesired cis-(Z)-isomer. The trans-isomer, with its larger coupling constant (J ≈ 16 Hz) for the vinyl protons, is the thermodynamically favored product. The cis-isomer will have a smaller coupling constant (J ≈ 12 Hz).
Expert Insight: While the trans product is more stable, the reaction can sometimes yield a kinetic mixture of both. The use of pyridine as both a base and solvent, combined with sufficient heat and reaction time, strongly favors the formation of the trans isomer through equilibration.[1][3]
Diagram: Isomer Formation Pathway
This diagram illustrates how both cis and trans isomers can form, but thermal conditions favor the more stable trans product.
Caption: Reaction pathway showing the formation of cis and trans isomers.
Part 3: Troubleshooting Work-up and Purification
A successful reaction can still result in a low-purity product if the work-up and purification are not optimized.
Q6: My crude product is an oil or sticky solid that won't crystallize. What should I do?
A: This is a classic sign of persistent impurities, most commonly residual solvent (pyridine) or unreacted starting materials, which inhibit the formation of a stable crystal lattice.
Troubleshooting Workflow:
-
Initial Check: Ensure the pH was adjusted correctly during the work-up. The product is least soluble at its isoelectric point (typically pH 3-4). Acidifying with HCl is a standard procedure to precipitate the product after the reaction.[2]
-
Solvent Removal: Pyridine is high-boiling and difficult to remove. If residual pyridine is suspected (by smell or NMR), co-evaporate the crude product with a lower-boiling solvent like toluene or perform an aqueous wash with dilute copper sulfate to complex with the pyridine.
-
Force Crystallization: If the product is clean but oily, try scratch-seeding (scratching the inside of the flask with a glass rod at the solvent-air interface) or adding a seed crystal from a previous batch.
Diagram: Purification Troubleshooting Logic
This decision tree provides a logical flow for addressing purification challenges.
Caption: Decision tree for troubleshooting purification based on NMR results.
Q7: My purity is still low after recrystallization. How can I improve this step?
A: The choice of recrystallization solvent is critical and often requires optimization. A single-solvent recrystallization may not be sufficient if impurities have similar solubility to the product.
Expert Recommendations for Recrystallization:
| Solvent System | Rationale & Best For Removing... | Typical Protocol |
| Ethanol/Water | General Purpose. The product is soluble in hot ethanol but less soluble in water. Good for removing more polar and non-polar impurities. | Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly. |
| Acetic Acid/Water | Removing stubborn polar impurities. The acidic nature can help protonate basic impurities, altering their solubility. | Dissolve in minimal hot glacial acetic acid. Add hot water carefully until persistent turbidity is observed. Cool slowly. |
| Isopropanol | Alternative to Ethanol. Offers a different solubility profile that may be more effective for specific impurities. | Dissolve in a minimum of boiling isopropanol. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. |
Part 4: Key Experimental Protocols
Protocol 1: Knoevenagel Condensation (Doebner Modification)
This protocol is a robust starting point based on the Doebner modification of the Knoevenagel condensation.[1][6]
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-pyridinecarboxaldehyde (5.0 g, 46.7 mmol) and malonic acid (5.8 g, 55.7 mmol, 1.2 eq).
-
Solvent/Catalyst: Add pyridine (20 mL) to the flask. The pyridine acts as both the solvent and the base catalyst.[2][3]
-
Reaction: Heat the mixture to reflux (approx. 115 °C) with stirring for 3-4 hours. The reaction progress should be monitored by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), observing the disappearance of the aldehyde spot.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. Acidify the aqueous solution slowly with concentrated HCl to pH ~3-4. A precipitate should form.
-
Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove pyridine hydrochloride and any unreacted malonic acid.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Optimized Recrystallization
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add the primary solvent (e.g., ethanol, 50 mL) and heat to boiling with stirring until all solid dissolves.
-
Anti-Solvent Addition: While the solution is hot, add the anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few more drops of the primary solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. ias.ac.in [ias.ac.in]
- 4. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
- 5. 3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-(2-Pyridyl)acrylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(2-Pyridyl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, you will find practical solutions to common experimental challenges in a direct question-and-answer format, ensuring scientific integrity and reproducibility.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly achieved via the Doebner modification of the Knoevenagel condensation.[1][2][3][4] This reaction involves the condensation of 2-pyridinecarboxaldehyde with malonic acid, typically using pyridine as a solvent and a secondary amine like piperidine as a catalyst.[3][4]
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is best for troubleshooting.
-
Cause A: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient time, non-optimal temperature, or inadequate catalyst activity.
-
Solution:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting aldehyde. If the aldehyde spot persists even after extended reaction times, consider other factors.
-
Optimize Temperature: While the reaction often proceeds at reflux in pyridine (approx. 115°C), ensure your heating mantle and condenser setup are efficient. A slight, controlled increase in temperature can sometimes drive the reaction to completion.
-
Increase Catalyst Loading: A typical catalytic amount is 0.1 equivalents of piperidine. You can incrementally increase this to 0.15 or 0.20 equivalents. However, excessive catalyst can promote side reactions.
-
-
-
Cause B: Catalyst Inefficiency or Inhibition
-
Explanation: The basicity of the catalyst is crucial. Pyrrolidine (pKa ~11.3) is slightly more basic than piperidine (pKa ~11.1) and has been shown in similar condensations to achieve higher conversions with lower catalyst loading.[5][6] The pyridine nitrogen on the aldehyde substrate is basic and could potentially interact with or partially deactivate the catalyst, requiring a slightly more active catalyst to achieve optimal results.
-
Solution: Consider substituting piperidine with pyrrolidine. Studies on similar substrates have shown that pyrrolidine can lead to 100% conversion where piperidine might only achieve ~90%.[5][7]
-
-
Cause C: Side Reactions
-
Explanation: Several side reactions can consume starting materials or the desired product. Using a strong base can induce the self-condensation (an aldol-type reaction) of 2-pyridinecarboxaldehyde.[2] Furthermore, the product, an α,β-unsaturated acid, can potentially undergo Michael addition with excess malonate carbanion, although this is less common under Doebner conditions where decarboxylation is rapid.
-
Solution:
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH, as they strongly favor aldehyde self-condensation.[2] Stick to weakly basic amines.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of malonic acid. A large excess could increase the chance of side reactions.
-
-
-
Cause D: Premature Decarboxylation of Malonic Acid
-
Explanation: Heating malonic acid for extended periods, especially in the presence of a base, can cause it to decarboxylate into acetic acid (or its enolate), which is unreactive in this condensation.
-
Solution: Add the catalyst last, after the aldehyde and malonic acid are already mixed in the pyridine solvent. This ensures the catalyst's primary role is to initiate the condensation rather than just promoting decarboxylation of the malonic acid.
-
Question 2: The final product is off-color (yellow or brown) and difficult to purify. What's happening?
Answer: Product discoloration is typically due to impurities formed from side reactions or degradation. Older samples of 2-pyridinecarboxaldehyde can also be brownish and should be distilled before use for best results.[8]
-
Cause A: Aldehyde Impurities & Self-Condensation
-
Explanation: The starting 2-pyridinecarboxaldehyde is prone to oxidation and polymerization over time. Using aged aldehyde can introduce colored impurities from the start. As mentioned, base-catalyzed self-condensation can also form colored polymeric materials.
-
Solution:
-
Purify the Aldehyde: If your starting aldehyde is not a colorless or pale yellow liquid, distill it under reduced pressure before use.
-
Use Optimized Catalyst Loading: Avoid excessive amounts of the amine catalyst to minimize polymerization.
-
-
-
Cause B: Purification Challenges during Recrystallization
-
Explanation: this compound has both a polar carboxylic acid group and a moderately polar pyridine ring. Finding an ideal single solvent for recrystallization can be challenging. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[9] Using an inappropriate solvent can lead to "oiling out" or co-precipitation of impurities.
-
Solution:
-
Solvent Selection: Water or ethanol-water mixtures are often effective for polar compounds like this.[10][11] Start by dissolving the crude product in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy. Allow it to cool slowly to form pure crystals.
-
Decolorizing Carbon: If the hot solution is colored, cool it slightly, add a small amount (1-2% by weight) of activated charcoal, reheat to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[9]
-
-
II. Frequently Asked Questions (FAQs)
Question 3: Which catalyst is best for this synthesis: Piperidine, Pyrrolidine, or Triethylamine?
Answer: For the Doebner-Knoevenagel synthesis of this compound, secondary amines are generally superior to tertiary amines.
-
Piperidine vs. Pyrrolidine: Both are excellent catalysts. Pyrrolidine is slightly more basic and can be more efficient, potentially providing higher yields in shorter times or with less catalyst.[5][7] If you are experiencing incomplete conversion with piperidine, switching to pyrrolidine is a logical next step.
-
Why not Triethylamine (TEA)? While TEA is a base, the mechanism of the Doebner reaction is believed to involve the formation of an intermediate iminium ion between the secondary amine catalyst (piperidine/pyrrolidine) and the aldehyde.[1] This iminium ion is more electrophilic than the original aldehyde, accelerating the attack by the malonate enolate. Tertiary amines like TEA cannot form this iminium ion and thus act only as a general base, making them less effective catalysts for this specific transformation.
Catalyst Performance Comparison (Doebner-Knoevenagel Type Reactions)
| Catalyst | Type | Typical Loading (eq.) | Key Advantages | Potential Issues |
| Piperidine | Secondary Amine | 0.1 - 0.2 | Well-established, reliable, effective catalyst.[2] | May be slightly less reactive than pyrrolidine.[5] |
| Pyrrolidine | Secondary Amine | 0.1 - 0.15 | Often more reactive, can lead to higher yields/faster reactions.[5][7] | Can be too reactive if not controlled, potentially leading to side products. |
| Ammonium Acetate | Salt | Catalytic to Stoichiometric | Acts as a source of ammonia/amine in situ; useful in solvent-free or microwave conditions.[8] | Can be less efficient than secondary amines in solution-phase reactions. |
| Triethylamine | Tertiary Amine | 0.2 - 1.0 | Acts only as a Brønsted base. | Cannot form the activating iminium ion intermediate; generally less effective. |
Question 4: Can I use the Perkin reaction instead of the Knoevenagel condensation?
Answer: The Perkin reaction, which uses an acid anhydride (like acetic anhydride) and its corresponding salt (sodium acetate), is generally not recommended for this synthesis.[12][13] While effective for many aromatic aldehydes, the reaction often fails or gives complex mixtures with heteroaromatic aldehydes like 2-pyridinecarboxaldehyde. The pyridine nitrogen can interfere with the reaction mechanism, and the conditions (high temperatures) are often harsh, leading to decomposition. The Doebner-Knoevenagel condensation is a much milder, more reliable, and higher-yielding method for this specific target molecule.[3][4]
Question 5: What is the detailed mechanism for the piperidine-catalyzed reaction?
Answer: The reaction proceeds through a three-stage process: 1) Iminium ion formation, 2) Nucleophilic attack, and 3) Elimination/Decarboxylation.
Caption: Simplified workflow of the Doebner-Knoevenagel reaction.
-
Activation: The piperidine catalyst reacts with 2-pyridinecarboxaldehyde to form a highly electrophilic iminium ion. Simultaneously, another molecule of catalyst deprotonates malonic acid to form a nucleophilic enolate.
-
C-C Bond Formation: The malonate enolate attacks the iminium ion, forming a new carbon-carbon bond and creating a neutral adduct.
-
Elimination & Decarboxylation: The adduct eliminates the piperidine catalyst to form an intermediate pyridylacrylic dicarboxylic acid, which is unstable under the reaction conditions and rapidly loses carbon dioxide (decarboxylates) to yield the final, stable this compound product.[1][3]
III. Experimental Protocols
Protocol 1: Standard Doebner-Knoevenagel Synthesis of this compound
This protocol is a robust starting point for efficient synthesis.
Caption: Step-by-step workflow for the synthesis and purification.
Materials:
-
2-Pyridinecarboxaldehyde (1.0 eq)
-
Malonic Acid (1.1 eq)
-
Pyridine (Solvent, ~3-4 mL per gram of aldehyde)
-
Piperidine or Pyrrolidine (Catalyst, 0.1 eq)
-
Hydrochloric Acid (e.g., 2M HCl) for acidification
-
Ethanol and Deionized Water for recrystallization
-
Standard laboratory glassware, heating mantle, magnetic stirrer, TLC plates, and vacuum filtration setup.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyridine.
-
Add Reactants: To the stirring solvent, add 2-pyridinecarboxaldehyde (1.0 eq) followed by malonic acid (1.1 eq). Stir until the malonic acid dissolves.
-
Add Catalyst: Add the piperidine or pyrrolidine catalyst (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~120°C). Vigorous evolution of CO₂ should be observed. Maintain reflux for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as eluent), checking for the disappearance of the aldehyde spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the pyridine solvent under reduced pressure using a rotary evaporator.
-
Precipitation: To the remaining residue, slowly add cold water, followed by dropwise addition of 2M HCl with stirring until the pH of the solution is approximately 4-5. A precipitate of the product should form.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Purification: Air-dry the crude solid. Perform a recrystallization using a minimal amount of hot ethanol/water to obtain the pure this compound as a white to off-white solid.
-
Drying & Characterization: Dry the purified crystals in a vacuum oven. The expected melting point is around 232-235 °C (with decomposition). Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
IV. References
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from --INVALID-LINK--
-
Chandra, S., et al. (2008). Spectroscopic and biological approach of Ni (II) and Cu (II) complexes of 2-pyridinecarboxaldehyde thiosemicarbazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 816-821.
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). A new finding in the old Knoevenagel condensation reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Pyridinecarboxaldehyde 99%. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for purification of acrylic acid by fractional crystallization. Retrieved from --INVALID-LINK--
-
OpenBU, Boston University. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from --INVALID-LINK--
-
Vieira, R. D. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(4).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from --INVALID-LINK--
-
IDEAS/RePEc. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). trans-3-(3-Pyridyl)acrylic acid 99%. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde. Retrieved from --INVALID-LINK--
-
MDPI. (2013). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 18(9), 11425-11437.
-
ResearchGate. (2000). Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
Asian Publication Corporation. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 2-Pyridinecarboxaldehyde 1121-60-4 wiki. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Nanomaterials (Basel), 10(3), 468.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. DSpace [open.bu.edu]
- 4. mdpi.com [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation [ideas.repec.org]
- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial 3-(2-Pyridyl)acrylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-(2-Pyridyl)acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity material for their experiments. Commercial batches of this reagent can contain various impurities that may interfere with downstream applications. This document provides in-depth, field-proven troubleshooting guides and FAQs to address specific purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is typically synthesized via a condensation reaction (e.g., a Doebner-Knoevenagel reaction) between 2-pyridinecarboxaldehyde and an active methylene compound like malonic acid. The impurity profile is a direct consequence of this process.
Common Impurities Include:
-
Starting Materials: Unreacted 2-pyridinecarboxaldehyde or malonic acid.
-
Geometric Isomers: The desired trans-(E)-isomer is usually accompanied by the cis-(Z)-isomer, which can have different reactivity and physical properties.
-
Polymeric Byproducts: Acrylic acids are susceptible to polymerization, especially when heated.[1][2]
-
Colored Impurities: Often arise from trace contaminants or degradation of the starting aldehyde.
-
Related Substances: Depending on the purity of the initial starting materials, isomers like 3-(3-Pyridyl)acrylic acid or 3-(4-Pyridyl)acrylic acid could be present in trace amounts.
Q2: How do I choose the best purification method for my needs?
The optimal method depends on the nature of the impurities, the required purity level, and the scale of your experiment. A preliminary analysis by Thin-Layer Chromatography (TLC) or ¹H NMR can provide valuable clues to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: How can I definitively assess the purity of my final product?
A combination of analytical techniques provides the most comprehensive assessment of purity.
| Analytical Method | Information Provided | Key Indicator of Purity |
| Melting Point | A physical constant sensitive to impurities. | A sharp melting point range (e.g., 1-2 °C) matching the literature value (approx. 205-208 °C for the trans-isomer).[3] |
| ¹H NMR Spectroscopy | Confirms the chemical structure and detects proton-containing impurities. | Absence of unexpected signals; correct integration ratios. |
| HPLC/LC-MS | Quantifies purity by separating and detecting components in a mixture.[4] | A single major peak with purity >99% by area normalization. |
| TLC Analysis | A rapid, qualitative check for the number of components in a sample.[5] | A single spot with no tailing or co-eluting impurities. |
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is often the most effective and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[5]
Q: What is a reliable, step-by-step protocol for recrystallizing this compound?
Expertise & Experience: The key to a successful recrystallization is selecting an appropriate solvent and using the minimum amount necessary to dissolve the solid at high temperature. For this compound, its polarity makes ethanol or a mixed solvent system like ethanol/water an excellent choice.
Caption: Standard workflow for recrystallization.
Detailed Protocol:
-
Solvent Selection: Place ~50 mg of crude material in a test tube and add a few drops of 95% ethanol. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the tube. If it dissolves upon heating, it's a promising solvent.
-
Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add a stir bar and place it on a stirrer/hotplate. Add the hot recrystallization solvent (e.g., 95% ethanol) portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals in a vacuum oven.
Q: My recovery yield is very low. How can I improve it?
Causality: Low yield is typically caused by using too much solvent, not allowing sufficient time for crystallization, or washing the crystals with room-temperature solvent.
-
Solution 1 (Solvent Volume): Ensure you are using the absolute minimum volume of hot solvent required for dissolution. You can evaporate some of the solvent from the filtrate and attempt a second crystallization to recover more product (a "second crop").
-
Solution 2 (Crystallization Time): Increase the cooling time. Leaving the solution at 4 °C overnight can significantly improve yield.
-
Solution 3 (Washing): Always use ice-cold solvent for washing the collected crystals to minimize redissolving your product.
Q: No crystals are forming upon cooling. What should I do?
Causality: Crystal formation (nucleation) can sometimes be slow to initiate. This can happen if the solution is too dilute or too clean.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.
-
Solution 2 (Seeding): If you have a small crystal of pure material, add it to the solution (a "seed crystal") to initiate crystallization.
-
Solution 3 (Concentrate): If the solution is too dilute, gently heat it to evaporate some of the solvent and try cooling again.
Troubleshooting Guide 2: Purification by Acid-Base Extraction
This technique leverages the amphoteric nature of this compound, which possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. This allows for its separation from neutral impurities.[6]
Q: What is the detailed protocol for purification by acid-base extraction?
Expertise & Experience: The key is to manipulate the pH to control the compound's solubility. By converting the molecule into its salt form, it becomes water-soluble, allowing organic-soluble impurities to be washed away. Re-precipitating the product at its isoelectric point (the pH of minimum solubility) maximizes recovery.
Detailed Protocol:
-
Dissolution in Base: Dissolve the crude commercial material in a suitable aqueous base (e.g., 1 M NaOH) to form the water-soluble sodium carboxylate salt. Use a volume sufficient for complete dissolution.
-
Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract this solution one or two times with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. This will pull any neutral organic impurities into the organic layer. Discard the organic layer.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add an aqueous acid (e.g., 1 M HCl) dropwise while stirring. You will see the product begin to precipitate as a solid.
-
pH Control (Critical Step): Monitor the pH. The goal is to reach the isoelectric point where the molecule is neutral and least soluble. This pH will be between the pKa of the carboxylic acid (~4.2) and the pKa of the protonated pyridine (~5.2). Adding acid until the solution is approximately pH 4.5-5.0 is a good target.
-
Collection: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Q: My product "oiled out" instead of precipitating as a solid. How do I fix this?
Causality: Oiling out occurs when a substance precipitates from a solution above its melting point or as a supersaturated liquid. This is common when precipitating a solid from a warm solution or if the concentration is too high.
-
Solution 1 (Temperature): Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification.
-
Solution 2 (Induce Crystallization): If an oil has already formed, try scratching the flask or adding a seed crystal. You can also try adding more water to dilute the solution, then extract the oil into a minimal amount of organic solvent (like ethyl acetate), and slowly evaporate the solvent to encourage crystallization.
References
Stability issues of 3-(2-Pyridyl)acrylic acid in solution
Technical Support Center: 3-(2-Pyridyl)acrylic acid
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. This compound is a valuable bifunctional molecule, but its unique structure—featuring a pyridine ring conjugated to an acrylic acid moiety—presents specific stability challenges in solution. Understanding and mitigating these issues is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results. This guide provides in-depth answers to common questions and troubleshooting strategies to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability issues stem from its chemical structure and can be categorized as follows:
-
trans-cis Photoisomerization: The most significant and common issue is the conversion of the thermodynamically stable trans-isomer into the cis-isomer upon exposure to light, particularly UV light.[1][2] Since the trans and cis isomers have different physical properties and biological activities, this isomerization can lead to inconsistent experimental outcomes. The double bond in the acrylic acid portion of the molecule is susceptible to this geometric change.[1]
-
pH-Dependent Instability and Solubility: The molecule has two ionizable groups: the carboxylic acid (acidic) and the pyridine nitrogen (basic). Consequently, its solubility and stability are highly dependent on the pH of the solution.[3] At certain pH values, the compound may precipitate or become more susceptible to degradation.
-
Polymerization: Like many acrylic acid derivatives, this compound has the potential to polymerize, especially at high concentrations, elevated temperatures, or in the presence of radical initiators.[4][5][6] This process is often autocatalytic and can be difficult to reverse.
-
Dimerization: Over time, especially at room temperature, acrylic acids can form dimers.[5][7] While less common than polymerization, it can lead to a gradual loss of the monomeric active compound.
Q2: I'm observing a new, earlier-eluting peak in my reverse-phase HPLC analysis after my solution was exposed to light. What is it likely to be?
This new peak is almost certainly the cis-isomer of this compound.
Causality: The trans-isomer is generally less polar than the cis-isomer. In reverse-phase HPLC, less polar compounds have longer retention times because they interact more strongly with the nonpolar stationary phase. When UV light exposure causes the trans form to convert to the more polar cis form, the newly formed isomer will elute earlier. This phenomenon is well-documented for acrylic acid derivatives.[1]
Verification:
-
UV-Vis Spectroscopy: The cis and trans isomers have distinct UV-Vis absorbance spectra. The trans isomer, having a more planar and extended conjugated system, typically absorbs at a longer wavelength (higher λmax) with a higher molar absorptivity compared to the cis isomer.
-
NMR Spectroscopy: ¹H NMR can confirm the isomerization. The coupling constant (J-value) between the two vinyl protons (on the C=C double bond) is characteristically larger for the trans-isomer (~16 Hz) than for the cis-isomer (~12 Hz).
Q3: How does pH affect the stability and solubility of this compound solutions?
The pH of the solution is a critical parameter that governs both the solubility and the chemical stability of the compound by altering the ionization state of its functional groups.
-
At Low pH (e.g., pH < 2): The pyridine nitrogen is protonated (pyridinium ion), and the carboxylic acid is in its neutral form. The molecule carries a net positive charge, which generally increases its solubility in aqueous media.
-
At Mid-range pH (e.g., pH 3-5): This is the range where the molecule is least soluble. The carboxylic acid begins to deprotonate, while the pyridine is still protonated, forming a zwitterion. Zwitterionic forms can have lower solubility. The exact isoelectric point (pI) where solubility is minimal depends on the pKa values of the two groups.
-
At High pH (e.g., pH > 6): The carboxylic acid is fully deprotonated (carboxylate), and the pyridine nitrogen is neutral. The molecule carries a net negative charge, leading to good solubility in aqueous solutions.
Stability Implications: The rate of certain degradation reactions can be pH-dependent. For instance, acid- or base-catalyzed hydrolysis or other rearrangements may occur at extreme pH values.[8] It is crucial to determine the optimal pH range for your specific application that balances solubility with stability.
| pH Range | Dominant Species | Charge | Expected Aqueous Solubility |
| < 2 | Pyridinium / Carboxylic Acid | +1 | High |
| 3 - 5 | Zwitterion / Neutral Species | ~0 | Low |
| > 6 | Pyridine / Carboxylate | -1 | High |
Q4: What are the ideal storage conditions for a stock solution of this compound?
To ensure the long-term integrity of your stock solution, adhere to the following guidelines, which are based on best practices for handling reactive acrylic compounds.[6][7][9]
-
Protection from Light: This is the most critical factor. Always store solutions in amber vials or wrap containers in aluminum foil to prevent photoisomerization.[2][10]
-
Temperature: Store solutions at low temperatures, typically 2-8°C, to slow down potential degradation, dimerization, and polymerization.[11] For long-term storage, freezing at -20°C or -80°C is recommended, but ensure the solvent system is appropriate to prevent the compound from precipitating upon thawing.
-
Solvent and pH: Prepare stock solutions in a suitable, high-purity solvent (e.g., DMSO, DMF, or a buffered aqueous solution). If using an aqueous buffer, choose a pH that ensures solubility and stability for your intended experiment.
-
Atmosphere: For acrylic acid derivatives, the presence of oxygen is required for common stabilizers like MEHQ (monomethyl ether of hydroquinone) to be effective in preventing polymerization.[4][6][9] Therefore, do not store solutions under an inert atmosphere unless you have confirmed the absence of such stabilizers.
Troubleshooting Guide
Problem: Inconsistent Results in Biological or Chemical Assays
Your assay results are showing high variability between replicates or experiments run on different days.
Workflow for Troubleshooting Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring cis/trans Isomerization
This protocol provides a standardized method to separate and quantify the trans and cis isomers of this compound.
Objective: To determine the isomeric purity of a solution.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample solution diluted in mobile phase
Procedure:
-
Set HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm and 274 nm (The pyridine ring shows absorbance around 274 nm).[12]
-
Column Temperature: 30°C
-
Gradient:
-
0-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-18 min: 10% B (re-equilibration)
-
-
-
Sample Preparation: Dilute a small aliquot of your experimental solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 10-50 µg/mL.
-
Analysis:
-
Inject a freshly prepared standard solution of pure trans-3-(2-Pyridyl)acrylic acid to determine its retention time (RT).
-
Inject your sample solution.
-
Identify the peaks. The trans-isomer will be the major peak with a longer RT. The cis-isomer, if present, will appear as a distinct peak with a shorter RT.
-
-
Quantification: Calculate the relative percentage of each isomer by integrating the peak areas.
-
% cis-isomer = (Area_cis / (Area_cis + Area_trans)) * 100
-
Protocol 2: Accelerated Stability Study in Solution
Objective: To assess the chemical stability of this compound under specific solvent and temperature conditions.
Materials:
-
HPLC system (as per Protocol 1)
-
Temperature-controlled incubator or water bath (e.g., set to 40°C)
-
Amber vials
-
Your chosen solvent/buffer system
Procedure:
-
Preparation: Prepare a solution of this compound at your target concentration in the desired solvent system. Aliquot this solution into several amber vials.
-
Timepoint Zero (T=0): Immediately analyze one of the aliquots using the HPLC method from Protocol 1. This serves as your baseline measurement for purity and concentration.
-
Incubation: Place the remaining vials in the 40°C incubator.
-
Timepoint Analysis: At predetermined intervals (e.g., 24h, 48h, 72h, 1 week), remove one vial from the incubator. Allow it to cool to room temperature.
-
HPLC Analysis: Analyze the sample by HPLC. Record the peak area of the main compound and the areas of any new peaks (degradants).
-
Data Evaluation:
-
Plot the percentage of the parent compound remaining versus time.
-
Calculate the degradation rate. This data will help you define the shelf-life of your solution under your specific storage conditions.
-
Degradation Pathway Visualization
Caption: Major stability pathways for this compound in solution.
References
- 1. The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 3. The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. ppjco.ir [ppjco.ir]
- 6. Acrylic acid (HSG 104, 1997) [inchem.org]
- 7. arkema.com [arkema.com]
- 8. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthomer.com [synthomer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-(3-PYRIDYL)ACRYLIC ACID CAS#: 19337-97-4 [m.chemicalbook.com]
- 12. ikm.org.my [ikm.org.my]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 3-(2-Pyridyl)acrylic Acid and 3-(3-Pyridyl)acrylic Acid in Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of crystal engineering and materials science, the rational design of coordination polymers with desired topologies and functionalities is a paramount objective. The choice of organic ligand is a critical determinant in the self-assembly process that governs the final structure and properties of these materials. Among the vast library of organic linkers, pyridyl-based ligands have emerged as versatile building blocks due to their directional coordination capabilities and their propensity to form stable metal-ligand bonds. This guide provides an in-depth, objective comparison of two closely related isomers, 3-(2-Pyridyl)acrylic acid and 3-(3-Pyridyl)acrylic acid, as building blocks for coordination polymers. While a direct, head-to-head comparative study of these specific acrylic acid isomers in coordination polymer synthesis is not extensively documented in the current literature, this guide will draw upon a combination of foundational principles of coordination chemistry, analogous experimental data from similar pyridyl-based ligand systems, and published findings on the individual use of these ligands to provide a comprehensive and insightful analysis for researchers in the field.
The Isomeric Difference: A Subtle Shift with Profound Structural Implications
The core distinction between this compound and 3-(3-Pyridyl)acrylic acid lies in the position of the nitrogen atom within the pyridine ring relative to the acrylic acid substituent. This seemingly minor positional isomerism has a profound impact on the steric environment and the directional vectors of the coordination sites, ultimately influencing the resulting dimensionality and topology of the coordination polymer.
A study by Walczak et al. on isomeric pyridyl-β-diketonate ligands provides compelling evidence for the significant structural consequences of the nitrogen atom's position.[1][2] While not the exact acrylic acid ligands, the comparison of para-, meta-, and ortho-pyridyl substitution in copper-based coordination frameworks offers valuable insights that can be extrapolated to the 2-pyridyl and 3-pyridyl acrylic acid systems.
-
This compound (ortho-isomer): The proximity of the nitrogen atom to the acrylic acid group in the 2-position introduces significant steric hindrance. This steric clash can disfavor the simultaneous coordination of both the pyridyl nitrogen and the carboxylate group to the same metal center in a chelating fashion, especially in sterically crowded environments. Consequently, this compound may favor acting as a monodentate ligand through either the nitrogen or the carboxylate, or as a bridging ligand where the two donor groups coordinate to different metal centers. This can lead to the formation of lower-dimensional structures such as one-dimensional (1D) chains or discrete molecular complexes.
-
3-(3-Pyridyl)acrylic Acid (meta-isomer): In contrast, the nitrogen atom in the 3-position is spatially removed from the acrylic acid moiety. This separation minimizes steric hindrance, allowing for more flexibility in its coordination behavior. 3-(3-Pyridyl)acrylic acid can readily act as a bridging ligand, connecting metal centers through both its pyridyl nitrogen and carboxylate group. This bridging capability is more conducive to the formation of higher-dimensional structures, such as two-dimensional (2D) layers and three-dimensional (3D) frameworks.[3][4][5]
The following diagram illustrates the potential coordination modes and their influence on the resulting dimensionality of the coordination polymers.
References
- 1. Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks | MDPI [mdpi.com]
- 2. Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Analysis of Pyridylacrylic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the distinct physicochemical properties, chemical reactivity, and biological activities of 2-, 3-, and 4-pyridylacrylic acid, providing a framework for their strategic application in scientific research and pharmaceutical development.
The isomers of pyridylacrylic acid, compounds that merge the structural features of pyridine and acrylic acid, represent a versatile class of molecules with significant potential in medicinal chemistry and materials science. The position of the nitrogen atom within the pyridine ring—at the ortho (2-), meta (3-), or para (4-) position relative to the acrylic acid substituent—profoundly influences the molecule's electronic distribution, stereochemistry, and intermolecular interactions. These subtle structural shifts translate into marked differences in their physicochemical properties, chemical reactivity, and biological activities. This guide offers a comprehensive comparative analysis of 2-, 3-, and 4-pyridylacrylic acid, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Three Isomers
The positional isomerism in pyridylacrylic acid dictates fundamental physicochemical characteristics such as melting point, solubility, and acidity. These properties are critical determinants of a compound's behavior in both biological and synthetic systems.
| Property | 2-Pyridylacrylic Acid | 3-Pyridylacrylic Acid | 4-Pyridylacrylic Acid |
| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂ | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol | 149.15 g/mol | 149.15 g/mol |
| Melting Point (°C) | 201-203[1] | 232-235 (dec.)[2][3][4] | 280 (dec.) |
| Boiling Point (°C) | 304.8 (Predicted)[1] | 307.6 (Predicted) | 317.5 (Predicted) |
| Water Solubility | Soluble | >22.4 µg/mL at pH 7.4[5][6] | Information not available |
| pKa (Predicted) | 2.06 ± 0.10[1] | 3.13 ± 0.10[2][3][4] | 3.13 ± 0.10 |
Key Insights:
-
Melting Point: The melting points of the isomers show a clear trend, with the 4-isomer having the highest melting point, followed by the 3- and then the 2-isomer. This suggests that the 4-isomer has the most stable crystal lattice, likely due to more efficient packing and stronger intermolecular interactions in the solid state.
-
Acidity (pKa): The predicted pKa values indicate that 2-pyridylacrylic acid is the most acidic of the three. This can be attributed to the electron-withdrawing effect of the nitrogen atom being closest to the carboxylic acid group in the 2-position, which stabilizes the carboxylate anion. The pKa values for the 3- and 4-isomers are predicted to be similar, as the nitrogen atom is further away and its electronic influence on the carboxylic acid is less pronounced. It is important to note that these are predicted values, and experimental determination under consistent conditions is crucial for a precise comparison.
Crystal Structure and Supramolecular Chemistry
The arrangement of molecules in the solid state, governed by intermolecular forces, plays a critical role in determining a compound's physical properties and its propensity for solid-state reactions.
4-Pyridylacrylic Acid: A detailed single-crystal X-ray diffraction analysis of (E)-3-(pyridin-4-yl)acrylic acid reveals a nearly planar structure.[7][8][9][10] In the crystal, strong O-H···N hydrogen bonds link the carboxylic acid group of one molecule to the pyridine nitrogen of another, forming chains. These chains are further interconnected by weaker C-H···O interactions and π-π stacking between the pyridine rings, creating a robust three-dimensional network.[7][8][9][10] This extensive hydrogen bonding and stacking explains its high melting point.
3-Pyridylacrylic Acid: The crystal structure of trans-3-(3-pyridyl)acrylic acid is also available in the Cambridge Structural Database (CSD).[6] Analysis of its structure would likely reveal a different hydrogen bonding pattern compared to the 4-isomer, influencing its lower melting point.
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [iro.uiowa.edu]
- 6. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-(2-Pyridyl)acrylic Acid
Introduction: Beyond the Structure, Understanding the Molecule
Welcome. In the landscape of pharmaceutical intermediates and material science building blocks, 3-(2-Pyridyl)acrylic acid stands out for its versatile chemical nature.[1] Its structure, featuring a pyridine ring conjugated with an acrylic acid moiety, offers a rich playground for synthesis, enabling its use as a precursor for novel therapeutic agents and functional polymers.[2] The pyridine nitrogen provides a coordination site for metal complexes, while the carboxylic acid and the alkene functionalities are gateways to a multitude of organic transformations.
However, a molecule's potential is only as reliable as its characterization. For researchers in drug development and materials science, confirming the identity, purity, and physicochemical properties of this compound is not just a quality control checkbox; it is the very foundation upon which successful research is built. An unconfirmed structure or an unknown impurity can derail a multi-stage synthesis or compromise the performance of a final product.
This guide is designed to move beyond a simple listing of techniques. As a Senior Application Scientist, my goal is to provide you with a logical framework for characterizing this compound, explaining the causality behind our experimental choices. We will explore a suite of analytical methods, treating them not as isolated tests, but as complementary pieces of a puzzle. Each technique will be presented with a self-validating protocol, ensuring that the data you generate is both accurate and trustworthy.
We will delve into the core techniques required to build a complete analytical profile: spectroscopic methods for structural elucidation (NMR, IR), mass spectrometry for molecular weight confirmation, chromatography for purity assessment (HPLC), and thermal analysis for physical property determination (DSC, TGA).
Part 1: Unambiguous Structural Elucidation
The first and most critical task is to confirm that the molecule in your vial is indeed this compound. This requires techniques that probe the molecule's covalent framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the definitive mapping of the molecular structure.
Expertise & Experience: For a molecule like this compound, a combination of ¹H and ¹³C NMR is non-negotiable. ¹H NMR gives us a rapid and sensitive view of the proton environments and their connectivity, while ¹³C NMR confirms the carbon backbone. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice as it will solubilize the polar carboxylic acid and, crucially, allow for the observation of the exchangeable acidic proton of the -COOH group.
¹H NMR Spectroscopy
The ¹H NMR spectrum will confirm the presence of the pyridyl, vinylic, and carboxylic acid protons. We expect to see distinct signals for each of the four protons on the pyridine ring and the two vinylic protons, with coupling constants that reveal their spatial relationships. The trans-configuration of the double bond, which is thermodynamically favored, can be confirmed by a large coupling constant (typically >15 Hz) between the two vinylic protons.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, we expect to see 8 distinct signals corresponding to the 5 carbons of the pyridine ring, the 2 vinylic carbons, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon (>165 ppm) is particularly diagnostic.
Table 1: Predicted NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Information Provided |
| ¹H | > 12.0 | broad singlet | Carboxylic acid proton |
| ¹H | ~8.6 | doublet | Proton on pyridine ring (adjacent to N) |
| ¹H | ~7.5 - 8.0 | multiplet | Other pyridine ring protons |
| ¹H | ~7.6 | doublet (J > 15 Hz) | Vinylic proton adjacent to pyridine |
| ¹H | ~6.6 | doublet (J > 15 Hz) | Vinylic proton adjacent to COOH |
| ¹³C | > 165 | singlet | Carbonyl carbon (C=O) |
| ¹³C | ~140 - 150 | singlet | Pyridine & Vinylic carbons |
| ¹³C | ~120 - 135 | singlet | Pyridine & Vinylic carbons |
Note: These are predicted values. Actual shifts can vary based on concentration and solvent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Workflow for NMR Structural Confirmation
Caption: NMR workflow from sample prep to structural confirmation.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
While NMR maps the skeleton, IR spectroscopy provides a rapid and definitive confirmation of the functional groups present. It is an orthogonal technique that validates the key chemical bonds predicted by the structure.
Expertise & Experience: For a solid powder like this compound, Attenuated Total Reflectance (ATR) FTIR is the method of choice. It requires minimal sample preparation—no need for KBr pellets—and provides a high-quality spectrum in seconds. The spectrum of acrylic acid itself shows characteristic broad peaks for the O-H bond due to hydrogen bonding.[4] We expect to see these features, along with signatures for the C=O, C=C, and pyridine ring vibrations.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acid group; broadness indicates hydrogen bonding. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp peak confirming the carbonyl group. |
| ~1640 | C=C stretch | Alkene | Confirms the acrylic double bond. |
| ~1580, 1470 | C=C, C=N stretch | Pyridine Ring | Characteristic "fingerprint" vibrations for the aromatic heterocycle. |
| ~980 | =C-H bend | Alkene (trans) | Out-of-plane bend that can support the trans-isomer assignment. |
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans co-added at a resolution of 4 cm⁻¹ are sufficient.
-
Analysis: The resulting spectrum should be displayed in absorbance or % transmittance. Identify the key absorption bands and compare them to expected values (as in Table 2).
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on the molecular formula.
Expertise & Experience: Electrospray Ionization (ESI) is the ideal technique for this molecule. Its polar carboxylic acid and basic pyridine nitrogen make it easily ionizable in both positive and negative ion modes. In positive mode ([M+H]⁺), the pyridine nitrogen will readily accept a proton. In negative mode ([M-H]⁻), the carboxylic acid will easily deprotonate. Observing both ions adds a high degree of confidence to the mass assignment. The molecular formula C₈H₇NO₂ gives an exact mass of 149.0477 Da.[5]
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected Ion | Calculated m/z | Significance |
| ESI Positive | [M+H]⁺ | 150.0550 | Confirms molecular weight via protonation. |
| ESI Negative | [M-H]⁻ | 148.0404 | Confirms molecular weight via deprotonation. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes. Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow) to achieve a stable signal.
-
Data Acquisition & Analysis: Acquire the mass spectra. The base peak should correspond to the expected protonated or deprotonated molecular ion. High-resolution MS can confirm the elemental composition to within a few parts per million (ppm).
Part 2: Quantifying Purity and Performance
Once the structure is confirmed, the focus shifts to purity and physical properties. For drug development professionals, understanding impurity profiles and thermal stability is paramount.
High-Performance Liquid Chromatography (HPLC): The Purity Standard
HPLC is the gold standard for determining the purity of organic compounds. It separates the main component from any synthesis-related impurities or degradation products.
Expertise & Experience: A reverse-phase HPLC method is the logical choice for this compound. The molecule has sufficient polarity to be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. A UV detector is ideal, as the conjugated system of the molecule will be strongly chromophoric. A diode array detector (DAD) is even better, as it can provide the UV spectrum of each peak, helping to distinguish impurities from the main component. A gradient elution is often preferred over isocratic to ensure that both early and late-eluting impurities are effectively separated and observed.[6]
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
System: An HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: HPLC workflow for determining sample purity.
Thermal Analysis (DSC/TGA): Probing Physicochemical Stability
Thermal analysis provides critical information on the material's melting point, crystalline form, and thermal stability—properties that are vital for formulation, processing, and storage.
Expertise & Experience: Running DSC and TGA experiments provides complementary information. DSC will measure the heat flow to determine the melting point and detect any polymorphic transitions. TGA will measure mass loss as a function of temperature, revealing the decomposition temperature and identifying the presence of residual solvents or water. For a related isomer, trans-3-(3-Pyridyl)acrylic acid, a melting point of 232-235 °C (with decomposition) is reported, suggesting high thermal stability.[8]
Differential Scanning Calorimetry (DSC)
A sharp melting endotherm on a DSC thermogram is a good indicator of a pure, crystalline substance. The onset temperature of this peak is taken as the melting point.
Thermogravimetric Analysis (TGA)
The TGA curve will show a stable baseline until the onset of thermal decomposition. Any significant weight loss at temperatures below 100°C would suggest the presence of residual volatile solvents, while weight loss between 100-150°C could indicate bound water.
Table 4: Representative Thermal Analysis Data
| Technique | Parameter | Typical Value | Interpretation |
| DSC | Melting Point (Onset) | ~201-203 °C | A sharp endotherm indicates a crystalline solid with a defined melting point.[1] |
| TGA | Onset of Decomposition | > 230 °C | High thermal stability; suitable for processes involving elevated temperatures. |
| TGA | Weight Loss < 150 °C | < 0.5% | Indicates the sample is dry and free of volatile impurities. |
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan (for TGA) or a crimped aluminum pan (for DSC).
-
Instrument Conditions:
-
TGA: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat the sample from 30 °C to 250 °C (or above the melting point) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Analyze the resulting thermograms to determine melting point (DSC) and temperature of decomposition (TGA).
Comparative Summary and Final Recommendation
No single technique can provide a complete picture. A multi-faceted approach is essential for a comprehensive and trustworthy characterization of this compound.
Table 5: Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| ¹H & ¹³C NMR | Structural Elucidation | Unambiguous structural information, isomer differentiation. | Lower sensitivity, requires relatively pure sample. |
| FTIR | Functional Group ID | Fast, non-destructive, confirms key chemical bonds. | Provides limited structural connectivity information. |
| ESI-MS | Molecular Weight | High sensitivity, confirms molecular formula. | Provides little structural information for isomers. |
| HPLC-UV/DAD | Purity & Quantification | High resolution for impurity separation, quantitative. | Requires method development, reference standard for absolute quantification. |
| DSC/TGA | Physicochemical Properties | Determines melting point, thermal stability, solvent content. | Does not provide structural information. |
Final Recommendation: For any researcher working with this compound, the minimum acceptable characterization package must include ¹H NMR and HPLC data to confirm identity and purity. For a more complete and robust analysis suitable for regulatory submission or advanced material development, a full suite of techniques—NMR, MS, FTIR, HPLC, and Thermal Analysis —is strongly recommended. This orthogonal approach ensures that every aspect of the molecule's identity and quality has been rigorously verified.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. osha.gov [osha.gov]
- 8. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
A Researcher's Guide to Spectroscopic Validation of Synthesized 3-(2-Pyridyl)acrylic Acid
In the realm of drug development and materials science, the precise structural confirmation of newly synthesized compounds is a cornerstone of rigorous scientific practice. For molecules like 3-(2-Pyridyl)acrylic acid, a versatile building block in the synthesis of pharmaceuticals and functional materials, unambiguous structural validation is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, grounded in experimental data and established principles. We will explore how ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a comprehensive and self-validating portrait of the molecule's architecture.
The Synthetic Pathway: A Modified Knoevenagel Condensation
The synthesis of this compound is often achieved through a Knoevenagel condensation reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3] In this case, 2-pyridinecarboxaldehyde is reacted with malonic acid in the presence of a base like pyridine, which also serves as the solvent. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated carboxylic acid.[1] The use of pyridine as a catalyst is a common modification, often referred to as the Doebner modification, which can facilitate the reaction under milder conditions.[1]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.1 equivalents).
-
Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain pure this compound.
Spectroscopic Validation: A Multi-faceted Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic combination of methods is employed to build a conclusive case for the synthesized structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.[4][5]
For this compound, the expected ¹H NMR spectrum will exhibit distinct signals for the vinyl protons and the protons of the pyridine ring.
-
Vinyl Protons: The two protons on the carbon-carbon double bond (α and β to the carboxyl group) are chemically non-equivalent and will appear as doublets due to coupling with each other. The proton β to the carboxyl group is expected to be further downfield (higher ppm) due to deshielding by the adjacent pyridine ring.[6] The magnitude of the coupling constant (J-value) between these two protons is indicative of the stereochemistry around the double bond. A large coupling constant (typically >12 Hz) is characteristic of a trans configuration, which is the thermodynamically more stable isomer.
-
Pyridyl Protons: The four protons on the pyridine ring will appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm). Their specific chemical shifts and splitting patterns will depend on their position relative to the nitrogen atom and the acrylic acid substituent.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).[7] Its position can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
For this compound, the ¹³C NMR spectrum is expected to show eight distinct signals:
-
Carbonyl Carbon: The carbon of the carboxylic acid group will appear at a characteristic downfield chemical shift, typically in the range of 165-185 ppm.[7][8]
-
Olefinic Carbons: The two carbons of the double bond will resonate in the region of 120-140 ppm.
-
Pyridyl Carbons: The five carbons of the pyridine ring will have chemical shifts in the aromatic region, generally between 120 and 150 ppm. The carbon attached to the acrylic acid group will have a distinct chemical shift compared to the others.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[9] For this compound, the IR spectrum will provide clear evidence for the key functional groups.
-
O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[7][10]
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of an α,β-unsaturated carboxylic acid.[9][11] Conjugation with the double bond and the aromatic ring lowers the frequency compared to a saturated carboxylic acid.
-
C=C Stretch: The stretching vibration of the carbon-carbon double bond will appear in the region of 1620-1640 cm⁻¹.
-
C-N and C=N Stretches: The characteristic stretching vibrations of the pyridine ring will be observed in the fingerprint region (below 1600 cm⁻¹).
dot
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions.[12] This allows for the determination of the molecular weight of the compound and can aid in determining its elemental composition.
For this compound (C₈H₇NO₂), the molecular weight is 149.15 g/mol . In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ at m/z = 149 would be expected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide additional structural information. For example, the loss of a carboxyl group (COOH, 45 Da) is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z = 104.
Comparative Summary of Spectroscopic Data
| Spectroscopic Technique | Key Information Provided | Expected Data for this compound |
| ¹H NMR | Proton environment, connectivity, and stereochemistry | Signals for vinyl, pyridyl, and carboxylic acid protons. Coupling constant of vinyl protons indicates trans stereochemistry. |
| ¹³C NMR | Carbon skeleton | Eight distinct signals for the carbonyl, olefinic, and pyridyl carbons. |
| IR Spectroscopy | Functional groups | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1680-1710 cm⁻¹), and C=C stretch (1620-1640 cm⁻¹). |
| Mass Spectrometry | Molecular weight and formula | Molecular ion peak at m/z = 149. Fragmentation may show loss of COOH (m/z = 104). |
dot
Caption: Key structural features of this compound and their corresponding spectroscopic signatures.
Conclusion
The structural validation of synthesized this compound is a critical step that relies on the convergence of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and formula. By integrating the information from these complementary methods, researchers can establish the structure of the synthesized molecule with a high degree of confidence, ensuring the integrity of their subsequent research in drug development and materials science.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acdlabs.com [acdlabs.com]
- 5. interpretation of NMR spectroscopy | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pure.uva.nl [pure.uva.nl]
A Comparative Analysis of the Biological Activity of 2-, 3-, and 4-Pyridylacrylic Acid Isomers: An Experimental Guide
For researchers and drug development professionals, understanding the subtle yet significant impact of molecular structure on biological function is paramount. The pyridylacrylic acids, a family of compounds featuring a pyridine ring linked to an acrylic acid moiety, represent a compelling case study in isomer-driven activity. The position of the nitrogen atom in the pyridine ring (ortho, meta, or para) dramatically influences the molecule's electronic properties, conformation, and potential as a bioactive agent.
This guide provides a comparative overview of the known and postulated biological activities of 2-, 3-, and 4-pyridylacrylic acid. As direct comparative studies are scarce, we present a robust experimental framework to enable researchers to systematically evaluate and contrast the efficacy of these isomers, particularly in the promising areas of antimicrobial action and enzyme inhibition.
Physicochemical Properties: The Foundation of Activity
The spatial arrangement of the pyridine nitrogen dictates the physicochemical characteristics of each isomer, which in turn governs their interaction with biological targets. Key differences in melting point and acidity (pKa) suggest distinct crystal lattice energies and electronic distributions.
| Property | 2-Pyridylacrylic Acid | 3-Pyridylacrylic Acid | 4-Pyridylacrylic Acid |
| Structure | Ortho-isomer | Meta-isomer | Para-isomer |
| CAS Number | 7340-22-9[1] | 19337-97-4[2] | 5337-79-1[3] |
| Molecular Weight | 149.15 g/mol [1] | 149.15 g/mol [4] | 149.15 g/mol [3] |
| Melting Point | 201-203 °C[1] | 232-235 °C[4] | ~280 °C (decomposes)[5] |
| pKa (Predicted) | ~2.06[1] | ~3.13[6] | ~3.13[5] |
| Water Solubility | Soluble in water[1] | >22.4 µg/mL[2] | Data not readily available |
The notably lower predicted pKa of the 2-isomer may be attributed to the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent pyridine nitrogen. This interaction can influence the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor, which is critical for binding to enzyme active sites or bacterial cell wall components.
Postulated Biological Activities: A Triad of Potential
While comprehensive biological data is limited, existing literature and structural analogies allow us to postulate key activities for each isomer.
-
2-Pyridylacrylic Acid : This isomer is frequently utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural similarity to picolinic acid, a known chelator and bioactive molecule, suggests potential in metal-dependent biological processes.
-
3-Pyridylacrylic Acid : Research indicates this isomer is a valuable precursor for synthesizing aminomethyl benzimidazoles, which act as inhibitors of gelatinase B (MMP-9), and aminopyridines, which exhibit antibacterial properties by targeting enoyl-acyl carrier protein reductase.[4][7] Furthermore, 3-pyridylacrylic acid itself has shown potential as a direct inhibitor of gelatinase B and as an antibacterial agent.[4]
-
4-Pyridylacrylic Acid : As a derivative of cinnamic acid, which is known for a wide range of biological activities, 4-pyridylacrylic acid is hypothesized to possess similar properties. These may include antibacterial, anti-inflammatory, and antioxidant effects, making it a compound of interest for broader screening.
Experimental Framework for Comparative Analysis
To objectively compare these isomers, a standardized experimental approach is essential. Here, we provide detailed protocols for assessing two key areas of biological activity: antimicrobial efficacy and enzyme inhibition.
Part A: Antimicrobial Activity Assessment
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[8]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Test Compounds :
-
Prepare stock solutions of 2-, 3-, and 4-pyridylacrylic acid (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO, ensuring the final concentration does not inhibit bacterial growth).[9]
-
If not soluble, sterile Mueller-Hinton Broth (MHB) can be used.[10] Sterilize the stock solution by filtration through a 0.22 µm filter.[8]
-
-
Preparation of Microtiter Plate :
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[11]
-
Add 100 µL of the test compound stock solution to the first well of a designated row.[8]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row (typically to column 10). Discard 100 µL from the final dilution well.[11] This creates a concentration gradient of the test compounds.
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[11]
-
-
Preparation of Bacterial Inoculum :
-
Select representative bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 29213 and Gram-negative Escherichia coli ATCC 25922).
-
Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation :
-
Reading and Interpreting Results :
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
-
An ELISA plate reader can be used to measure absorbance (e.g., at 600 nm) for a more quantitative assessment. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the control.[11]
-
Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part B: Enzyme Inhibition Profiling (Gelatinase B / MMP-9)
Based on preliminary evidence for the 3-isomer, Matrix Metalloproteinase-9 (MMP-9) is a compelling target for comparative inhibition studies.[4] A fluorometric assay using a FRET (Förster Resonance Energy Transfer) substrate is a sensitive and high-throughput method for this purpose.
Experimental Protocol: Fluorometric MMP-9 Inhibition Assay
-
Reagent Preparation :
-
Prepare an assay buffer as specified by the kit manufacturer.
-
Reconstitute the lyophilized, active MMP-9 enzyme in assay buffer and keep on ice.[13]
-
Prepare the FRET-based MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). In its intact state, the fluorescence of the Mca group is quenched by the Dpa group.
-
Prepare stock solutions of the 2-, 3-, and 4-pyridylacrylic acid isomers in a suitable solvent (e.g., DMSO).
-
Prepare a known MMP-9 inhibitor (e.g., NNGH) to serve as a positive control.[13]
-
-
Assay Setup (96-well black plate) :
-
Inhibitor Wells : Add diluted test compounds to wells to achieve a range of final concentrations.
-
Enzyme Control (EC) Wells : Add assay buffer and solvent (without inhibitor).
-
Inhibitor Control (IC) Wells : Add the known MMP-9 inhibitor.
-
Background Control (BC) Wells : Add assay buffer only (no enzyme or inhibitor).[13]
-
-
Enzyme Addition and Pre-incubation :
-
Add the diluted MMP-9 enzyme solution to all wells except the Background Control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[14]
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding the MMP-9 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.[13][15]
-
-
Data Analysis :
-
For each concentration of the test compound, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_Inhibitor) / Slope_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Principle of FRET-based MMP-9 Inhibition Assay
Caption: Mechanism of the fluorometric MMP-9 inhibition assay.
Data Summary and Comparative Analysis
The experimental data should be compiled to facilitate a direct and objective comparison between the isomers.
Table for Experimental Results
| Biological Assay | Target Organism/Enzyme | 2-Pyridylacrylic Acid | 3-Pyridylacrylic Acid | 4-Pyridylacrylic Acid |
| Antimicrobial | S. aureus | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) |
| Antimicrobial | E. coli | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) |
| Enzyme Inhibition | MMP-9 | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) |
Conclusion
The positional isomerism of 2-, 3-, and 4-pyridylacrylic acid provides a compelling platform for structure-activity relationship studies. While current literature offers clues to their individual potential, a systematic, side-by-side comparison is necessary to elucidate their relative bioactivities. The experimental framework detailed in this guide provides researchers with the necessary protocols to thoroughly investigate and compare the antimicrobial and enzyme-inhibiting properties of these compounds. The resulting data will be invaluable for guiding future research in drug discovery and development, potentially uncovering a lead candidate with superior efficacy and a well-defined mechanism of action.
References
- 1. lookchem.com [lookchem.com]
- 2. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Pyridyl)acrylic acid [webbook.nist.gov]
- 4. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]
- 5. 4-Pyridineacrylic acid | 5337-79-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 15. MMP-9 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 3-(2-Pyridyl)acrylic Acid Complexes
This guide provides an in-depth technical comparison and procedural overview for the X-ray crystal structure analysis of metal complexes involving 3-(2-Pyridyl)acrylic acid. We will navigate the complete workflow from synthesis to supramolecular analysis, emphasizing the causal relationships behind experimental choices and the interpretation of structural data.
Foundational Concepts: Why this compound is a Ligand of Interest
Pyridylacrylic acids are a class of bifunctional organic molecules that have garnered significant interest as ligands in coordination chemistry.[1] They possess both a nitrogen-containing pyridine ring (a soft coordination site) and a carboxylic acid group (a hard coordination site), allowing them to form stable complexes with a wide range of metal ions.
The constitutional isomers—where the acrylic acid moiety is at the 2, 3, or 4-position of the pyridine ring—exhibit distinct coordination behaviors. This guide focuses on This compound (2-Hpya) , which possesses a unique structural feature among its isomers: the nitrogen atom and the carboxylate group are positioned to act as a pincer. This proximity facilitates the formation of a stable five-membered chelate ring with a central metal ion, a characteristic that governs much of its structural chemistry and sets it apart from its 3- and 4-pyridyl counterparts.[2][3] This chelation effect is a powerful tool in the design of discrete coordination complexes and extended metal-organic frameworks (MOFs) for applications in catalysis, materials science, and pharmaceuticals.[1][4]
The Experimental Workflow: From Synthesis to Final Structure
A successful crystal structure analysis is not an isolated event but the culmination of a systematic workflow. Each step is critical for the quality of the final structural model.
Caption: Overall workflow from complex synthesis to final structural report.
Part A: Synthesis and Crystallization
Objective: To synthesize a metal-2-Hpya complex and grow single crystals suitable for X-ray diffraction.
Experimental Protocol: Synthesis of a [Cu(2-pya)₂] Complex
-
Ligand Preparation: Dissolve this compound (2-Hpya) (e.g., 0.2 mmol, 29.8 mg) in a suitable solvent such as methanol (10 mL). The choice of an alcohol or alcohol/water mixture is crucial as it must dissolve both the organic ligand and the inorganic metal salt.
-
Metal Salt Solution: In a separate flask, dissolve a copper(II) salt, such as CuCl₂·2H₂O (0.1 mmol, 17.0 mg), in a minimal amount of deionized water (2 mL).
-
Reaction: Slowly add the copper(II) salt solution to the stirring ligand solution at room temperature. A color change (typically to blue or green for Cu(II)) indicates complex formation.
-
pH Adjustment (Optional but Critical): The carboxylate group must be deprotonated to act as a strong coordinator. If the solution is too acidic, slowly add a weak base (e.g., a dilute NaOH or triethylamine solution) dropwise to facilitate the formation of the anionic pya⁻ ligand.
-
Isolation: Stir the reaction mixture for 2-3 hours. The product may precipitate directly. If so, collect the solid by filtration, wash with a small amount of cold solvent, and air dry.
Crystallization Strategies: The Art of Patience
Obtaining diffraction-quality crystals is often the most challenging step. The goal is to slow down the crystallization process to allow for the orderly arrangement of molecules into a well-defined lattice.
-
Slow Evaporation: The most straightforward method. The crude product is dissolved in a suitable solvent, filtered to remove impurities, and the filtrate is left in a loosely covered vial. As the solvent evaporates over days or weeks, the solution becomes supersaturated, inducing crystal growth.
-
Expert Insight: This method is simple but offers little control. Rapid evaporation can lead to the formation of many small, poorly-diffracting crystals or "oils." Using a solvent system with a higher boiling point can slow the process.
-
-
Vapor Diffusion: A more controlled method. A concentrated solution of the complex is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "precipitant"—a solvent in which the complex is poorly soluble but which is miscible with the solvent of the complex. The slow diffusion of the precipitant vapor into the complex solution gradually lowers the complex's solubility, promoting slow crystal growth.
Part B: X-ray Crystal Structure Determination
The Principle: X-ray crystallography is a powerful analytical technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid.[5] When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a predictable pattern. By measuring the positions and intensities of these diffracted spots, one can calculate an electron density map of the molecule and, from that, build a model of the atomic structure.[6]
Methodology: A Step-by-Step Guide
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible fractures is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop). The crystal is often flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector records the diffraction pattern for each orientation.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution and Refinement: Specialized software (e.g., the SHELX suite) is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map. The model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data.
-
Validation and Deposition: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic sensibility. The finalized structure is typically deposited in a public repository, such as the Cambridge Structural Database (CSD), making the data accessible to the scientific community.[7][8]
Comparative Structural Analysis
The true power of crystallography lies not just in solving a single structure but in comparing related structures to understand how molecular changes affect the final architecture.
Coordination Versatility of the 2-pya⁻ Ligand
The deprotonated 2-pya⁻ ligand can coordinate to metal centers in several ways, a flexibility that gives rise to a rich variety of structural motifs.
Caption: Common coordination modes of the 3-(2-Pyridyl)acrylate (2-pya⁻) ligand.
-
Bidentate Chelating: This is the most common and stabilizing mode for 2-Hpya, where both the pyridyl nitrogen and one carboxylate oxygen bind to the same metal center. This forms a thermodynamically favorable five-membered ring.
-
Bidentate Bridging: The pyridyl nitrogen binds to one metal center (M) while the carboxylate group binds to an adjacent metal center (M'), effectively linking them to form coordination polymers.
-
Monodentate: Less common for the 2-isomer, but possible under certain steric or electronic conditions, where only the nitrogen or the oxygen atom coordinates to the metal.
Data-Driven Comparison of M(II)-2-pya Complexes
To understand structure-property relationships, we must compare key crystallographic parameters. While a large family of 2-Hpya complex structures is not yet available in the literature, we can establish a framework for comparison using data from related systems and theoretical considerations. The following table illustrates the type of data that should be compared.
| Parameter | [Cu₂(L)₂(OAc)₂(dmf)₂]¹ | Hypothetical [Zn(2-pya)₂(H₂O)₂] | Scientific Rationale for Comparison |
| Metal Ion | Cu(II) | Zn(II) | Cu(II) (d⁹) is prone to Jahn-Teller distortions, often resulting in elongated axial bonds and distorted geometries. Zn(II) (d¹⁰) is electronically symmetric, preferring regular tetrahedral or octahedral geometries.[9][10] |
| Coordination Geometry | Distorted Trigonal Bipyramidal | Octahedral | The geometry is determined by the metal's electronic preference, the ligand's bite angle, and the steric bulk of all coordinating species. |
| Crystal System | Monoclinic | Orthorhombic | The overall symmetry of the unit cell, which is a consequence of the molecular symmetry and packing. |
| Space Group | P2₁/c | Pnma | Describes the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell. |
| M-N Bond Length (Å) | ~2.00 Å | ~2.10 Å | Reflects the strength of the metal-ligand bond. Can be influenced by the metal's ionic radius and the trans influence of other ligands. |
| M-O Bond Length (Å) | ~1.95 Å (equatorial), >2.3 Å (axial) | ~2.05 Å | For Cu(II), a significant difference between equatorial and axial bond lengths is a hallmark of Jahn-Teller distortion.[11] |
| N-M-O Chelate Angle (°) | N/A (Bridging Ligand) | ~78-82° | This "bite angle" is a key descriptor of a chelating ligand. For a five-membered chelate ring, the angle is typically less than the ideal 90° of an octahedron, inducing strain that affects the overall geometry. |
| Supramolecular Feature | C-H···O Hydrogen Bonds | O-H···O Hydrogen Bonds, π-π Stacking | Non-covalent interactions that guide the assembly of individual complex molecules into a 3D architecture. Hydrogen bonds and π-π stacking are critical in the structures of pyridyl-carboxylate complexes.[12][13] |
¹Data based on a related 3-(2-pyridyl)-triazolate Cu(II) complex for illustrative purposes.[14][15]
Supramolecular Assembly: Building Higher-Order Architectures
Beyond the primary coordination sphere of the metal ion, the final crystal structure is directed by a network of weaker, non-covalent interactions.[16] For 2-Hpya complexes, the uncoordinated carboxylate oxygen atoms are excellent hydrogen bond acceptors, while aqua ligands or amide groups from co-ligands can act as hydrogen bond donors. Furthermore, the aromatic pyridine rings can stack on top of each other (π–π stacking), creating extended columns or sheets within the crystal lattice. The interplay between strong metal-ligand bonds and these weaker supramolecular interactions is a central theme of modern crystal engineering.
Conclusion and Outlook
The X-ray crystal structure analysis of this compound complexes provides invaluable insight into their molecular and supramolecular chemistry. The ligand's inherent ability to form a stable five-membered chelate ring makes it a distinct and powerful building block for constructing novel coordination compounds. A rigorous experimental workflow, from careful synthesis and crystallization to meticulous data collection and refinement, is paramount for obtaining a high-quality, reliable crystal structure.
By systematically comparing key structural parameters—such as coordination geometry, bond lengths, chelate angles, and supramolecular packing motifs—researchers can elucidate subtle structure-function relationships. This understanding is critical for the rational design of new materials with tailored properties, whether for enhancing catalytic efficiency, tuning photoluminescent behavior, or designing next-generation therapeutics.
References
- 1. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greeley.org [greeley.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Research Portal [iro.uiowa.edu]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 3-(2-Pyridyl)acrylic Acid
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-(2-Pyridyl)acrylic acid, a key intermediate in pharmaceutical synthesis. We will explore a robust, newly developed Reverse-Phase HPLC (RP-HPLC) method, outlining its experimental protocol and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, this guide will objectively compare the performance of this method against a faster Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, providing the supporting experimental rationale and data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction: The Analytical Challenge
This compound is an aromatic carboxylic acid containing a basic pyridine ring.[4] This bifunctional nature can present challenges in chromatographic analysis, such as peak tailing and poor retention on traditional reversed-phase columns. The primary goal of a purity determination method is to separate the main compound from any potential process-related impurities and degradation products, ensuring the quality and safety of the final active pharmaceutical ingredient (API). A well-developed and validated HPLC method is therefore critical.[5][6]
This guide will focus on a practical and reliable RP-HPLC method developed for this purpose and compare it with a high-throughput UHPLC approach.
Diagram 1: General Workflow for HPLC Method Development and Validation
Caption: A flowchart illustrating the key stages from method development to routine analysis.
Part 1: A Robust RP-HPLC Method for Purity Determination
This section details a conventional RP-HPLC method designed for the reliable purity analysis of this compound. The choices behind each experimental parameter are explained to provide a clear understanding of the method's foundation.
Experimental Protocol: RP-HPLC
Rationale for Parameter Selection:
-
Column: A C18 column is a standard choice for reversed-phase chromatography, offering good retention for moderately polar aromatic compounds.[1][5] The 250 mm length and 5 µm particle size provide a good balance between resolution and backpressure for standard HPLC systems.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used.
-
Aqueous Phase (A): 0.1% Phosphoric Acid in Water. The acidic pH (around 2-3) suppresses the ionization of the carboxylic acid group of the analyte, promoting its retention on the non-polar stationary phase and leading to sharper, more symmetrical peaks.[7]
-
Organic Phase (B): Acetonitrile (ACN). ACN is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.
-
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and separated effectively within a reasonable runtime.
-
Detection Wavelength: The wavelength of 254 nm was selected based on the UV absorbance maximum of the pyridylacrylic acid chromophore, providing good sensitivity for both the main peak and potential impurities.
-
Column Temperature: Maintaining a constant column temperature (30 °C) ensures reproducible retention times and peak shapes.
Instrumentation and Consumables:
-
HPLC System: A quaternary HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC grade Acetonitrile, HPLC grade water, and Phosphoric acid (85%).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Phosphoric Acid (v/v) in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Gradient Program | See Table 1 below |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Test Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
Method Validation Summary (as per ICH Q2(R1))
A robust analytical method must be validated to ensure it is fit for its intended purpose.[3][5] The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.
Table 2: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity of the analyte peak is demonstrated. No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of the impurity specification). |
| Accuracy | To assess the closeness of the test results to the true value. | % Recovery between 80.0% and 120.0% for spiked impurities at different levels.[3] |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1.[2][8] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1) are varied.[2] |
Part 2: Comparison with an Alternative Method: UHPLC
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. This technology offers significant advantages in terms of speed and efficiency.
Experimental Protocol: UHPLC
Rationale for Parameter Selection: The UHPLC method is a direct translation of the HPLC method, scaled to take advantage of the smaller particle size column. The flow rate is increased, and the gradient time is significantly reduced to achieve a much faster analysis.
Instrumentation and Consumables:
-
UHPLC System: A UHPLC system capable of operating at pressures up to 1000 bar.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Phosphoric Acid (v/v) in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm |
| Gradient Program | See Table 3 below |
Table 3: UHPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 3.0 | 40 | 60 |
| 3.5 | 40 | 60 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Diagram 2: Method Performance Comparison
Caption: A visual summary comparing the pros and cons of the RP-HPLC and UHPLC methods.
Part 3: Objective Performance Comparison
The choice between HPLC and UHPLC depends on the specific needs of the laboratory, such as sample throughput, existing equipment, and budget.
Table 4: Head-to-Head Comparison of HPLC and UHPLC Methods
| Parameter | RP-HPLC Method | UHPLC Method | Advantage |
|---|---|---|---|
| Analysis Time | ~30 minutes | ~5 minutes | UHPLC |
| Resolution | Good | Excellent | UHPLC |
| Sensitivity (LOD/LOQ) | Standard | Higher (due to sharper peaks) | UHPLC |
| Solvent Consumption | ~30 mL per run | ~2.5 mL per run | UHPLC |
| System Backpressure | Low to Moderate (<200 bar) | High (>400 bar) | HPLC (less stress on system) |
| Instrument Cost | Standard | High | HPLC |
| Method Robustness | High (less sensitive to minor variations) | Moderate (more sensitive to extra-column dispersion) | HPLC |
| Technology Availability | Ubiquitous in analytical labs | Becoming more common, but not universal | HPLC |
Conclusion and Recommendations
Both the developed RP-HPLC method and its UHPLC counterpart are suitable for the purity determination of this compound.
-
The RP-HPLC method stands out as a robust, reliable, and cost-effective solution. Its longer run time is acceptable for routine quality control in laboratories where sample throughput is not the primary constraint. Its compatibility with virtually any standard HPLC system makes it a highly accessible and easily transferable method.
-
The UHPLC method is the clear choice for high-throughput environments, such as in research and development or for large-scale manufacturing support. The dramatic reduction in run time and solvent consumption leads to significant long-term cost savings and improved laboratory efficiency, justifying the higher initial investment in instrumentation.
Ultimately, the selection should be based on a careful evaluation of the laboratory's specific requirements for speed, sensitivity, and budget. For method development and validation, starting with the robust HPLC method is often a prudent approach, with a subsequent transfer to a UHPLC method for routine analysis if throughput becomes a critical factor.
References
A Senior Application Scientist's Guide to Benchmarking 3-(2-Pyridyl)acrylic Acid-Based Materials
Welcome, researchers and innovators. In the dynamic landscape of advanced materials, the pursuit of superior performance is relentless. This guide provides an in-depth, objective comparison of materials derived from 3-(2-Pyridyl)acrylic acid (2-PyAA), benchmarking their performance against established alternatives in key application areas. As your peer in the scientific community, I will not only present data but also delve into the causality behind the experimental choices and the interpretation of results, upholding the principles of scientific integrity and expertise.
This compound is a fascinating bifunctional molecule. It possesses a carboxylic acid group, an excellent anchoring moiety for metal oxide surfaces and a reactive site for amide bond formation. Concurrently, its pyridyl nitrogen offers a coordination site for metal ions and a handle for supramolecular interactions. This unique combination makes 2-PyAA and its derivatives promising candidates for a range of applications, from energy harvesting to corrosion protection. This guide will explore its potential in three critical domains: Corrosion Inhibition, Dye-Sensitized Solar Cells (DSSCs), and as an interfacial modifier in Perovskite Solar Cells (PSCs).
Corrosion Inhibition: A Comparative Study on Mild Steel
The economic and safety implications of metal corrosion are substantial, making the development of effective corrosion inhibitors a priority. Organic molecules containing heteroatoms (N, S, O) and π-electrons are known to be effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective barrier. Here, we evaluate the potential of this compound as a corrosion inhibitor for mild steel in an aggressive acidic medium (1M HCl) and compare it to its structural isomers and a common industrial inhibitor, Benzotriazole (BTA).
The Rationale: Why Isomerism Matters
The position of the nitrogen atom in the pyridine ring is expected to significantly influence the molecule's electronic properties and its orientation on the metal surface, thereby affecting its inhibition efficiency. A comparative study of pyridine carboxylic acid isomers has shown that the molecular structure plays a crucial role in the interaction mechanism with the metal surface[1]. We hypothesize that the proximity of the pyridyl nitrogen and the acrylic acid group in the 2-position will lead to a more stable chelation with surface metal ions, resulting in a denser, more effective protective layer compared to the 3- and 4-isomers.
Experimental Benchmark: Electrochemical Impedance Spectroscopy (EIS)
To quantify the performance of these inhibitors, we will employ Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive technique for evaluating the corrosion resistance of coated and uncoated metals[2][3]. The key parameter we will extract is the Inhibition Efficiency (IE%), calculated from the charge transfer resistance (Rct) values.
Inhibition Efficiency (%IE) Formula: %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the blank (uninhibited) solution.
Comparative Performance Data
The following table summarizes the expected performance of 2-PyAA and its comparators based on literature data for structurally similar compounds. Note that the data for 2-PyAA is a projection based on the performance of related pyridine derivatives[4][5][6], and a direct experimental validation is recommended using the protocol provided below.
| Inhibitor (at optimal concentration) | Projected Inhibition Efficiency (%IE) in 1M HCl | Adsorption Mechanism | Key Structural Feature |
| This compound (2-PyAA) | > 90% (Projected) | Chemisorption and Physisorption | Potential for stable 5-membered chelate ring formation with Fe ions. |
| 3-(3-Pyridyl)acrylic acid (3-PyAA) | 85-90% (Inferred) | Mixed-type | Nitrogen at the meta-position, leading to a different adsorption geometry. |
| 3-(4-Pyridyl)acrylic acid (4-PyAA) | 80-85% (Inferred) | Mixed-type | Nitrogen at the para-position, potentially leading to a more upright orientation and less surface coverage. |
| Benzotriazole (BTA) | ~94%[7] | Chemisorption | Well-established inhibitor forming a robust protective film. |
| Blank (1M HCl) | 0% | - | - |
Experimental Protocol: EIS for Corrosion Inhibition
This protocol outlines the steps to experimentally determine the inhibition efficiency of this compound.
1. Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Glass corrosion cell
-
Potentiostat with a Frequency Response Analyzer (FRA) module
-
1M Hydrochloric acid solution
-
This compound and other inhibitors
-
Polishing paper (up to 1200 grit)
2. Electrode Preparation:
-
Mechanically polish the mild steel coupons to a mirror finish.
-
Degrease with acetone, rinse with deionized water, and dry.
-
Expose a fixed surface area (e.g., 1 cm²) to the electrolyte.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the mild steel coupon as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode.
-
Fill the cell with 1M HCl (blank) or 1M HCl containing the desired concentration of the inhibitor.
-
Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Perform the EIS measurement at OCP over a frequency range of 100 kHz to 10 mHz with a 10 mV sinusoidal perturbation[4].
4. Data Analysis:
-
Fit the obtained Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (%IE) using the formula provided above.
Dye-Sensitized Solar Cells (DSSCs): Engineering a Better Sensitizer
Dye-sensitized solar cells offer a low-cost alternative to conventional silicon-based photovoltaics. The performance of a DSSC is critically dependent on the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor photoanode (typically TiO₂). Ruthenium(II) polypyridyl complexes, such as the benchmark N719 dye, have shown high power conversion efficiencies (PCE)[8]. Here, we propose a hypothetical dye, Ru-PyAA , incorporating a derivative of this compound as a ligand, and benchmark its expected performance against the standard N719.
The Rationale: Ligand Design for Enhanced Performance
The N719 dye utilizes bipyridine ligands with carboxylic acid groups to anchor to the TiO₂ surface. Our proposed Ru-PyAA dye would replace one of these bipyridine ligands with two this compound-derived ligands. The rationale is twofold:
-
Improved Electron Injection: The acrylic acid moiety provides a conjugated pathway from the pyridine ring to the carboxylic acid anchor, which could facilitate more efficient electron injection from the dye's excited state into the TiO₂ conduction band.
-
Simplified Synthesis: The synthesis of heteroleptic ruthenium complexes with dual tridentate ligands can avoid problematic isomerization, simplifying purification and potentially increasing product yield[9].
Workflow for DSSC Fabrication and Testing
The following diagram illustrates the workflow for creating and evaluating a DSSC, a necessary process to compare our hypothetical Ru-PyAA dye with the N719 standard.
Comparative Performance Projections
The performance of a DSSC is characterized by several key parameters obtained from current-voltage (I-V) measurements under simulated sunlight: Power Conversion Efficiency (PCE), Short-Circuit Current (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF).
| Dye | Projected PCE (%) | Projected Jsc (mA/cm²) | Projected Voc (V) | Projected FF | Key Advantages of Ru-PyAA |
| Ru-PyAA (Hypothetical) | 10-11% | 21-23 | 0.72-0.75 | 0.70-0.72 | Potentially broader light absorption and more efficient electron injection due to the extended conjugation of the PyAA ligand. |
| N719 (Benchmark) | ~11%[10] | ~21 | ~0.75 | ~0.70 | Well-established, high-performance dye. |
The projected performance of Ru-PyAA is ambitious but plausible, assuming the ligand design successfully enhances light-harvesting and electron injection dynamics. A co-sensitization strategy, mixing Ru-PyAA with an organic dye that absorbs in a complementary spectral region, could further boost the Jsc and overall PCE[11][12].
Perovskite Solar Cells (PSCs): The Untapped Potential of Interfacial Modification
Perovskite solar cells have demonstrated remarkable power conversion efficiencies, but their long-term stability remains a significant challenge. A major source of instability and performance loss originates from defects at the interfaces, particularly at the junction between the electron transport layer (ETL) and the perovskite absorber. Surface passivation using molecules that can coordinate with undercoordinated lead ions (Pb²⁺) in the perovskite is a proven strategy to mitigate these issues[2][13][14].
The Rationale: A Bifunctional Passivating Agent
This compound is an ideal candidate for an interfacial modifier in PSCs. Its carboxylic acid group can anchor to the metal oxide ETL (e.g., SnO₂), forming a self-assembled monolayer (SAM)[15][16]. Simultaneously, the pyridyl nitrogen, a Lewis base, can coordinate with the Lewis acidic Pb²⁺ defects on the perovskite surface, effectively "healing" these charge recombination centers[17]. This dual functionality is expected to reduce non-radiative recombination, improve charge extraction, and enhance the overall stability of the device.
Mechanism of Interfacial Passivation
The diagram below illustrates the proposed mechanism by which a SAM of 2-PyAA passivates the critical ETL/Perovskite interface.
Projected Performance Enhancement
The introduction of a 2-PyAA SAM is expected to primarily reduce non-radiative recombination, which would manifest as a significant increase in the open-circuit voltage (Voc) and fill factor (FF). Based on similar molecular modification strategies, a notable improvement in the overall PCE can be anticipated[18][19].
| Device Configuration | Projected PCE (%) | Projected Jsc (mA/cm²) | Projected Voc (V) | Projected FF | Key Benefits of 2-PyAA SAM |
| PSC with 2-PyAA SAM | 22-24% | 23-24 | 1.15-1.18 | 0.82-0.84 | Reduced interfacial defects, improved charge extraction, enhanced Voc and FF, and better operational stability. |
| Control PSC (no SAM) | 19-21% | 23-24 | 1.08-1.12 | 0.76-0.78 | Standard performance with significant interfacial recombination losses. |
Experimental Protocol: PSC Fabrication with Interfacial Modification
This protocol describes the fabrication of a PSC with and without the 2-PyAA SAM for a direct performance comparison.
1. Substrate and ETL Preparation:
-
Clean FTO-coated glass substrates.
-
Deposit the SnO₂ electron transport layer via spin-coating and anneal.
2. SAM Deposition (for the test group):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., isopropanol).
-
Spin-coat the 2-PyAA solution onto the cooled SnO₂ layer.
-
Gently anneal to promote SAM formation.
3. Perovskite and Hole Transport Layer Deposition:
-
Spin-coat the perovskite precursor solution onto both the control (SnO₂) and test (SnO₂/2-PyAA) substrates.
-
Anneal to form the perovskite crystal structure.
-
Deposit the hole transport material (e.g., Spiro-OMeTAD) via spin-coating.
4. Electrode Deposition and Characterization:
-
Thermally evaporate a metal back contact (e.g., gold or silver).
-
Characterize the completed devices using a solar simulator to obtain I-V curves and determine the photovoltaic parameters.
-
Conduct stability tests under continuous illumination and in ambient conditions.
Conclusion
This compound presents a versatile and promising platform for the development of advanced materials. Its unique bifunctional nature allows it to be tailored for diverse applications, from protecting metals against corrosion to enhancing the efficiency of next-generation solar cells. The comparative data and experimental protocols provided in this guide serve as a foundation for researchers to further explore and validate the potential of 2-PyAA-based materials. The projected performance enhancements, grounded in the established principles of coordination chemistry and surface science, underscore the importance of rational molecular design in pushing the boundaries of material performance. It is my hope that this guide will inspire and facilitate further research into this exciting class of materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Defects and Defect Passivation in Perovskite Solar Cells | MDPI [mdpi.com]
- 3. Design and Synthesis of New Ruthenium Coordination Complex as Efficient Dye in DSSC Like Alternative Energy Resources With a Bird’s Eye View on Strategies Towards GHGs Mitigation | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of mild steel corrosion in hydrochloric acid using two novel pyridine Schiff base derivatives: A comparative study of experimental and theoretical results - Nanjing Tech University [pure.njtech.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and evaluation of new alternative ruthenium complex for dye sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 10. Efficiency enhancement of ruthenium-based DSSCs employing A–π–D–π–A organic Co-sensitizers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells [mdpi.com]
- 12. Molecularly Functionalized SnO2 Films by Carboxylic Acids for High-Performance Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Surface Passivation to Improve the Performance of Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 15. researching.cn [researching.cn]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing the Isomers of Pyridylacrylic Acid
Introduction: Beyond a Simple Formula
In the realm of chemical synthesis and pharmaceutical development, molecules with the same chemical formula, C₈H₇NO₂, can exhibit vastly different behaviors. This is starkly illustrated by the constitutional isomers of pyridylacrylic acid: 2-pyridylacrylic acid, 3-pyridylacrylic acid, and 4-pyridylacrylic acid. The position of the nitrogen atom in the pyridine ring dramatically influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. These subtle structural shifts translate into significant differences in biological activity, reactivity as a synthetic intermediate, and physicochemical properties.[1] For researchers developing novel therapeutics or constructing complex coordination polymers, the ability to definitively identify and separate these isomers is not merely an academic exercise—it is a critical prerequisite for success.
This guide provides an in-depth comparison of key analytical methods for distinguishing between these isomers. We will move beyond simple protocol recitation to explore the underlying principles of each technique, offering field-proven insights to help you select the most effective method for your specific research needs.
The Subjects of Investigation: A Structural Overview
The fundamental difference between the three isomers lies in the point of attachment of the acrylic acid moiety to the pyridine ring. This seemingly minor change dictates the electron density distribution and the overall polarity of the molecule.
-
2-Pyridylacrylic Acid: The acrylic acid group is adjacent to the ring nitrogen.
-
3-Pyridylacrylic Acid: The acrylic acid group is at the meta-position relative to the nitrogen.
-
4-Pyridylacrylic Acid: The acrylic acid group is at the para-position, directly opposite the nitrogen.
This structural variance gives rise to distinct physical properties, which are the very handles we use to separate and identify them.
Table 1: Comparative Physicochemical Properties of Pyridylacrylic Acid Isomers
| Property | 2-Pyridylacrylic Acid | 3-Pyridylacrylic Acid | 4-Pyridylacrylic Acid | Data Source(s) |
| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂ | C₈H₇NO₂ | [1][][3] |
| Molecular Weight | 149.15 g/mol | 149.15 g/mol | 149.15 g/mol | [1][][3] |
| CAS Number | 7340-22-9 | 19337-97-4 | 5337-79-1 | [1][][3] |
| Melting Point (°C) | ~135 (dec.) | 232-235 (dec.) | >280 (dec.) | [3][4] |
| Predicted pKa | ~3.1 (acid) | ~3.1 (acid) | ~3.1 (acid) | [3] |
Note: Properties like pKa are often predicted and can vary slightly based on experimental conditions. The most striking and diagnostically useful property from this table is the significant difference in melting points.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
Principle of a Method
HPLC is the workhorse for separating and quantifying isomers in a mixture. For pyridylacrylic acids, reversed-phase HPLC is particularly effective. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. The polarity of the isomers is influenced by the position of the electronegative nitrogen atom relative to the carboxyl group. Generally, 4-pyridylacrylic acid is the most polar due to the symmetrical charge distribution, followed by the 2-isomer, and then the 3-isomer. This difference in polarity leads to different retention times on the column, allowing for their separation.[5][6]
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a buffered mobile phase. A common starting point is a mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile. The organic modifier percentage can be optimized, but a 70:30 or 80:20 (Aqueous:Organic) ratio is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all isomers absorb, typically around 254 nm or 270 nm.
-
Column Temperature: 30 °C to ensure reproducibility.
-
-
Sample Preparation:
-
Prepare a stock solution of the mixed isomers (or individual standards) at approximately 1 mg/mL in the mobile phase.
-
Serially dilute to a working concentration (e.g., 10-50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow all peaks to elute.
-
-
Data Interpretation:
-
Identify each isomer by comparing its retention time (tR) to that of a pure standard. Due to polarity differences, a typical elution order on a C18 column would be 4-pyridylacrylic acid (earliest), followed by 2-pyridylacrylic acid, and then 3-pyridylacrylic acid (latest).
-
Quantification can be achieved by creating a calibration curve for each isomer using the peak area.
-
Table 2: Expected HPLC Performance
| Parameter | 2-Pyridylacrylic Acid | 3-Pyridylacrylic Acid | 4-Pyridylacrylic Acid |
| Expected Elution Order | 2 | 3 (most retained) | 1 (least retained) |
| Typical Retention Time (min) | 4-6 | 6-8 | 3-5 |
| Resolution (Rs) | - | Rs (3 vs 2) > 1.5 | Rs (2 vs 4) > 1.5 |
(Note: Retention times are illustrative and will vary significantly based on exact mobile phase composition, column chemistry, and hardware.)
Spectroscopic Methods: A Fingerprint for Each Isomer
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of a Method
NMR is arguably the most powerful technique for unambiguous structural elucidation of isomers. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) is unique, resulting in distinct chemical shifts (δ) and coupling patterns. The key differentiator is the position of the ring nitrogen, which strongly deshields adjacent protons and carbons.
-
In ¹H NMR: The protons on the pyridine ring will show characteristic shifts and splitting patterns (doublets, triplets, doublet of doublets) that are unique to the 2-, 3-, or 4-substitution pattern. The vinyl protons of the acrylic acid moiety will also be influenced differently by the ring's electronic structure.
-
In ¹³C NMR: The chemical shifts of the ring carbons are highly sensitive to the nitrogen's location.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve carboxylic acids.
-
Instrument Setup: Use a spectrometer (e.g., 400 MHz or higher). Lock, tune, and shim the instrument for optimal resolution.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be helpful to distinguish between CH, CH₂, and CH₃ groups, although only CH groups are present on the pyridine ring.
-
Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling constants to assign the structure.
Table 3: Characteristic ¹H NMR Chemical Shifts (Illustrative)
| Proton Position | 2-Pyridyl Isomer (δ, ppm) | 3-Pyridyl Isomer (δ, ppm) | 4-Pyridyl Isomer (δ, ppm) |
| H ortho to N | ~8.6 (doublet) | ~8.7 (singlet-like) | ~8.6 (doublet) |
| H meta to N | ~7.8 (triplet) | ~8.2 (doublet) | ~7.4 (doublet) |
| H para to N | ~7.4 (triplet) | - | - |
| Vinyl Protons | ~6.5-7.8 | ~6.6-7.8 | ~6.6-7.8 |
(Note: Values are approximate and depend on solvent and concentration. The key is the unique splitting pattern and number of distinct aromatic signals for each isomer.)
B. Infrared (IR) Spectroscopy
Principle of a Method
IR spectroscopy probes the vibrational modes of molecules. While all three isomers will show characteristic peaks for the carboxylic acid (O-H stretch, C=O stretch) and the vinyl group (C=C stretch), the key diagnostic region is the C-H out-of-plane bending (850-700 cm⁻¹). The pattern of absorption in this "fingerprint region" is highly specific to the substitution pattern on the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Interpretation: Compare the C-H bending frequencies in the fingerprint region to known values for 2-, 3-, and 4-substituted pyridines.
Table 4: Differentiating IR Absorption Bands (cm⁻¹)
| Vibration | Expected Wavenumber | Diagnostic Value |
| O-H Stretch (acid) | 3300-2500 (broad) | Present in all, not differentiating |
| C=O Stretch (acid) | 1710-1680 | Position may shift slightly due to conjugation |
| C=C Stretch (alkene & ring) | 1650-1500 | Present in all, complex region |
| C-H Bending (out-of-plane) | 850-700 | Highly diagnostic of substitution pattern |
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Principle of a Method
As shown in Table 1, the isomers have markedly different melting points. This is due to variations in their crystal lattice energy—how efficiently the molecules pack together and the strength of their intermolecular forces (e.g., hydrogen bonding). DSC measures the heat flow into or out of a sample as a function of temperature. It provides a precise measurement of the melting point (as an endothermic peak) and can reveal other thermal events like polymorphic transitions.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should encompass the expected melting points (e.g., from 50 °C to 300 °C).
-
Interpretation: The resulting thermogram will show a sharp endothermic peak corresponding to the melting of the substance. The peak onset temperature is typically reported as the melting point. The significant separation in melting points (>100 °C between the 2- and 3-isomers) makes this a simple and definitive identification method for pure samples.
X-ray Diffraction (XRD): The Definitive Structure
Principle of a Method
X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid.[7][8] When X-rays are passed through a crystal, they are diffracted in a pattern that is unique to the crystal's structure.
-
Single-Crystal XRD (SC-XRD): Provides the absolute, unambiguous molecular structure, including bond lengths and angles, definitively identifying the isomer.
-
Powder XRD (PXRD): Generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. By comparing the PXRD pattern of an unknown sample to reference patterns of the pure isomers, one can identify it.
When to Use XRD: While HPLC and NMR are excellent for routine analysis and mixture quantification, XRD is the ultimate arbiter for structural confirmation, especially for a new synthesis or when characterizing the final solid-state form of a material.
Comparative Summary and Recommendations
Choosing the right analytical tool depends on the specific question you are asking.
Table 5: Method Comparison for Pyridylacrylic Acid Isomer Analysis
| Method | Discriminatory Power | Throughput | Expertise Required | Use Case |
| HPLC | Excellent | High | Moderate | Separation, quantification, purity checks |
| NMR | Excellent (Definitive) | Low | High | Unambiguous structure elucidation |
| DSC | Excellent (for pure samples) | High | Low | Quick identity confirmation, thermal stability |
| IR | Good | High | Low-Moderate | Quick identity check, functional group analysis |
| XRD | Absolute (Definitive) | Very Low | Very High | Absolute proof of structure, solid-state analysis |
Decision-Making Guide:
-
For routine quality control or analyzing reaction progress: HPLC is the method of choice due to its high throughput and quantitative power.
-
For confirming the identity of a newly synthesized batch: A quick DSC or IR spectrum can provide strong evidence if the result matches the expected isomer.
-
For absolute, unambiguous proof of structure: NMR is essential. For solid-state characterization, single-crystal XRD is the definitive technique.
By understanding the principles and practical applications of these diverse analytical methods, researchers can confidently and efficiently navigate the challenges of working with the closely related yet distinct isomers of pyridylacrylic acid.
References
- 1. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]
- 3. 4-Pyridineacrylic acid | 5337-79-1 [chemicalbook.com]
- 4. 2-Pyridylacetic acid 99 16179-97-8 [sigmaaldrich.com]
- 5. nacalai.com [nacalai.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. DSpace [bradscholars.brad.ac.uk]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(2-Pyridyl)acrylic Acid
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The integrity of our research and the safety of our laboratory personnel and environment hinge on robust and well-documented protocols. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 3-(2-Pyridyl)acrylic acid, a compound utilized in various research and development applications. The procedures outlined herein are synthesized from authoritative safety data sheets and established chemical waste management principles, ensuring a self-validating system of laboratory safety.
Hazard Profile and Core Safety Principles
Before handling any waste, it is imperative to understand the inherent hazards of this compound. This compound is a solid irritant that requires careful handling to prevent exposure. The primary hazards are summarized in the table below.
Table 1: Hazard and Safety Summary for this compound
| Hazard Category | GHS Code | Description | Required Precautions & PPE |
| Skin Irritation | H315 | Causes skin irritation.[1] | Wear protective gloves (Neoprene or Butyl rubber recommended) and a fully-buttoned lab coat.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Wear chemical splash goggles or a face shield.[2][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust.[3][4] |
| Personal Protection | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | This is a mandatory, all-encompassing requirement for handling the chemical in any form. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant or industrial combustion plant.[4][5] | Directs all waste streams toward professional hazardous waste management. |
Core Disposal Principles:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[5] While some data sheets suggest it is not classified as hazardous to the aquatic environment, this is not definitive, and the introduction of any laboratory chemical into municipal water systems is a violation of standard safety protocols.[5]
-
Segregate Waste Streams: Properly segregate waste based on its physical state (solid vs. liquid) and composition (halogenated vs. non-halogenated). This compound is a non-halogenated organic compound.
-
Label Waste Containers Clearly: All hazardous waste containers must be clearly labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[6][7] The label must include the full chemical name of all components.
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. The following workflow provides guidance for the most common scenarios encountered in a research setting.
Protocol 1: Disposal of Unused, Expired, or Waste Pure Compound
This protocol applies to the original solid chemical that is no longer needed.
-
Container Integrity Check: Ensure the original container is securely sealed and in good condition. If the container is compromised, carefully transfer the solid to a new, compatible, and properly labeled container.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Waste this compound" and list any other components if applicable.
-
Segregation and Storage: Store the container in a designated satellite accumulation area for non-halogenated solid organic waste. This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7]
-
Arrange for Pickup: Complete a chemical collection request form and arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal, which is typically high-temperature incineration.[8]
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as gloves, weigh boats, paper towels, or silica gel contaminated with this compound.
-
Gross Decontamination: To the extent possible, scrape off any significant solid residue from the contaminated item directly into the solid hazardous waste container.
-
Collection: Place all contaminated solid debris into a designated, durable, sealed plastic bag or a lined, rigid container.
-
Labeling: The container must be labeled "Solid Hazardous Waste" and list "this compound" as the contaminant.
-
Storage and Disposal: Store the sealed container in the satellite accumulation area with other solid chemical waste. When full, arrange for EHS pickup.
Protocol 3: Disposal of Aqueous and Organic Solutions
This protocol applies to liquid waste streams containing dissolved this compound.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container made of a compatible material such as polyethylene.[6]
-
Segregate by Solvent:
-
Aqueous Solutions: Collect aqueous solutions in a container labeled "Non-halogenated Organic Aqueous Waste."
-
Organic Solvent Solutions: Collect solutions where the solvent is organic (e.g., ethanol, DMSO) in a container labeled "Non-halogenated Organic Solvent Waste." Never mix incompatible waste streams.
-
-
Labeling: As soon as waste is added, label the container with a hazardous waste tag. List the full name and approximate concentration of all components, including "this compound" and all solvents.
-
pH Consideration: As a derivative of acrylic acid, solutions may be acidic. While neutralization may seem intuitive, it is often safer to dispose of the acidic waste directly without further reaction. Do not attempt to neutralize unless you are following a specific, validated EHS protocol.[6]
-
Storage and Disposal: Keep the container sealed when not in use and store it in secondary containment within a ventilated cabinet.[6] Arrange for EHS pickup when the container is full.
Spill Management and Waste Disposal
Small spills of solid this compound can be managed by trained laboratory personnel.
-
Ensure Safety: Wear all required PPE, including a lab coat, gloves, and chemical splash goggles.[2] Restrict access to the spill area.
-
Absorb/Contain: Gently cover the spill with an inert absorbent material like sand, clay, or vermiculite.[9] Do not use combustible materials like paper towels to absorb the bulk of the solid.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a rigid, sealable container.[6] Use non-sparking tools if there is any fire hazard from other chemicals in the area.
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel.
-
Dispose of Waste: All cleanup materials, including the absorbent, contaminated gloves, and wipes, must be placed in the designated solid hazardous waste container as described in Protocol 2. Label the container appropriately and arrange for EHS disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for directing waste containing this compound into the correct disposal stream.
Caption: Decision tree for segregating this compound waste.
References
- 1. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Acrylic acid (HSG 104, 1997) [inchem.org]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(2-Pyridyl)acrylic Acid
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost safety. 3-(2-Pyridyl)acrylic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds[1]. However, its reactive nature necessitates a robust understanding and implementation of appropriate safety protocols. This guide provides essential, field-proven information on the personal protective equipment (PPE) and handling procedures required to work safely with this compound, ensuring the protection of all laboratory personnel. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practice.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the first step in developing a sound safety protocol. This compound, like its isomers, is an irritant. The specific PPE requirements are directly derived from its hazard classifications under the Globally Harmonized System (GHS). While detailed toxicological data for the 2-pyridyl isomer is limited, the available hazard codes and data from the closely related 3-pyridyl isomer provide a clear and authoritative basis for risk assessment[1][2][3][4].
The primary risks associated with this solid compound are exposure to dust particles through inhalation and direct contact with skin or eyes.
| Hazard Classification | GHS Category | Hazard Statement | Rationale for Protection |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] | Direct contact can cause redness, itching, and inflammation. Protective gloves and clothing are essential to prevent this. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] | Airborne dust or accidental splashes can lead to significant pain and potential damage to the eyes. Sealed eye protection is mandatory. |
| Respiratory Irritation | Category 3 (STOT SE) | H335: May cause respiratory irritation[3] | Inhaling fine dust particles can irritate the nose, throat, and lungs. Engineering controls and, if necessary, respiratory protection are required. |
Note: STOT SE stands for Specific Target Organ Toxicity - Single Exposure.
Furthermore, as a fine powder, there is a potential for dust accumulation which can lead to a risk of dust explosion under specific conditions of enrichment and an ignition source[2]. This necessitates careful handling to minimize dust generation and the use of proper grounding techniques.
Core PPE Requirements: Your Barrier Against Exposure
The selection of PPE is not a one-size-fits-all approach; it is tailored to the specific hazards of the chemical and the procedure being performed. The following is a breakdown of the essential PPE for handling this compound.
This is the most critical line of defense against serious eye irritation.
-
Minimum Requirement: ANSI Z87.1-compliant (US) or EN166-compliant (EU) safety glasses with side shields[4].
-
Recommended for Splash Hazard: Chemical splash goggles that provide a complete seal around the eyes should be worn when handling solutions or during procedures with a higher risk of splashing[5].
-
Maximum Protection: For large-scale operations or when there is a significant splash potential, a full-face shield should be worn in addition to safety goggles to protect the entire face[5][6].
To prevent skin irritation, appropriate gloves must be worn at all times.
-
Material: Chemically resistant gloves are required. Nitrile or butyl rubber gloves are excellent choices for handling acrylic acids and their derivatives[6][7].
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Ensure gloves are of the correct size for proper dexterity.
-
Use proper technique when removing gloves to avoid contaminating your skin. Grasp the outside of one glove at the wrist, peel it off turning it inside out, and hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off over the first glove.
-
Wash hands thoroughly with soap and water after removing gloves[2].
-
A barrier must be in place to protect skin on the arms and body.
-
Standard Use: A long-sleeved laboratory coat is mandatory to protect against incidental contact and small splashes[8].
-
Increased Risk Scenarios: When handling larger quantities of the material where there is a greater potential for dust or splashes, a chemical-resistant apron worn over the lab coat is recommended[8].
The primary method for controlling respiratory hazards is through engineering controls.
-
Primary Control: All work with this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize dust inhalation[4].
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust levels (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with a particulate filter (Type N95 or better) is necessary[2][4]. Note that all personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program[9].
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal workflows.
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure all necessary equipment, including spill cleanup materials, is within reach.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, then safety goggles/face shield, and finally gloves.
-
Handling:
-
To mitigate dust explosion risks, ground and bond containers and receiving equipment during transfer[2].
-
When weighing, use a spatula to gently transfer the solid. Avoid scooping actions that can create airborne dust. Use a weigh boat or paper and carefully transfer it into the reaction vessel.
-
Keep the container tightly closed when not in use[4].
-
-
Decontamination: After handling, wipe down the work surface with a damp cloth. Properly dispose of all contaminated disposable materials.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor[4].
-
Spill:
-
Small Spill: Wearing appropriate PPE, carefully sweep or scoop up the solid material, minimizing dust generation. Place it into a suitable, labeled container for hazardous waste disposal. Clean the area with a damp cloth[9].
-
Large Spill: Evacuate the area immediately. Prevent entry and contact emergency personnel[9].
-
-
Chemical Waste: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container[4].
-
Container Disposal: Empty containers should be handled in the same way as the substance itself and disposed of through an approved waste disposal plant[2]. Do not dispose of this chemical into the sewer system[2].
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chemos.de [chemos.de]
- 3. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
